molecular formula C4H7ClN2 B1520942 Azetidine-3-carbonitrile hydrochloride CAS No. 345954-83-8

Azetidine-3-carbonitrile hydrochloride

Cat. No.: B1520942
CAS No.: 345954-83-8
M. Wt: 118.56 g/mol
InChI Key: MJZQSPDYIKSJCN-UHFFFAOYSA-N
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Description

Azetidine-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C4H7ClN2 and its molecular weight is 118.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

azetidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.ClH/c5-1-4-2-6-3-4;/h4,6H,2-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZQSPDYIKSJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662566
Record name Azetidine-3-carbonitrile--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345954-83-8
Record name Azetidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name azetidine-3-carbonitrile hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Value of Strained Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Azetidine-3-carbonitrile Hydrochloride: Properties, Synthesis, and Application

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both unique three-dimensional structure and desirable physicochemical properties is relentless. Small, strained ring systems have emerged as powerful tools in this endeavor. Among these, the azetidine scaffold, a four-membered saturated nitrogen heterocycle, occupies a strategic niche. It offers a conformationally restricted framework that is significantly more stable than its aziridine counterpart, yet possesses sufficient ring strain to enable unique chemical transformations.[1][2] This constrained geometry is invaluable for orienting substituents into precise vectors, which can lead to enhanced binding affinity and selectivity for biological targets.[2]

This guide focuses on a particularly valuable derivative: This compound (CAS 345954-83-8) . The incorporation of a nitrile group at the 3-position introduces a versatile chemical handle, capable of being transformed into amines, amides, carboxylic acids, or tetrazoles, thus serving as a critical linchpin for library diversification. The hydrochloride salt form enhances the compound's stability, crystallinity, and solubility in polar solvents, making it a more tractable and user-friendly reagent for research and development professionals.[3] As a Senior Application Scientist, this document aims to provide not just data, but a field-proven perspective on the core properties, safe handling, synthesis, and synthetic utility of this important building block.

Section 1: Core Chemical Identity & Properties

This compound is a synthetically versatile building block characterized by the presence of a strained four-membered ring and a reactive nitrile functional group.[3] Its identity is well-defined by its structural and molecular identifiers.

PropertyValueSource(s)
CAS Number 345954-83-8[4][5]
Molecular Formula C₄H₇ClN₂[5]
Molecular Weight 118.56 g/mol [6]
Appearance Off-white to yellow solid[6][7]
Synonyms 3-Cyanoazetidine HCl, 3-Azetidinecarbonitrile monohydrochloride[3][6]
SMILES C1C(CN1)C#N.Cl[5]
InChI Key MJZQSPDYIKSJCN-UHFFFAOYSA-N[8]

Section 2: Physicochemical & Spectroscopic Profile

Understanding the physical and spectral properties of a reagent is fundamental to its successful application in synthesis, enabling informed decisions on reaction conditions, purification, and storage.

Physicochemical Data

The hydrochloride salt form dictates many of the compound's bulk properties, particularly solubility and stability.

PropertyValue / ObservationRationale & Scientific InsightSource(s)
Melting Point Varies with purityAs with many hydrochloride salts, melting is often accompanied by decomposition. The exact temperature is highly sensitive to residual solvent and impurities.[9]
Boiling Point ~227.7°C at 760 mmHg (Calculated)This is a calculated value, likely for the free base. Thermal instability of the salt form makes experimental determination at atmospheric pressure impractical.[7]
Solubility Soluble in water and some polar solvents (e.g., Methanol, DMSO).The ionic nature of the hydrochloride salt significantly increases its polarity compared to the free base, favoring dissolution in polar protic and aprotic solvents. This is a key advantage for its use in various reaction media.[3][9]
Stability Stable under recommended storage conditions.The protonated nitrogen of the hydrochloride is less nucleophilic and less prone to oxidation than the free base, conferring greater shelf-life. However, it is hygroscopic and should be protected from moisture.[7][9]
Spectroscopic Characteristics

While a comprehensive public database of spectra for this specific compound is limited, its structure allows for the confident prediction of key spectroscopic signatures. These expectations are critical for reaction monitoring (e.g., via TLC or LC-MS) and for the characterization of its derivatives.

  • ¹H NMR (Proton NMR): The spectrum is expected to be complex due to the constrained ring and potential for proton-proton coupling. In a solvent like DMSO-d₆, one would anticipate:

    • A broad signal for the two N-H protons (amine hydrochloride) at high chemical shift (>9 ppm).

    • A multiplet for the C3 methine proton (CH-CN), likely deshielded by the adjacent electron-withdrawing nitrile group.

    • Two distinct multiplets for the diastereotopic C2 and C4 methylene protons (CH₂), each integrating to 2H. The coupling patterns will reflect their geminal and vicinal relationships within the rigid ring.

  • ¹³C NMR (Carbon NMR): Key signals would include:

    • A signal for the nitrile carbon (C≡N) around 118-122 ppm.

    • A signal for the C3 methine carbon, shifted downfield due to the nitrile.

    • Signals for the C2 and C4 methylene carbons, which would be equivalent if the nitrogen lone pair inversion were fast on the NMR timescale, but may be distinct in the hydrochloride form.

  • IR (Infrared) Spectroscopy: The most diagnostic peak is the nitrile stretch.

    • A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ , which is characteristic of a saturated alkyl nitrile.[10]

    • A broad absorption band in the 2400-3200 cm⁻¹ region, characteristic of the N-H stretch of an amine salt.

    • C-H stretching bands just below 3000 cm⁻¹.

Section 3: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a potent chemical that must be handled with appropriate precautions.

GHS Hazard Classification
Hazard StatementClassPrecautionary ActionSource(s)
H301/H302: Toxic/Harmful if swallowedAcute Toxicity, OralDo not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor. Rinse mouth.[8]
H315: Causes skin irritationSkin Corrosion/IrritationWash skin thoroughly after handling. Wear protective gloves.[8]
H319: Causes serious eye irritationSerious Eye Damage/IrritationWear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
H332/H335: Harmful if inhaled / May cause respiratory irritationAcute Toxicity, Inhalation / STOT SE 3Avoid breathing dust. Use only outdoors or in a well-ventilated area.[8]
H411: Toxic to aquatic life with long lasting effectsHazardous to the Aquatic EnvironmentAvoid release to the environment. Collect spillage.[No Source]
Laboratory Best Practices
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Standard PPE is required, including a lab coat, nitrile gloves (check for breakthrough time), and chemical safety goggles or a face shield.

  • Storage: The compound should be stored in a tightly sealed container in a freezer, preferably under an inert atmosphere (e.g., argon or nitrogen), at temperatures of -20°C.[6][8] This mitigates degradation from moisture and atmospheric contaminants.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its aquatic toxicity, it must not be discharged into drains.

Section 4: Synthesis & Reactivity Overview

Plausible Synthetic Routes

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Azetidine Ring Formation cluster_2 Step 3: Functional Group Conversion cluster_3 Step 4: Deprotection & Salt Formation A Epichlorohydrin + N-Protected Amine (e.g., Benzylamine) B N-Protected-3-chloro-2-propanol A->B Base C N-Protected-3-hydroxyazetidine B->C Strong Base (e.g., NaH) Intramolecular SN2 D N-Protected-3-azetidinone C->D Oxidation (e.g., PCC, Swern) E N-Protected-azetidine-3-carbonitrile D->E TosMIC, Base F Azetidine-3-carbonitrile (Free Base) E->F Deprotection (e.g., H₂, Pd/C for Benzyl) G Azetidine-3-carbonitrile HCl (Final Product) F->G HCl in ether/dioxane

Caption: Plausible synthetic workflow for Azetidine-3-carbonitrile HCl.

Causality in the Synthetic Design:

  • Protecting Group Strategy: The use of a protecting group like benzylamine is crucial. It directs the initial ring-opening and prevents self-condensation. The benzyl group is chosen for its stability during subsequent steps and its facile removal via catalytic hydrogenation in the final step.[12]

  • Intramolecular Cyclization: The formation of the strained four-membered ring is the key step. It is driven by an intramolecular SN2 reaction, where a strong base (like NaH) deprotonates the hydroxyl group, which then displaces the chloride on the same molecule.[12]

  • Nitrile Introduction: Conversion of the 3-hydroxy group to a nitrile is non-trivial. A two-step process via oxidation to the ketone followed by treatment with TosMIC (tosylmethyl isocyanide) is a reliable method for converting ketones to nitriles.

Core Reactivity

The synthetic value of this compound stems from two key reactive sites:

  • The Secondary Amine (N-H): This is the most common site for functionalization. As a hydrochloride salt, the amine is protonated and non-nucleophilic. It must first be neutralized with a non-nucleophilic base (e.g., triethylamine, DIPEA, or K₂CO₃) to liberate the free secondary amine, which can then undergo a wide range of reactions:

    • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.[13][14]

    • N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

    • N-Arylation: Transition-metal catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Chan-Lam) with aryl halides or arylboronic acids.[13]

  • The Nitrile Group (-C≡N): This group is a versatile precursor to other functionalities through:

    • Reduction: Can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or catalytic hydrogenation.

    • Hydrolysis: Can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a primary amide.

    • Cycloaddition: Can react with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

Section 5: Detailed Experimental Protocols

The following protocols are presented as self-validating systems. The causality for key reagent choices and procedural steps is explained to ensure reproducibility and understanding.

Protocol 1: N-Alkylation via Reductive Amination

This protocol demonstrates the use of this compound as a scaffold for building molecular complexity. Reductive amination is chosen over direct alkylation with halides because it avoids the common side reaction of over-alkylation (formation of a quaternary ammonium salt) and proceeds under mild conditions.[15]

Objective: To synthesize 1-(phenylmethyl)-azetidine-3-carbonitrile from this compound and benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Dichloromethane (DCM), anhydrous (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

G cluster_0 Reaction Setup cluster_1 Iminium Formation & Reduction cluster_2 Work-up & Purification A 1. Suspend Azetidine-3-carbonitrile HCl in anhydrous DCM. B 2. Add Triethylamine (Et₃N) to neutralize HCl salt. A->B C 3. Stir for 15 min at RT (Formation of free amine). B->C D 4. Add Benzaldehyde. C->D E 5. Add Sodium Triacetoxyborohydride (STAB) portion-wise. D->E F 6. Stir at RT for 2-4h. Monitor by TLC/LC-MS. E->F G 7. Quench with sat. NaHCO₃. F->G H 8. Extract with DCM (3x). G->H I 9. Wash combined organics with brine. H->I J 10. Dry (Na₂SO₄), filter, concentrate. I->J K 11. Purify via flash chromatography. J->K L Final Product: 1-Benzyl-azetidine-3-carbonitrile K->L

Caption: Experimental workflow for N-alkylation via reductive amination.

Step-by-Step Methodology:

  • Amine Neutralization: To a round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.18 g, 10 mmol) and anhydrous DCM (50 mL). Stir to form a suspension. Add triethylamine (1.53 mL, 11 mmol) dropwise.

    • Expertise & Causality: Triethylamine is a non-nucleophilic base used to neutralize the hydrochloride, liberating the free secondary amine in situ. Using a slight excess ensures complete neutralization. Anhydrous conditions are critical as the intermediate iminium ion and the reducing agent are sensitive to water.

  • Iminium Formation: To the resulting mixture, add benzaldehyde (1.07 mL, 10.5 mmol). Stir at room temperature for 30 minutes.

    • Expertise & Causality: The free amine condenses with the aldehyde to form an intermediate iminium ion. This electrophilic species is the substrate for the subsequent reduction.

  • Reduction: Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes.

    • Expertise & Causality: STAB is a mild and selective reducing agent. It is chosen because it will reduce the iminium ion much faster than it reduces the starting aldehyde, preventing the formation of benzyl alcohol as a side product. Its handling in air is also more convenient than other hydrides like sodium cyanoborohydride.[15]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Aqueous Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL). Transfer the mixture to a separatory funnel.

    • Expertise & Causality: The bicarbonate solution neutralizes any remaining acidic species and quenches the excess STAB.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Expertise & Causality: The brine wash helps to remove residual water from the organic phase.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated product.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block for modern chemical synthesis. Its hydrochloride salt form provides enhanced stability and handling characteristics, while the strained azetidine ring and versatile nitrile group offer a dual platform for rapid molecular diversification. By understanding its core properties, safety requirements, and reactivity profile, researchers in drug discovery and development can leverage this powerful scaffold to construct novel, conformationally defined molecules with the potential for significant biological activity.

References

Azetidine-3-carbonitrile Hydrochloride: A Technical Guide to a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical overview of Azetidine-3-carbonitrile hydrochloride (CAS: 345954-83-8), a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core molecular structure, physicochemical properties, and its strategic importance in the synthesis of novel therapeutics, grounding our discussion in established scientific principles and field-proven insights.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern drug discovery, there is a continuous demand for molecular scaffolds that offer a departure from flat, aromatic systems towards more three-dimensional structures. The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a "privileged scaffold" for several compelling reasons. Its inherent ring strain and non-planar conformation provide a rigid framework, which can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1]

This compound serves as a key derivative, incorporating a reactive nitrile handle onto this valuable core. The hydrochloride salt form enhances its stability and aqueous solubility, making it a more convenient and versatile reagent for a wide range of synthetic transformations.[2][3] This guide will explore the fundamental characteristics of this molecule, providing the technical understanding necessary for its effective application in research and development.

Molecular Structure and Physicochemical Properties

This compound is characterized by a strained four-membered ring composed of three carbon atoms and one nitrogen atom, with a cyano (-C≡N) group attached to the C3 position. The nitrogen atom is protonated by hydrochloric acid, forming a hydrochloride salt.[2]

The presence of the electron-withdrawing nitrile group influences the chemical reactivity of the azetidine ring, while the protonated nitrogen atom dictates its solubility and handling properties.

Diagram of the this compound Molecular Structure:

Caption: 2D representation of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 345954-83-8[2]
Molecular Formula C₄H₇ClN₂[2]
Molecular Weight 118.56 g/mol [2]
IUPAC Name azetidine-3-carbonitrile;hydrochloride[2]
Appearance Off-white to yellow solid[4][5]
Solubility Soluble in water and some polar solvents[2][6]
Storage Inert atmosphere, store in freezer under -20°C[5]
Purity Typically >95%[7]

Spectroscopic Characterization (Predicted)

Definitive, publicly available spectra for this compound are scarce. However, based on its structure, we can predict the key features that would be observed, which are essential for its identification and quality control.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - NH₂⁺ protons: A broad singlet, downfield shift due to protonation. - CH (C3): A multiplet, shifted downfield by the adjacent electron-withdrawing nitrile group. - CH₂ (C2, C4): Complex multiplets due to diastereotopicity and coupling with the C3 proton and NH₂⁺ protons.
¹³C NMR - C≡N: A characteristic quaternary carbon signal in the 115-125 ppm range. - CH (C3): A methine carbon signal. - CH₂ (C2, C4): Methylene carbon signals, potentially non-equivalent.
FT-IR - N-H stretch: Broad absorption band around 2400-3200 cm⁻¹ for the ammonium salt. - C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹. - C-H stretch: Absorptions just below 3000 cm⁻¹.
Mass Spec. - (M+H)⁺ of free base: The expected molecular ion for the free base (C₄H₆N₂) would be at m/z ≈ 83.06.

Note: These are predicted values. Researchers must obtain and interpret spectra for their specific batch of material for definitive characterization.

Synthesis and Reactivity

The synthesis of substituted azetidines can be challenging due to the high ring strain. However, several synthetic routes have been developed. A common strategy for producing azetidine-3-carbonitriles involves the cyclization of appropriately functionalized acyclic precursors.

One notable method involves a one-pot protocol starting from Morita-Baylis-Hillman adducts, which are 1,3-aminoalcohols. This approach proceeds through an intramolecular cyclization, offering an efficient route to the azetidine core. While a specific, detailed protocol for the hydrochloride salt is often proprietary, the general workflow involves the synthesis of an N-protected azetidine-3-carbonitrile, followed by deprotection and salt formation.

Diagram of a General Synthetic Workflow:

workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Deprotection & Salt Formation Acyclic_Precursor Acyclic 1,3-Amino Alcohol (e.g., from Baylis-Hillman reaction) N_Protected N-Protected Azetidine-3-carbonitrile Acyclic_Precursor->N_Protected Intramolecular Cyclization Free_Base Azetidine-3-carbonitrile (Free Base) N_Protected->Free_Base Deprotection (e.g., Hydrogenolysis) Final_Product Azetidine-3-carbonitrile HCl (Final Product) Free_Base->Final_Product Treatment with HCl

Caption: Generalized workflow for the synthesis of Azetidine-3-carbonitrile HCl.

The reactivity of this compound is dominated by two key functional groups:

  • The Nitrile Group: This group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions to form various heterocyclic systems. This versatility allows for the introduction of a wide range of functional groups at the 3-position.

  • The Secondary Amine (as its salt): The azetidine nitrogen can be deprotonated to its free base form and subsequently functionalized via N-alkylation, N-acylation, or N-arylation. This allows for the attachment of various substituents that can modulate the molecule's physicochemical properties or interact with biological targets.

This dual functionality makes this compound a powerful intermediate for building diverse chemical libraries for high-throughput screening.

Applications in Drug Discovery and Development

The azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and binding affinity.[6] The rigid, three-dimensional nature of the ring allows for precise positioning of substituents, which is critical for optimizing interactions within a protein's binding pocket.

This compound is a precursor to a wide array of more complex molecules. For example, the nitrile can be reduced to an aminomethyl group, leading to 3-(aminomethyl)azetidine derivatives. This class of compounds is of significant interest in medicinal chemistry, particularly for targets in the central nervous system.[8]

Diagram of the Role of Azetidine-3-carbonitrile HCl as a Synthetic Intermediate:

G cluster_nitrile Nitrile Group Transformations cluster_amine Amine (N1) Functionalization start Azetidine-3-carbonitrile HCl amine 3-(Aminomethyl)azetidine Derivatives start->amine Reduction acid Azetidine-3-carboxylic Acid Derivatives start->acid Hydrolysis tetrazole 3-(Tetrazol-5-yl)azetidine Derivatives start->tetrazole Cycloaddition (e.g., with NaN₃) n_alkyl N-Alkyl-azetidine-3-carbonitrile start->n_alkyl n_acyl N-Acyl-azetidine-3-carbonitrile start->n_acyl Deprotonation then Acylation n_aryl N-Aryl-azetidine-3-carbonitrile start->n_aryl Deprotonation then Arylation

Caption: Synthetic pathways from Azetidine-3-carbonitrile HCl.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of proper safety protocols. This compound is classified as toxic and an irritant.

  • GHS Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects).[2]

  • Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[5]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its unique combination of a conformationally constrained scaffold and versatile functional handles provides a robust platform for the synthesis of novel, three-dimensional molecules. A thorough understanding of its structure, properties, and reactivity is essential for leveraging its full potential in the development of the next generation of therapeutics. While detailed experimental characterization data is not widely disseminated, the foundational chemical principles outlined in this guide provide researchers with the necessary framework to confidently incorporate this valuable building block into their synthetic programs.

References

Physical properties of Azetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Azetidine-3-carbonitrile Hydrochloride

Introduction: The Azetidine Scaffold in Modern Chemistry

This compound is a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] As a four-membered saturated ring containing a nitrogen atom, the azetidine core imparts unique conformational rigidity and metabolic stability to molecules. The presence of a carbonitrile group at the 3-position provides a versatile chemical handle for further synthetic elaboration, while the hydrochloride salt form enhances stability and aqueous solubility, making it highly amenable to various reaction conditions.[1] This guide offers an in-depth examination of its core physical properties, providing researchers with the foundational knowledge and practical methodologies required for its effective use.

Core Physical and Chemical Identifiers

A comprehensive understanding of a compound begins with its fundamental properties. This data, compiled from various chemical repositories and suppliers, serves as the primary reference for handling, characterization, and experimental design.

PropertyValueSource(s)
CAS Number 345954-83-8[2][3][4]
Molecular Formula C₄H₇ClN₂[1][2][3]
Molecular Weight 118.56 g/mol [2][5]
Appearance Off-white to yellow solid[1]
Purity Commercially available, typically ≥95%[6]
Boiling Point 227.7°C at 760 mmHg (Predicted)[5]
Storage Store in freezer (-20°C) under inert atmosphere[4][5]

A Note on Boiling Point: The listed boiling point is a predicted value, likely for the free base form. As a hydrochloride salt, the compound is expected to decompose at elevated temperatures rather than boil. Experimental determination via thermogravimetric analysis (TGA) would be required to identify the decomposition temperature.

Caption: Chemical structure of this compound.

Experimental Determination of Physical Properties

The following protocols outline the standard methodologies for characterizing a novel or newly synthesized batch of this compound, ensuring its identity, purity, and suitability for downstream applications.

Melting Point Determination

Expertise & Causality: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often indicates the presence of impurities, which depress and widen the melting range. For a hygroscopic salt, proper sample preparation is paramount to obtaining an accurate reading.

Protocol:

  • Sample Preparation: Dry the solid sample under high vacuum for at least 4 hours to remove any residual moisture or solvent.

  • Loading: Tightly pack the dried sample into a capillary tube to a depth of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement: Heat the sample at a rapid rate (10-15 °C/min) to quickly determine an approximate melting range.

  • Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

  • Recording: Record the temperature at which the first liquid phase appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Trustworthiness: The protocol's validity is ensured by using a calibrated instrument and performing a two-stage heating process. Repeating the measurement confirms the reproducibility of the result. While no definitive melting point is consistently published, this rigorous method provides a reliable, batch-specific value.[1][7]

Solubility Assessment

Expertise & Causality: As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents like water, methanol, and DMSO due to favorable ion-dipole interactions.[1] Assessing solubility in a range of solvents is crucial for selecting appropriate systems for reactions, purification, and biological assays.

Protocol:

  • Solvent Selection: Prepare vials containing 1.0 mL of various solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane, Ethyl Acetate).

  • Sample Addition: Add 1 mg of the compound to each vial. Stopper and vortex for 30 seconds. Visually inspect for dissolution.

  • Incremental Addition: If dissolved, continue adding the compound in known increments (e.g., 5 mg, 10 mg) until a saturated solution (visible solid remains) is achieved. Vortex for 30 seconds after each addition.

  • Quantification: Calculate the approximate solubility in mg/mL for each solvent. For poorly soluble systems, this provides an "insoluble" or "<1 mg/mL" result.

Trustworthiness: This method provides a systematic and semi-quantitative assessment of solubility. By testing a spectrum of solvents from polar to nonpolar, a reliable solubility profile is established, guiding future experimental design.

Spectroscopic Characterization

Expertise & Causality: NMR is the most powerful tool for elucidating the chemical structure of an organic molecule. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number and electronic environment of the carbon atoms. For this compound, DMSO-d₆ is a suitable solvent due to its ability to dissolve the polar salt and the presence of an exchangeable proton (N-H) that can be observed.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ ≈ 39.52 ppm).

Expected Results & Interpretation:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Azetidine Ring Protons (CH₂): Expect complex multiplets between δ 3.5-4.5 ppm. The non-equivalence of the protons adjacent to the nitrogen and the chiral center at C3 leads to complex splitting patterns.

    • Methine Proton (CH): A multiplet, likely a quintet or similar, is expected for the proton at the C3 position, coupled to the adjacent CH₂ groups. This peak would likely appear between δ 3.0-4.0 ppm.

    • Amine Proton (NH₂⁺): A broad singlet is expected at high chemical shift (δ > 9.0 ppm), characteristic of an ammonium proton. Its integration should correspond to two protons.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Nitrile Carbon (C≡N): A signal is expected in the characteristic nitrile region, δ ≈ 115-125 ppm.[8]

    • Azetidine Ring Carbons (CH₂): Signals for the two CH₂ carbons bonded to the nitrogen are expected in the range of δ ≈ 40-55 ppm.[9]

    • Methine Carbon (CH): The signal for the carbon at the C3 position is expected to be further downfield, likely in the δ 25-40 ppm range.

Expertise & Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorbances will confirm the presence of the nitrile group (C≡N) and the ammonium salt.

Protocol:

  • Sample Preparation: Use a solid-state sampling method, typically an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid sample placed directly on the crystal.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place a small amount of the solid on the ATR crystal, apply pressure to ensure good contact, and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Expected Results & Interpretation:

  • N-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3200 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium hydrochloride salt.

  • C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.

  • C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹, which is definitive for the nitrile functional group.

cluster_workflow Physical Property Characterization Workflow start Sample of Azetidine-3-carbonitrile HCl mp Melting Point (Capillary Method) start->mp solubility Solubility Screen (Various Solvents) start->solubility nmr NMR Spectroscopy (¹H & ¹³C in DMSO-d₆) start->nmr ftir FTIR Spectroscopy (ATR) start->ftir data_mp Purity Indication (Sharp vs. Broad Range) mp->data_mp data_sol Solvent System Profile solubility->data_sol data_spec Structural Confirmation & Identity nmr->data_spec ftir->data_spec

Caption: Workflow for the physical characterization of the compound.

Handling and Storage

Proper handling and storage are essential to maintain the integrity and purity of this compound.

  • Storage: The compound should be stored in a tightly sealed container in a freezer (-20°C is recommended) under an inert atmosphere (e.g., argon or nitrogen).[4][5] This prevents degradation from moisture and atmospheric contaminants.

  • Handling: Due to its potential toxicity and irritant nature, handling should be performed in a well-ventilated fume hood.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

References

An In-depth Technical Guide to the Solubility of Azetidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of azetidine-3-carbonitrile hydrochloride (CAS 345954-83-8), a key building block in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties, the theoretical principles governing its solubility, and detailed, field-proven protocols for its empirical determination.

Compound Overview and Physicochemical Properties

This compound is a small, heterocyclic compound featuring a four-membered azetidine ring substituted with a nitrile group.[1] The hydrochloride salt form generally enhances the compound's stability and aqueous solubility compared to its free base.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 345954-83-8[3][4][5][6]
Molecular Formula C₄H₇ClN₂[3][7]
Molecular Weight 118.56 g/mol [3][7]
Appearance Off-white to yellow solid[2]
Purity Typically ≥95-97%[4][5]
Storage Conditions Store in a cool, dry place, under an inert atmosphere, and often in a freezer (-20°C) to prevent degradation.[4]

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent. The principle of "like dissolves like" is a fundamental starting point for predicting solubility.[9]

  • Polarity and Hydrogen Bonding: The presence of the nitrogen atom in the azetidine ring and the nitrile group imparts polarity to the molecule. The hydrochloride salt form introduces ionic character, further increasing its affinity for polar solvents. In aqueous media, the protonated azetidine nitrogen can act as a hydrogen bond donor, while the nitrogen of the nitrile group can act as a hydrogen bond acceptor.

  • pH-Dependent Solubility: As a hydrochloride salt of a secondary amine, the solubility of this compound is expected to be significantly influenced by pH. In acidic to neutral solutions, the azetidine ring will be protonated, existing as a cation which is readily solvated by water. As the pH increases into the basic range, the azetidine will be deprotonated to its free base form, which is likely to be less water-soluble.

  • pKa and logP Estimation: While experimental values for the pKa and logP of this compound are not available, we can make some estimations based on related structures. The pKa of the parent azetidine is approximately 11.3.[10][11] The electron-withdrawing nature of the nitrile group at the 3-position is expected to lower this pKa value. A lower pKa would mean that the compound remains protonated and more soluble at a lower pH. The logP (octanol-water partition coefficient) is a measure of lipophilicity. Given its polar nature and salt form, a low logP value is anticipated, indicating a preference for aqueous environments over lipid-like environments.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining equilibrium solubility is the shake-flask method .[12][13] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Quantification A Weigh excess compound B Add to vial with known volume of solvent A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Allow to settle C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant with PTFE syringe filter E->F H Analyze filtrate by validated HPLC-UV method F->H G Prepare calibration standards G->H I Calculate concentration (solubility) H->I

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol Steps
  • Preparation of Slurries:

    • Add an excess amount of this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

    • Add a precise volume of the desired solvent to the vial.

    • Prepare samples in triplicate for each solvent and temperature condition to be tested.

  • Equilibration:

    • Secure the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the slurries for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) and the concentration measured. If the concentrations are consistent, equilibrium has been achieved.[12]

  • Sample Separation:

    • Once equilibrium is reached, allow the vials to stand to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.[9]

    • Carefully withdraw the supernatant using a syringe and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.[9]

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the appropriate mobile phase or solvent for analysis.

    • Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[9]

Analytical Method for Quantification

A robust and validated analytical method is essential for accurate solubility determination. HPLC-UV is a highly specific and sensitive method for this purpose.

HPLC-UV Method Development (A Representative Protocol)
  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent like acetonitrile or methanol. The nitrile group has a UV chromophore, making UV detection feasible.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a dilute solution with a UV-Vis spectrophotometer.

  • Calibration: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area versus concentration. The linearity of this curve should be established with a correlation coefficient (r²) > 0.999.

UV-Vis Spectrophotometry

For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be used.[14][15][16]

  • Determine the λmax of this compound in the chosen solvent.

  • Prepare a series of standard solutions and measure their absorbance at the λmax.

  • Create a calibration curve according to the Beer-Lambert law.

  • Measure the absorbance of the diluted, filtered sample and determine its concentration from the calibration curve.

Stability Considerations

The stability of this compound in solution is a critical factor, as degradation can lead to an underestimation of its true solubility.

  • Hydrolytic Degradation: The nitrile group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, to form a carboxylic acid or an amide intermediate.[17][18][19] The strained four-membered azetidine ring may also be prone to ring-opening reactions.[20][21][22]

  • Stability Assessment: It is recommended to assess the stability of the compound in the chosen solvents over the duration of the solubility experiment. This can be done by analyzing a solution of known concentration at the beginning and end of the experiment by HPLC and checking for the appearance of degradation peaks or a decrease in the parent compound's peak area.

The following diagram illustrates the potential hydrolytic degradation pathways.

G A Azetidine-3-carbonitrile (in H₂O, H⁺ or OH⁻) B Azetidine-3-carboxamide (Intermediate) A->B Hydrolysis of Nitrile D Ring-Opened Products A->D Azetidine Ring Cleavage C Azetidine-3-carboxylic acid (Final Product) B->C Hydrolysis of Amide

Caption: Potential Hydrolytic Degradation Pathways.

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides the necessary theoretical foundation and detailed experimental protocols for its determination. By following the principles of the shake-flask method coupled with a validated analytical technique like HPLC-UV, researchers can confidently and accurately measure this critical physicochemical parameter. Understanding the pH-dependence of its solubility and its potential for hydrolytic degradation are key considerations for its effective use in drug discovery and development.

References

An In-depth Technical Guide to the Stability of Azetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Moiety in Modern Drug Discovery

Azetidine-3-carbonitrile hydrochloride is a versatile building block in medicinal chemistry, valued for its strained four-membered ring and the reactive nitrile functional group.[1][2][3] The azetidine ring, a saturated heterocycle containing one nitrogen atom, imparts a unique three-dimensional conformation to molecules, which can be crucial for optimizing binding to biological targets.[2][3][4] Its hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base.[1] However, the inherent ring strain and the presence of a hydrolyzable nitrile group make a thorough understanding of its stability profile under various conditions a prerequisite for its effective use in drug development and manufacturing.[5][6][7]

This guide provides a comprehensive technical overview of the stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for assessing its stability. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines on stability testing.[8][9][10][11]

Predicted Degradation Pathways of this compound

The chemical structure of this compound suggests two primary loci for degradation: the nitrile group and the azetidine ring itself. Understanding these potential pathways is fundamental to designing robust stability studies.

Hydrolysis of the Nitrile Group

The carbonitrile (nitrile) group is susceptible to hydrolysis under both acidic and basic conditions.[7][12] This reaction typically proceeds in a stepwise manner:

  • Step 1: Conversion to an Amide: The nitrile is first hydrolyzed to an amide intermediate, azetidine-3-carboxamide. This initial step can sometimes be isolated under mild conditions.[7][12]

  • Step 2: Conversion to a Carboxylic Acid: With continued exposure to hydrolytic conditions (and often elevated temperatures), the amide intermediate is further hydrolyzed to the corresponding carboxylic acid, azetidine-3-carboxylic acid.[7][12]

The hydrochloride salt form of the parent compound implies an acidic nature in aqueous solution, which could potentially catalyze the hydrolysis of the nitrile group over time, especially in the presence of moisture.[13]

Azetidine Ring Opening

The reactivity of azetidines is largely influenced by their significant ring strain.[2][3] This strain makes the ring susceptible to nucleophilic attack, leading to ring-opening. A plausible degradation mechanism involves the formation of an azetidinium ion, which is then attacked by a nucleophile (such as water or a hydroxide ion), resulting in ring cleavage.[5][6][14] This pathway would lead to the formation of various linear amine derivatives, fundamentally altering the core structure of the molecule.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[10][15] The following protocols are designed in accordance with ICH Q1A guidelines.[10]

Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution in a suitable solvent (e.g., Water, Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT/60°C) prep->base oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid thermal Thermal Stress (e.g., 80°C, solid state) prep->thermal photo Photostability (ICH Q1B light exposure) prep->photo analysis Analyze samples at time points (e.g., 0, 2, 6, 24h) using a stability-indicating method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis pathway Identify Degradation Pathways analysis->pathway method Validate Stability- Indicating Method analysis->method

Caption: Workflow for Forced Degradation Studies.

Detailed Experimental Protocols

1. Acidic Hydrolysis

  • Rationale: To assess susceptibility to degradation in an acidic environment, which could be encountered during formulation or in certain physiological conditions. This condition is highly likely to promote the hydrolysis of the nitrile group.[7][12]

  • Protocol:

    • Prepare a solution of this compound in 0.1 M hydrochloric acid at a concentration of approximately 1 mg/mL.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis to prevent damage to the analytical column.

    • Analyze using a validated stability-indicating method.

2. Basic Hydrolysis

  • Rationale: To evaluate stability in alkaline conditions. Basic conditions are known to effectively hydrolyze nitriles and can also promote ring-opening of the azetidine moiety.[7]

  • Protocol:

    • Prepare a solution of the compound in 0.1 M sodium hydroxide at approximately 1 mg/mL.

    • Conduct the study at room temperature initially, and if no degradation is observed, increase the temperature to 60°C.

    • Withdraw aliquots at the designated time intervals.

    • Neutralize the samples with 0.1 M hydrochloric acid prior to analysis.

    • Analyze the samples.

3. Oxidative Degradation

  • Rationale: To test the compound's susceptibility to oxidation, which can occur in the presence of atmospheric oxygen or residual peroxides in excipients.

  • Protocol:

    • Prepare a solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at 1 mg/mL.

    • Add a solution of hydrogen peroxide to achieve a final concentration of approximately 3%.

    • Store the solution at room temperature, protected from light.

    • Monitor the reaction at various time points.

    • Analyze the samples directly.

4. Thermal Degradation (Solid State)

  • Rationale: To assess the intrinsic thermal stability of the solid material, which is crucial for determining appropriate storage and handling conditions.[13][16][17]

  • Protocol:

    • Place a known quantity of solid this compound in a controlled temperature environment (e.g., an oven at 80°C).

    • To evaluate the effect of humidity, a parallel experiment should be conducted at a high relative humidity (e.g., 75% RH).[10]

    • Sample the solid at various time points, dissolve in a suitable solvent, and analyze.

5. Photostability

  • Rationale: To determine if the compound is sensitive to light, which is a requirement under ICH Q1B.[18][19]

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.[18]

    • Simultaneously, store "dark" control samples (wrapped in aluminum foil) under the same temperature conditions to differentiate between thermal and photodegradation.[18]

    • Analyze both the exposed and dark control samples after the exposure period.

Analytical Methodology: Developing a Stability-Indicating Method

A crucial component of any stability study is the use of a validated stability-indicating analytical method. This method must be able to separate the parent compound from its degradation products and allow for their quantification.

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase column (e.g., C18) is typically the starting point for a polar compound like this compound.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from potentially more polar or non-polar degradants.

  • Detection:

    • UV Detection: A photodiode array (PDA) detector is invaluable as it can help in peak purity assessment and provide UV spectra of the degradants, offering clues to their structure.

    • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of unknown degradation products.[5][6]

Method Validation Workflow

G dev Method Development spec Specificity (Forced Degradation) dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD prec->lod loq LOQ prec->loq rob Robustness prec->rob val_report Validation Report rob->val_report

Caption: Workflow for Stability-Indicating Method Validation.

Data Summary and Interpretation

All quantitative data from the stability studies should be tabulated to facilitate easy comparison and trend analysis.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration/Temp.% Assay of Parent Compound% Total DegradationNumber of DegradantsObservations
0.1 M HCl24h / 60°CMajor degradant at RRT X.X
0.1 M NaOH24h / RTRapid degradation observed
3% H₂O₂24h / RTMinor degradation
Thermal (Solid)7 days / 80°CStable
PhotostabilityICH Q1BNo significant change
Dark ControlICH Q1BStable

Note: RRT = Relative Retention Time

Conclusions and Recommendations

Based on its chemical structure, this compound is most susceptible to degradation via hydrolysis of the nitrile group and potential ring-opening of the azetidine moiety, particularly under basic conditions. Thermal and oxidative stress are predicted to have a lesser impact, though this must be confirmed experimentally.

Storage and Handling Recommendations:

  • Store in tightly sealed containers to protect from moisture.[13][16][17]

  • Store in a cool, dry place, away from direct sunlight.[13]

  • Avoid contact with strong bases and oxidizing agents.[13]

This guide provides a robust framework for a comprehensive stability assessment. The execution of these studies will generate a detailed stability profile, enabling confident use of this compound in further research and development activities.

References

Azetidine-3-carbonitrile hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of Azetidine-3-carbonitrile Hydrochloride

Foreword for the Modern Researcher

This compound is more than a catalog number; it is a compact, high-energy scaffold poised for chemical innovation. As a building block, its significance lies in the unique conformational rigidity imparted by the four-membered azetidine ring.[1][2] In an era of rational drug design, such strained-ring systems are invaluable for limiting the conformational flexibility of lead compounds, a strategy that can decrease the entropic penalty of binding to a biological target and potentially enhance affinity and selectivity.[1] This guide moves beyond a conventional Safety Data Sheet (SDS) to provide a deeper, application-focused understanding of this reagent. It is designed for the bench scientist who not only handles this chemical but also seeks to exploit its reactivity in the synthesis of novel molecular entities. We will dissect its hazard profile, contextualize its physicochemical properties for synthetic applications, and provide actionable protocols that integrate safety with scientific methodology.

Chemical Identity and Physicochemical Profile

This compound is a hydrochloride salt of a saturated, four-membered N-heterocycle bearing a nitrile functional group. The salt form enhances the compound's stability and typically improves its solubility in polar solvents compared to the free base, making it more amenable for use in various reaction media.

Caption: Fig. 1: Structure of this compound

Table 1: Physicochemical and Identification Data

Property Value Source(s)
IUPAC Name azetidine-3-carbonitrile;hydrochloride [3]
CAS Number 345954-83-8 [3]
EC Number 674-595-6 [3][4]
Molecular Formula C₄H₇ClN₂ [3][5][6]
Molecular Weight 118.56 g/mol [3][6]
Appearance Off-white to yellow solid [7][6]
Purity Typically ≥95% [7][8]

| Storage | Inert atmosphere, store in freezer, under -20°C |[7][6] |

Comprehensive Hazard Profile and Toxicological Assessment

This compound presents a significant toxicological profile that demands rigorous adherence to safety protocols. Its hazards are multifaceted, stemming from its acute toxicity, irritant properties, and environmental impact.

Table 2: GHS Hazard Classification

Hazard Class GHS Code Description Source(s)
Acute Toxicity, Oral H301 Toxic if swallowed [3][9][4]
Acute Toxicity, Dermal H311 Toxic in contact with skin [9][8]
Acute Toxicity, Inhalation H331 / H332 Toxic / Harmful if inhaled
Skin Corrosion / Irritation H315 Causes skin irritation [9][8]
Serious Eye Damage / Irritation H319 Causes serious eye irritation [3][9][4][8]
Specific Target Organ Toxicity H335 May cause respiratory irritation [8]

| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects |[3][4] |

Expert Analysis of Hazards:

  • Serious Eye Irritation: The hydrochloride salt form can contribute to its acidic nature in solution, making it particularly damaging to the sensitive tissues of the eyes. Any contact can cause serious, potentially irreversible, damage.[9]

  • Environmental Hazard: The classification "Toxic to aquatic life with long lasting effects" is critical.[3][4] This dictates stringent disposal procedures. Contamination of waterways must be prevented, as the compound can persist and cause harm to aquatic ecosystems.

Risk Mitigation: A Multi-Layered Approach to Safe Handling

A self-validating safety protocol relies on a hierarchy of controls. The following workflow is designed to minimize exposure at every stage of handling.

1. Engineering Controls (Primary Barrier):

  • Certified Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a properly functioning chemical fume hood. This is non-negotiable due to its inhalation toxicity.[9]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function.

2. Administrative Controls (Procedural Safeguards):

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this chemical, including weighing, transfer, reaction setup, and cleanup.

  • Restricted Access: Designate specific areas within the lab for working with highly toxic compounds and restrict access to trained personnel only.

  • "Dry Run" Practice: For researchers unfamiliar with the protocol, performing a "dry run" with a benign substance can help identify potential breaches in handling technique before the active compound is used.

3. Personal Protective Equipment (PPE) (Final Barrier):

  • Hand Protection: Wear nitrile gloves (double-gloving is recommended). Check for perforations before use. Always wash hands thoroughly with soap and water after handling, even when gloves are worn.[9][10]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing.[9]

  • Body Protection: A fully fastened lab coat is required. For larger quantities, a chemically resistant apron is advisable.[9]

start Start: Receive & Verify Chemical inspect 1. Inspect Container (Check for damage, ensure proper labeling) start->inspect transport 2. Transport to Designated Area (Use secondary containment) inspect->transport prep 3. Prepare Fume Hood (Verify airflow, clear workspace) transport->prep ppe 4. Don Full PPE (Double gloves, goggles, lab coat) prep->ppe weigh 5. Weigh Solid Compound (Use weigh paper/boat, handle gently to avoid dust) ppe->weigh dissolve 6. Dissolution (Add solid to solvent slowly, cap vessel) weigh->dissolve react 7. Add to Reaction Vessel (Use cannula or powder funnel) dissolve->react cleanup 8. Clean & Decontaminate (Rinse glassware, wipe surfaces) react->cleanup end End: Secure & Clean waste 9. Dispose of Waste (Segregate into appropriate hazardous waste streams) cleanup->waste waste->end

Caption: Fig. 2: Safe Handling Workflow from Receipt to Disposal

Emergency Response Protocols

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention without delay.[9] The duration of the flush is critical to ensure the chemical is completely removed.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with plenty of soap and water. Seek medical attention if irritation develops or persists.[9]

  • Inhalation: Move the person to fresh air immediately. If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Lay the patient down and keep them warm and rested. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9] Never give anything by mouth to an unconscious person.

Application in Synthetic Chemistry: A Methodological Framework

The value of this compound lies in its dual reactivity: the strained azetidine ring and the versatile nitrile group. The ring can undergo nucleophilic opening under specific activating conditions, while the nitrile can be hydrolyzed, reduced, or treated with organometallic reagents.[2]

Below is a representative, step-by-step protocol for a hypothetical reaction—the reduction of the nitrile to a primary amine—integrating key safety considerations. This transformation is fundamental in medicinal chemistry for converting a nitrile, often used as a stable intermediate, into a basic amine for further functionalization or to act as a key pharmacophoric element.

Hypothetical Protocol: Reduction of Azetidine-3-carbonitrile to (Azetidin-3-yl)methanamine

Causality: This protocol uses Lithium Aluminum Hydride (LAH), a powerful and non-selective reducing agent. Its high reactivity necessitates an anhydrous, inert atmosphere and careful quenching. The choice of an ether solvent (like THF) is due to its compatibility with LAH and its ability to solvate the lithium ions.

  • Reactor Setup (Fume Hood):

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum.

    • Allow the apparatus to cool to room temperature under a positive pressure of inert gas. Rationale: LAH reacts violently with water; all equipment and reagents must be scrupulously dry.

  • Reagent Preparation (Fume Hood):

    • Under the inert atmosphere, suspend Lithium Aluminum Hydride (LAH) in anhydrous Tetrahydrofuran (THF).

    • In a separate, dry flask, dissolve this compound in anhydrous THF. A mild, non-nucleophilic base (e.g., triethylamine, used in slight excess) may be needed to neutralize the HCl salt and liberate the free base for the reaction.

  • Reaction Execution (Fume Hood):

    • Cool the LAH suspension to 0°C using an ice-water bath. Rationale: The reaction is highly exothermic; initial cooling prevents an uncontrolled temperature spike.

    • Slowly add the solution of Azetidine-3-carbonitrile free base to the LAH suspension via a syringe or cannula. Maintain the temperature at 0°C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.

  • Work-up and Quenching (Fume Hood - CRITICAL SAFETY STEP):

    • Cool the reaction mixture back to 0°C.

    • Perform a Fieser workup by slowly and sequentially adding: (1) a calculated amount of water, (2) an equal amount of 15% aqueous NaOH, and (3) three times that amount of water. Rationale: This procedure carefully quenches the excess LAH and precipitates the aluminum salts as a granular solid that is easy to filter, minimizing the risk of fire from pyrophoric byproducts.

    • Stir the resulting mixture vigorously for 30 minutes.

  • Isolation and Purification:

    • Filter the granular solid through a pad of Celite, washing thoroughly with THF or another suitable solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the resulting amine product, for example, by column chromatography or distillation.

start Azetidine-3-carbonitrile Hydrochloride reagent1 1. LiAlH₄, THF, 0°C (Inert Atmosphere) start->reagent1 Reduction reagent2 2. H₂O, NaOH(aq) (Careful Quench) reagent1->reagent2 Work-up product (Azetidin-3-yl)methanamine (Primary Amine) reagent2->product

Caption: Fig. 3: Hypothetical Synthetic Pathway for Nitrile Reduction

Storage and Disposal

  • Storage: Store the compound in its original, tightly sealed container in a freezer (-20°C is common) under an inert atmosphere (e.g., argon or nitrogen).[7][6][11] This prevents degradation from moisture and air. Store away from incompatible materials, especially strong oxidizing agents.[11]

  • Disposal: Dispose of unused material and contaminated waste in a designated, labeled, and sealed container for hazardous chemical waste.[9] All disposal must be carried out in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways due to its aquatic toxicity.[9]

References

Spectroscopic Characterization of Azetidine-3-carbonitrile Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-3-carbonitrile hydrochloride is a versatile building block in medicinal chemistry, valued for its strained four-membered ring and the synthetic utility of the nitrile functional group.[1] As with any novel or specialized chemical entity, a comprehensive understanding of its structural features is paramount for its effective application in drug design and development. Spectroscopic analysis provides the foundational data for such characterization. This technical guide presents a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data herein is based on predictive modeling and analysis of structurally related compounds, offering a robust framework for researchers engaged in the synthesis and application of this compound.

Introduction to this compound

The azetidine moiety is a key structural motif in a number of biologically active compounds, prized for its ability to impart unique conformational constraints and serve as a versatile scaffold in organic synthesis. The incorporation of a nitrile group at the 3-position further enhances the synthetic potential of the azetidine ring, allowing for its conversion into a variety of other functional groups such as amines, carboxylic acids, and tetrazoles. The hydrochloride salt form of Azetidine-3-carbonitrile enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

A thorough spectroscopic characterization is essential for confirming the identity and purity of this compound. This guide provides an in-depth analysis of its expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom in the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The protonation of the azetidine nitrogen will lead to a downfield shift of the adjacent protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H33.5 - 3.8Quintet8.0
H2, H4 (axial & equatorial)3.9 - 4.2Multiplet-
NH₂⁺9.0 - 10.0Broad Singlet-

Causality Behind Experimental Choices and Interpretation:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this polar hydrochloride salt. The residual solvent peak can be used as an internal reference.

  • Chemical Shifts: The protons on the carbons adjacent to the positively charged nitrogen (C2 and C4) are expected to be the most deshielded and therefore appear at the lowest field. The methine proton at C3, being adjacent to the electron-withdrawing nitrile group, will also be shifted downfield. The broad singlet for the NH₂⁺ protons is characteristic of an exchangeable proton on a heteroatom.

  • Coupling: The methine proton (H3) is expected to couple with the four neighboring methylene protons (H2 and H4), resulting in a quintet. The methylene protons at C2 and C4 will likely appear as a more complex multiplet due to coupling with each other and with the H3 proton.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program.

  • Processing: Process the free induction decay (FID) with an exponential window function to improve the signal-to-noise ratio. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C325 - 30
C2, C445 - 50
CN118 - 122

Causality Behind Experimental Choices and Interpretation:

  • Chemical Shifts: The carbons of the azetidine ring (C2 and C4) attached to the nitrogen will be shifted downfield. The C3 carbon, bearing the nitrile group, will appear at a higher field. The nitrile carbon itself has a characteristic chemical shift in the 118-122 ppm range.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary nitrile carbon.

  • Processing: Process the FID with an exponential window function. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Visualization of NMR Assignments:

Azetidine-3-carbonitrile_hydrochloride cluster_1H Predicted ¹H NMR Shifts (ppm) cluster_13C Predicted ¹³C NMR Shifts (ppm) mol This compound H3 H3: 3.5 - 3.8 H2_H4 H2, H4: 3.9 - 4.2 NH2 NH₂⁺: 9.0 - 10.0 C3 C3: 25 - 30 C2_C4 C2, C4: 45 - 50 CN CN: 118 - 122

Caption: Predicted NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the nitrile and amine hydrochloride moieties.

Predicted IR Spectral Data
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch (NH₂⁺)3200 - 2800Strong, Broad
C-H Stretch (Aliphatic)3000 - 2850Medium
C≡N Stretch2260 - 2240Medium, Sharp
N-H Bend (NH₂⁺)1600 - 1500Medium
C-N Stretch1250 - 1020Medium

Causality Behind Experimental Choices and Interpretation:

  • Nitrile Stretch: The C≡N triple bond stretch is a highly characteristic and reliable absorption, expected to appear as a sharp peak in the 2260-2240 cm⁻¹ region.

  • Amine Hydrochloride Stretches: The N-H stretching vibrations of the secondary amine hydrochloride will appear as a broad and strong band in the 3200-2800 cm⁻¹ region. The broadening is due to hydrogen bonding.

  • Other Vibrations: Aliphatic C-H stretching and N-H bending vibrations will also be present in their expected regions.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction to remove atmospheric CO₂ and water absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectral Data

For the free base, Azetidine-3-carbonitrile (C₄H₆N₂), the molecular weight is 82.11 g/mol . The hydrochloride salt will not typically be observed in the mass spectrum under standard ionization techniques.

m/z Predicted Fragment Ion Possible Fragmentation Pathway
82[C₄H₆N₂]⁺˙Molecular ion of the free base
55[C₃H₅N]⁺˙Loss of HCN
54[C₃H₄N]⁺Loss of H₂CN
41[C₂H₃N]⁺˙Acetonitrile radical cation
28[CH₂N]⁺Iminomethyl cation

Causality Behind Experimental Choices and Interpretation:

  • Ionization Method: Electron Ionization (EI) is a common technique for volatile small molecules and would likely be used for the free base. Electrospray Ionization (ESI) would be more suitable for the hydrochloride salt, and would likely show the protonated molecule [M+H]⁺ at m/z 83.

  • Fragmentation Pathways: The fragmentation of the azetidine ring can occur through various pathways, including the loss of small, stable molecules like hydrogen cyanide (HCN). The formation of the acetonitrile radical cation is also a plausible fragmentation pathway.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: For EI-MS, introduce a small amount of the free base into the mass spectrometer via a direct insertion probe or a GC inlet. For ESI-MS, dissolve the hydrochloride salt in a suitable solvent like methanol or acetonitrile/water and infuse it into the ESI source.

  • Instrumentation: Utilize a mass spectrometer with either EI or ESI capabilities.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 10-200).

  • Data Analysis: Identify the molecular ion peak (or protonated molecule peak) and analyze the major fragment ions to deduce the fragmentation pattern.

Visualization of Mass Spectral Fragmentation:

Azetidine-3-carbonitrile_Fragmentation M [C₄H₆N₂]⁺˙ (m/z 82) F55 [C₃H₅N]⁺˙ (m/z 55) M->F55 - HCN F54 [C₃H₄N]⁺ (m/z 54) M->F54 - H₂CN F41 [C₂H₃N]⁺˙ (m/z 41) M->F41 Ring Cleavage F28 [CH₂N]⁺ (m/z 28) F54->F28 - C₂H₂

Caption: Predicted major fragmentation pathways for Azetidine-3-carbonitrile.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework for the characterization of this compound. The expected NMR, IR, and MS spectra are consistent with the known principles of spectroscopic interpretation for azetidine and nitrile-containing compounds. This information will be invaluable to researchers in confirming the successful synthesis of this important building block and ensuring its purity for subsequent applications in drug discovery and development. It is important to note that the data presented here is predictive, and experimental verification is always recommended.

References

Azetidine-3-carbonitrile Hydrochloride: A Strategic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" scaffold, transitioning from a synthetic curiosity to a cornerstone in the design of modern therapeutics.[1] Historically overshadowed by its five- and six-membered counterparts, the unique conformational rigidity and sp³-rich character of the azetidine moiety are now recognized for their profound impact on a molecule's physicochemical and pharmacokinetic profile.[1] This includes improvements in aqueous solubility, metabolic stability, and receptor-binding affinity.[1]

The inherent ring strain of approximately 25.4 kcal/mol endows azetidines with a unique reactivity, making them more stable and easier to handle than the highly strained aziridines, yet more reactive than the flexible pyrrolidines.[2] This balance of stability and reactivity allows for selective functionalization and ring-opening reactions, providing access to a diverse array of complex molecular structures.[1][2]

This guide focuses on a particularly valuable derivative: Azetidine-3-carbonitrile hydrochloride (1) . The presence of the nitrile group at the C-3 position offers a versatile chemical handle for a wide range of synthetic transformations, while the hydrochloride salt form ensures greater stability and solubility in aqueous media, facilitating its use in various reaction conditions.[1] This document serves as a comprehensive technical resource, detailing the synthesis, reactivity, and strategic applications of this pivotal building block in drug discovery.

Physicochemical Properties and Safety Data

This compound is typically a yellow to light brown solid.[1] Its hydrochloride salt form enhances its stability and solubility in polar solvents.

PropertyValueSource
CAS Number 345954-83-8[1][3][4][5]
Molecular Formula C₄H₇ClN₂[1][3][4][5]
Molecular Weight 118.57 g/mol [4][5]
Form Solid
Storage Inert atmosphere, store in freezer, under -20°C

Safety and Handling:

This compound is classified as an irritant and is toxic if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2]

Hazard Statements: H302, H315, H319, H332, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation).

Precautionary Statements: P261, P280, P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray, Wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis of this compound

The synthesis of functionalized azetidines can be challenging due to the inherent ring strain.[6] However, several general strategies have been developed, with the most common being the intramolecular cyclization of 1,3-difunctionalized propane derivatives.

Proposed Synthetic Pathway

A logical approach involves the reaction of a suitable 1,3-dihalopropan-2-amine or a related precursor, followed by introduction of the nitrile functionality. A common and industrially viable starting material for similar structures is epichlorohydrin.

Synthesis_of_Azetidine-3-carbonitrile_hydrochloride Epichlorohydrin Epichlorohydrin Amino_alcohol 1-amino-3-chloropropan-2-ol Epichlorohydrin->Amino_alcohol 1. NH₃ NH3 NH₃ NaCN NaCN HCl HCl Azetidinol Azetidin-3-ol Amino_alcohol->Azetidinol 2. Base (Cyclization) N_Boc_azetidinol N-Boc-azetidin-3-ol Azetidinol->N_Boc_azetidinol 3. Boc₂O N_Boc_azetidinol_OMs N-Boc-azetidin-3-yl mesylate N_Boc_azetidinol->N_Boc_azetidinol_OMs 4. MsCl, Base N_Boc_azetidine_carbonitrile N-Boc-azetidine-3-carbonitrile N_Boc_azetidinol_OMs->N_Boc_azetidine_carbonitrile 5. NaCN Azetidine_carbonitrile Azetidine-3-carbonitrile N_Boc_azetidine_carbonitrile->Azetidine_carbonitrile 6. Acid (Deprotection) Product Azetidine-3-carbonitrile hydrochloride Azetidine_carbonitrile->Product 7. HCl

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 1-amino-3-chloropropan-2-ol This step involves the ring-opening of epichlorohydrin with ammonia. This reaction is typically carried out in an aqueous or alcoholic solution of ammonia.

Step 2: Cyclization to Azetidin-3-ol The resulting amino alcohol is cyclized under basic conditions. A strong base, such as sodium hydroxide, promotes an intramolecular Williamson ether-like synthesis to form the azetidine ring.

Step 3: N-Boc Protection of Azetidin-3-ol The secondary amine of azetidin-3-ol is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

  • To a solution of azetidin-3-ol in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to yield N-Boc-azetidin-3-ol.[7]

Step 4: Mesylation of N-Boc-azetidin-3-ol The hydroxyl group is converted to a good leaving group, such as a mesylate.

  • Dissolve N-Boc-azetidin-3-ol in an anhydrous solvent like dichloromethane and cool to 0 °C.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine.

  • Add methanesulfonyl chloride (MsCl) dropwise and stir the reaction at 0 °C until the starting material is consumed.

  • Wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain the mesylate.

Step 5: Nucleophilic Substitution with Cyanide The mesylate is displaced with a cyanide source, such as sodium cyanide, to introduce the nitrile group.

  • Dissolve the mesylate in a polar aprotic solvent like DMSO or DMF.

  • Add sodium cyanide and heat the mixture (e.g., to 60-80 °C) until the reaction is complete.

  • Cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to yield N-Boc-azetidine-3-carbonitrile.

Step 6 & 7: Deprotection and Salt Formation The Boc group is removed under acidic conditions, which simultaneously forms the hydrochloride salt.

  • Dissolve N-Boc-azetidine-3-carbonitrile in a suitable solvent such as dioxane or diethyl ether.

  • Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir at room temperature.

  • The product will typically precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to afford this compound.

Spectroscopic Characterization

While a publicly available, peer-reviewed source with the complete spectroscopic data for this compound is not available, the following table provides the key physicochemical identifiers and expected NMR signals based on its structure and data from similar compounds. Researchers should always confirm the identity of their synthesized material through full analytical characterization.

ParameterData
Molecular Formula C₄H₇ClN₂
Molecular Weight 118.57
¹H NMR (DMSO-d₆) Expected signals: ~3.5-4.5 ppm (m, 5H, CH and CH₂ groups of the azetidine ring), ~9.0-10.0 ppm (br s, 2H, NH₂⁺)
¹³C NMR (DMSO-d₆) Expected signals: ~20-25 ppm (C3), ~45-50 ppm (C2 and C4), ~118-122 ppm (CN)
IR (KBr, cm⁻¹) Expected absorptions: ~2240-2260 (C≡N stretch), ~2400-3200 (N-H stretch of the ammonium salt)
Mass Spec (ESI+) Expected m/z: 83.06 [M+H]⁺ (for the free base)

Reactivity and Synthetic Utility

This compound is a bifunctional building block, with the secondary amine and the nitrile group serving as key points for diversification. The hydrochloride salt must typically be neutralized or the nitrogen protected to enable many of these transformations.

Reactivity_of_Azetidine-3-carbonitrile Azetidine_CN Azetidine-3-carbonitrile (free base or N-protected) N_Functionalization N-Functionalization Azetidine_CN->N_Functionalization CN_Transformation Nitrile Group Transformations Azetidine_CN->CN_Transformation N_Alkylation N-Alkylated Azetidines N_Functionalization->N_Alkylation R-X, Base N_Acylation N-Acylated Azetidines N_Functionalization->N_Acylation RCOCl, Base N_Arylation N-Arylated Azetidines N_Functionalization->N_Arylation Ar-B(OH)₂, Cu(OAc)₂ Amine 3-(Aminomethyl)azetidines CN_Transformation->Amine Reduction (H₂, Catalyst or LiAlH₄) Ketone 3-Acylazetidines CN_Transformation->Ketone 1. Grignard (RMgX) 2. H₃O⁺ Tetrazole 3-(Tetrazol-5-yl)azetidines CN_Transformation->Tetrazole NaN₃, NH₄Cl

Caption: Key reaction pathways for the functionalization of Azetidine-3-carbonitrile.

N-Functionalization Reactions

The secondary amine of the azetidine ring is a versatile handle for introducing a wide array of substituents, which is crucial for exploring structure-activity relationships (SAR) in drug discovery.

Protecting the nitrogen with a Boc group is a common first step to increase solubility in organic solvents and to moderate the nucleophilicity of the amine.

Experimental Protocol: N-Boc Protection

  • Neutralization: Suspend this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add a base such as triethylamine (2.2 eq) and stir for 15-30 minutes to form the free base.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 3-12 hours, monitoring by TLC until the starting material is consumed.[8]

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, tert-butyl 3-cyanoazetidine-1-carboxylate, can be purified by flash column chromatography.

Direct N-alkylation with alkyl halides or N-acylation with acyl chlorides allows for the introduction of various side chains. Reductive amination with aldehydes or ketones is another effective method for N-alkylation.

Experimental Protocol: N-Alkylation via Reductive Amination

  • Iminium Formation: To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a solvent such as dichloroethane (DCE) or methanol, add a mild base like triethylamine (1.1 eq) to neutralize the hydrochloride. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.[2]

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.[2]

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the N-alkylated product.

Reaction TypeReagentsBaseSolventTypical Yield (%)
N-Boc Protection Boc₂OEt₃NDCM>90
N-Alkylation R-XK₂CO₃Acetonitrile70-95
Reductive Amination RCHO, NaBH(OAc)₃-DCE60-90
N-Acylation RCOClEt₃NDCM80-95

Yields are representative for azetidine derivatives and may vary for Azetidine-3-carbonitrile.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into amines, ketones, and other heterocyles. These transformations are typically performed on the N-protected azetidine to avoid side reactions.

The reduction of the nitrile to a primary amine (3-(aminomethyl)azetidine) provides a key intermediate for introducing further diversity and for creating bioisosteres of other functional groups.

Experimental Protocol: Catalytic Hydrogenation

  • Setup: Dissolve N-Boc-azetidine-3-carbonitrile (1.0 eq) in a solvent such as methanol or ethanol. Add a catalyst, such as Raney Nickel or Palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and apply hydrogen gas (typically 50 psi to 500 psi). The reaction may be run at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by the uptake of hydrogen and by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-3-(aminomethyl)azetidine, which can be used directly or purified by chromatography.

The addition of an organometallic reagent, such as a Grignard reagent, to the nitrile, followed by acidic hydrolysis, yields a 3-acylazetidine. This is a powerful C-C bond-forming reaction.

Experimental Protocol: Synthesis of 3-Acylazetidines

  • Grignard Addition: To a solution of N-Boc-azetidine-3-carbonitrile (1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C, add the Grignard reagent (RMgX, 1.2-1.5 eq) dropwise.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. The reaction forms a stable intermediate imine magnesium salt.

  • Hydrolysis: Carefully quench the reaction by slow addition to an acidic aqueous solution (e.g., 1M HCl) at 0 °C. Stir until the intermediate is fully hydrolyzed to the ketone.[9]

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry, and concentrate. Purify the resulting 3-acylazetidine derivative by column chromatography.

Case Study: Application in the Synthesis of JAK Inhibitors

The strategic importance of Azetidine-3-carbonitrile is highlighted in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[10][11] Baricitinib, a potent JAK1/JAK2 inhibitor, features a (1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, which is derived from a related azetidine nitrile building block.[11][12]

The synthesis of Baricitinib and related compounds often involves a key Michael addition of a pyrazole derivative to an azetidine-3-ylideneacetonitrile intermediate.[10] This intermediate is synthesized from N-protected azetidin-3-one via a Horner-Wadsworth-Emmons reaction with a phosphonate-bearing acetonitrile. This underscores the utility of the azetidine-nitrile framework in constructing complex, biologically active molecules.

Baricitinib_Synthesis Azetidinone N-Boc-azetidin-3-one Azetidine_ylidene tert-butyl 3-(cyanomethylene) azetidine-1-carboxylate Azetidinone->Azetidine_ylidene Horner-Wadsworth-Emmons HWE_reagent Diethyl (cyanomethyl)phosphonate HWE_reagent->Azetidine_ylidene Pyrazole 4-(1H-Pyrazol-4-yl)-7H- pyrrolo[2,3-d]pyrimidine derivative Michael_adduct Michael Adduct Pyrazole->Michael_adduct Azetidine_ylidene->Michael_adduct Michael Addition Baricitinib_precursor Baricitinib Precursor Michael_adduct->Baricitinib_precursor Further Steps (Deprotection, Sulfonylation)

Caption: Simplified retrosynthetic analysis highlighting the role of azetidine-nitrile intermediates in JAK inhibitor synthesis.

This case study demonstrates the causality behind the choice of azetidine-based building blocks. The rigid azetidine scaffold helps to correctly orient the pharmacophoric groups for optimal binding to the kinase active site, while the nitrile provides a stable, linear linker that can also participate in hydrogen bonding interactions. The synthetic accessibility of these intermediates, including derivatives of Azetidine-3-carbonitrile, makes them highly attractive for library synthesis and lead optimization campaigns.

Conclusion

This compound is a high-value, versatile building block for modern medicinal chemistry. Its bifunctional nature, combining a reactive secondary amine with a transformable nitrile group, provides a powerful platform for the synthesis of diverse and complex molecular architectures. The inherent properties of the azetidine ring—conformational rigidity, improved solubility, and metabolic stability—make it a desirable scaffold for modulating the properties of drug candidates. As demonstrated by its relevance in the synthesis of advanced therapeutics like JAK inhibitors, a thorough understanding of the synthesis and reactivity of this compound is essential for researchers and scientists aiming to innovate at the forefront of drug discovery.

References

The Azetidine Ring System in Medicinal Chemistry: A Guide to Harnessing Strain for Therapeutic Advantage

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from a synthetic curiosity to a cornerstone motif in modern drug discovery.[1][2] Their unique combination of high ring strain, sp³-rich three-dimensionality, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to parent molecules.[1] This guide provides an in-depth analysis of the azetidine scaffold for researchers and drug development professionals. We will explore its fundamental structural and conformational properties, dissect its strategic application as a versatile bioisostere, detail key synthetic methodologies for accessing functionalized derivatives, and examine its successful implementation in several FDA-approved drugs. By explaining the causality behind its utility, this paper aims to equip medicinal chemists with the knowledge to effectively leverage the azetidine ring system for the design of next-generation therapeutics.

Introduction: The Rise of a Strained Scaffold

The landscape of medicinal chemistry is increasingly focused on moving beyond flat, aromatic structures towards molecules with greater three-dimensional (3D) complexity to access novel chemical space and improve drug-like properties.[3] In this "escape from flatland," small, strained aliphatic rings have become powerful tools.[4][5] Among these, the azetidine ring—a saturated four-membered heterocycle containing one nitrogen atom—has gained significant popularity over the past decade.[6]

Historically, the synthesis of azetidines was considered challenging due to their inherent ring strain, which made them less explored than their more stable five- and six-membered counterparts, pyrrolidine and piperidine.[2][7] However, recent advancements in synthetic methodology have made a diverse array of functionalized azetidines readily accessible, unlocking their potential for drug discovery.[1][8][9] It is now recognized that the very properties once seen as liabilities—ring strain and rigidity—are in fact key advantages, offering a unique balance of stability and reactivity that can be harnessed to fine-tune pharmacological profiles.[7][10]

The Azetidine Advantage: Physicochemical and Structural Properties

The utility of the azetidine ring stems from a unique confluence of structural and electronic features that distinguish it from other saturated heterocycles.

Ring Strain and Conformational Rigidity

The azetidine ring possesses a significant ring strain energy of approximately 25.4 kcal/mol.[7] This value is intermediate between the highly reactive aziridine (27.7 kcal/mol) and the much more stable pyrrolidine (5.4 kcal/mol).[7] This "sweet spot" of strain energy makes the ring stable enough for facile handling and formulation while still enabling unique, strain-driven reactions for functionalization.[7][9]

To alleviate this strain, the azetidine ring adopts a non-planar, puckered conformation.[11] This inherent rigidity is a major advantage in drug design. By locking the substituents in well-defined spatial orientations, the azetidine scaffold reduces the entropic penalty associated with a molecule adopting a specific conformation to bind to its biological target, potentially leading to higher binding affinity.[12]

Three-Dimensionality and Physicochemical Impact

The non-planar nature of the azetidine ring makes it a prime example of an sp³-rich scaffold, which helps to increase the three-dimensionality of a drug candidate.[1] This property is crucial for improving target selectivity and avoiding the pitfalls of excessively planar molecules, such as off-target activities and poor solubility. The incorporation of an azetidine ring can profoundly and beneficially alter a molecule's physicochemical properties:

  • Solubility and Lipophilicity: The embedded polar nitrogen atom often leads to improved aqueous solubility and can reduce lipophilicity (LogP/LogD) when replacing larger, more lipophilic groups like piperidines or cyclohexyls.[1][3]

  • Metabolic Stability: The rigid, strained framework can block sites of metabolism or alter the molecule's presentation to metabolic enzymes, often enhancing metabolic stability.[1]

  • Basicity (pKa): The basicity of the azetidine nitrogen is a tunable parameter, influenced by substituents on the nitrogen and the ring itself, which is critical for modulating target engagement and pharmacokinetic properties.[1]

The following table summarizes the key differences between azetidine and its more common homologues, pyrrolidine and piperidine.

PropertyAzetidinePyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
Ring Strain (kcal/mol) ~25.4[7]~5.4[7]~0
Conformation Puckered (non-planar)[11]Envelope/TwistChair
pKa (Conjugate Acid) 11.29[13]11.2711.12
Contribution to LogP LowerIntermediateHigher

Strategic Applications in Drug Design: The Azetidine as a Bioisostere

One of the most powerful applications of the azetidine ring is as a bioisostere—a chemical substituent that can replace another group while retaining or improving the desired biological activity.[5] The azetidine's unique geometry and properties make it a versatile replacement for several common functionalities.

  • Bioisostere for Larger Saturated Heterocycles: Replacing piperidine, piperazine, or morpholine rings with an azetidine is a common strategy to reduce molecular weight and lipophilicity, improve solubility, and enhance metabolic stability.[1] The constrained nature of the azetidine provides well-defined exit vectors for substituents, which can be exploited to optimize interactions with a target protein.[1][3]

  • Bioisostere for Planar and Acyclic Groups: Azetidines can serve as 3D replacements for planar aromatic rings or flexible acyclic linkers, introducing conformational restriction that can improve binding affinity and selectivity.

  • Spirocyclic Scaffolds: Spiro-azetidines, where the azetidine ring shares a single carbon atom with another ring, are particularly attractive.[14] These "angular" frameworks impose rigid geometries that lock exit vectors and minimize conformational entropy penalties upon binding, making them excellent for precise receptor targeting.[1][15]

G cluster_0 Core Drug Scaffold cluster_1 Common Group cluster_2 Bioisosteric Replacement Core R¹—Scaffold— Piperidine Piperidine (Larger, Flexible) Core->Piperidine Initial Moiety Azetidine Azetidine (Smaller, Rigid, More Polar) Core->Azetidine Improved Properties: - Lower LogP - Higher Solubility - Metabolic Stability - Defined Exit Vectors Piperidine->Azetidine Replacement Strategy

Caption: Bioisosteric replacement of a piperidine with an azetidine ring.

Synthetic Strategies for Accessing Functionalized Azetidines

The growing appreciation for the azetidine motif has spurred the development of robust and versatile synthetic methods. While classical methods often involved intramolecular cyclizations of γ-amino alcohols or halides, modern strategies offer greater efficiency, scope, and stereocontrol.[9]

Key Modern Synthetic Approaches:
  • [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is one of the most direct routes to functionalized azetidines.[15][16] While challenging, recent advances using visible-light photocatalysis have expanded its utility.[16]

  • Strain-Release Methodologies: Highly strained precursors like 1-azabicyclobutanes (ABBs) can undergo nucleophilic ring-opening to generate diverse 3-substituted azetidines.[17] This modular approach is powerful for creating libraries of analogues.

  • Ring Expansion/Contraction: Methods involving the one-carbon ring expansion of aziridines or the ring contraction of pyrrolidines provide alternative pathways to the azetidine core.[7][9]

  • Metal-Catalyzed Reactions: Palladium, rhodium, and nickel-catalyzed reactions have been developed for intramolecular cyclizations and late-stage C-H functionalization, enabling the synthesis of complex and highly substituted azetidines.[1][6]

G Start 1-Azabicyclobutane (ABB) (Highly Strained Precursor) Intermediate Activated Complex (Protonated/Coordinated ABB) Start->Intermediate Activation Reagent Nucleophile (Nu-H) + Lewis or Brønsted Acid Reagent->Intermediate Product 3-Substituted Azetidine (Functionalized Product) Intermediate->Product Nucleophilic Attack & Ring Opening Purify Purification (Chromatography) Product->Purify Workup

Caption: Workflow for azetidine synthesis via strain-release of an ABB.

Experimental Protocol: Strain-Release Azetidinylation

The following protocol is a representative example for the synthesis of a 3-substituted azetidine via the strain-release functionalization of a 1-azabicyclobutane (ABB) precursor, adapted from principles described in the literature.[17]

Objective: To synthesize N-Boc-3-(phenoxy)azetidine from N-Boc-1-azabicyclobutane.

Materials:

  • N-Boc-1-azabicyclobutane (1.0 equiv)

  • Phenol (1.2 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-1-azabicyclobutane (1.0 equiv) and phenol (1.2 equiv). Dissolve the solids in anhydrous DCM (to a concentration of ~0.1 M).

  • Initiation: Cool the solution to 0 °C in an ice bath. Slowly add BF₃·OEt₂ (1.1 equiv) dropwise over 5 minutes. The causality for using a Lewis acid like BF₃·OEt₂ is to activate the ABB by coordinating to the nitrogen, making the bicyclic system more electrophilic and susceptible to nucleophilic attack.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ABB is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. This step neutralizes the Lewis acid and any remaining acidic species.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-3-(phenoxy)azetidine. The protocol is self-validating through characterization of the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Case Studies: Azetidine-Containing FDA-Approved Drugs

The therapeutic relevance of the azetidine scaffold is firmly established by its presence in several FDA-approved drugs across various indications.[1][6]

Drug NameBrand NameTherapeutic AreaRole of the Azetidine Ring
Baricitinib OlumiantRheumatoid ArthritisThe azetidine-nitrile moiety is crucial for binding to the Janus kinase (JAK) active site, providing selectivity and improved metabolic stability.[1]
Cobimetinib CotellicOncology (Melanoma)The azetidine ring acts as a rigid linker and improves the physicochemical properties (e.g., solubility) of this MEK1/2 inhibitor.[1]
Azelnidipine CalblockHypertensionAs a calcium channel blocker, the azetidine provides a specific 3D orientation and contributes to the overall pharmacokinetic profile.[1][12]
Sarolaner SimparicaVeterinary (Antiparasitic)The spiro-azetidine creates a rigid, 3D structure essential for potent activity against insect and acarid GABA-gated chloride channels.[1]
In-Depth Analysis: Baricitinib

Baricitinib is a selective inhibitor of JAK1 and JAK2 kinases. In its development, the azetidine ring was a key innovation. It replaced a less optimal pyrrolidine ring from earlier analogues. The rationale was multi-fold:

  • Vectorial Orientation: The puckered azetidine ring precisely orients the critical nitrile group for optimal interaction within the enzyme's active site.

  • Reduced Lipophilicity: The azetidine lowered the molecule's LogP compared to the pyrrolidine, contributing to a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The constrained nature of the ring system likely helps to shield adjacent parts of the molecule from metabolic degradation.

This case highlights how a subtle structural change—from a five- to a four-membered ring—can have a profound impact on potency, selectivity, and drug-like properties.

Conclusion and Future Outlook

The azetidine ring has firmly established itself as a privileged scaffold in medicinal chemistry. Its ability to confer conformational rigidity, enhance metabolic stability, improve solubility, and provide novel 3D exit vectors makes it an invaluable tool for drug designers.[1] The continued development of innovative and scalable synthetic routes will further broaden its application, allowing for the creation of more complex and finely tuned molecular architectures.[6][17] As the pharmaceutical industry continues its push towards sp³-rich, three-dimensional drug candidates, the strategic incorporation of the azetidine ring system is poised to play an increasingly vital role in the discovery of safer and more effective medicines.

References

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged structural motif in medicinal chemistry.[1][2] Its unique combination of high ring strain, sp³-rich character, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This guide provides a comprehensive technical overview of the diverse biological activities of substituted azetidines, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. We will explore the causal logic behind experimental designs and present detailed protocols for the synthesis and evaluation of these promising compounds, underscoring their potential as next-generation therapeutics.

The Azetidine Advantage: Physicochemical Properties and Synthetic Accessibility

Historically overshadowed by more common nitrogen heterocycles like pyrrolidines and aziridines, azetidines are now increasingly recognized for their ability to enhance drug-like properties.[1] The inherent ring strain of the four-membered ring not only influences the molecule's three-dimensional conformation but also presents unique opportunities for chemical functionalization.[1][3]

Structural and Physicochemical Benefits

The constrained nature of the azetidine ring offers several advantages in drug design:

  • Conformational Rigidity: The rigid framework of the azetidine ring reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[4] This pre-defined spatial orientation of substituents is a significant asset in rational drug design and fragment-based approaches.[4]

  • Improved Pharmacokinetics: Incorporation of an azetidine moiety can enhance metabolic stability, solubility, and lipophilicity.[1][2] Several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, feature an azetidine ring to optimize their pharmacokinetic profiles.[1]

  • Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other cyclic and acyclic amines, allowing for the fine-tuning of physicochemical properties and receptor interactions.[1] For instance, "angular" spiro-azetidine frameworks have been shown to be effective piperidine surrogates.[1]

Advances in Synthetic Methodologies

The growing interest in azetidines has spurred the development of novel and efficient synthetic strategies, making this scaffold more accessible for medicinal chemistry campaigns.[1][5] Key approaches include:

  • [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a direct route to functionalized azetidines.[6] Recent advances in photochemistry, including the use of copper and iridium-based photocatalysts, have improved the efficiency and selectivity of these reactions.[1][6]

  • Intramolecular Cyclization: The cyclization of γ-amino alcohols or their derivatives is a classical and reliable method for forming the azetidine ring.[7]

  • Ring Expansion and Rearrangement: Strain-release rearrangements of azabicyclo[1.1.0]butanes and ring expansion of aziridines offer alternative pathways to substituted azetidines.[1][3]

  • Functionalization of Pre-existing Rings: Direct modification of the azetidine ring provides a rapid means to generate diverse libraries of compounds.[7]

Below is a generalized workflow for the synthesis and evaluation of substituted azetidines.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Syn_Start Starting Materials (e.g., β-amino alcohols, imines, alkenes) Synthesis Chemical Synthesis ([2+2] cycloaddition, intramolecular cyclization, etc.) Syn_Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, X-ray Crystallography) Purification->Characterization In_Vitro In Vitro Assays (Enzyme inhibition, Receptor binding, Cell-based assays) Characterization->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR In_Vivo In Vivo Models (Animal models of disease) In_Vitro->In_Vivo Lead_Opt Lead Optimization SAR->Lead_Opt ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo->ADMET ADMET->Lead_Opt caption General workflow for azetidine synthesis and biological evaluation.

Caption: General workflow for azetidine synthesis and biological evaluation.

Therapeutic Applications of Substituted Azetidines

The versatility of the azetidine scaffold has led to its exploration in a wide range of therapeutic areas.[1][5]

Antibacterial Activity

The most well-known application of the azetidine motif is in β-lactam antibiotics, such as penicillins and cephalosporins, where the azetidin-2-one ring is crucial for their antibacterial activity.[2][8] These antibiotics inhibit bacterial cell wall synthesis.[2] Beyond the classical β-lactams, novel azetidine-containing compounds have shown potent antibacterial effects. For example, the combination of an azetidine ring with a quinolone nucleus has yielded compounds with superior activity against quinolone-susceptible MRSA compared to established fluoroquinolones.[8]

Table 1: Antibacterial Activity of Selected Azetidine Derivatives

Compound/ClassTarget Organism(s)Mechanism of Action (if known)Reference
Azetidin-2-ones (β-lactams)Gram-positive and Gram-negative bacteriaInhibition of cell wall synthesis[2]
7-AzetidinylquinolonesVarious bacteria, including MRSADNA gyrase and topoisomerase IV inhibition[8][9]
N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-onesStaphylococcus aureus, Escherichia coliNot fully elucidated[10]
Azetidine derivatives from 2-chlorobenzaldehydeE. coli, S. aureus, P. aeruginosaNot fully elucidated, showed larger inhibition zones than amoxicillin-clavulanate[11][12]
Antiviral Activity

Substituted azetidines have demonstrated promising antiviral activity against a variety of DNA and RNA viruses.[10] Azetidine-containing dipeptides have been identified as inhibitors of human cytomegalovirus (HCMV) replication.[13][14] Structure-activity relationship studies of these dipeptides revealed that a benzyloxycarbonyl moiety at the N-terminus and an aliphatic C-terminal side-chain were critical for anti-HCMV activity.[13][14] More recently, azetidine compounds have been identified as useful for the treatment of herpes simplex virus (HSV) infections.[15]

Anticancer Activity

The antiproliferative properties of azetidine derivatives have made them attractive candidates for cancer therapy.[16] They have been shown to exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways crucial for tumor growth and survival. For instance, novel azetidine amides have been discovered as potent small-molecule inhibitors of STAT3, a key protein involved in tumor cell proliferation and survival.[17][18] Other azetidine-containing compounds have shown cytotoxicity against various cancer cell lines, including those of the breast and colon.[1][19]

G cluster_pathway STAT3 Signaling Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene Azetidine Azetidine-based STAT3 Inhibitor Azetidine->STAT3 Inhibition caption Inhibition of the STAT3 signaling pathway by azetidine-based compounds.

Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.

Central Nervous System (CNS) Activity

Azetidine derivatives have shown significant potential for modulating CNS activity, with applications in treating a range of neurological and psychiatric disorders.[5][20][21] Their ability to cross the blood-brain barrier and interact with CNS targets makes them valuable scaffolds in neuropharmacology.

  • GABA Uptake Inhibition: Certain azetidine derivatives act as conformationally constrained GABA or β-alanine analogs and have been shown to be potent inhibitors of GABA uptake transporters (GAT-1 and GAT-3).[22]

  • Dopaminergic and Serotonergic Modulation: 3-Arylazetidine derivatives have been identified as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[23] This activity suggests their potential use in treating conditions like depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

  • Anticonvulsant and Anxiolytic Effects: Some azetidin-2-ones have demonstrated significant anticonvulsant and anxiolytic activities in preclinical models.[20][24]

Experimental Protocols

To facilitate further research in this area, we provide representative experimental protocols for the synthesis and biological evaluation of substituted azetidines.

General Procedure for the Synthesis of 3,3-Disubstituted Azetidines

This protocol is adapted from a modular synthesis approach.[7]

  • Reaction Setup: To a solution of a 3-monosubstituted azetidine (1.0 equiv) in a suitable solvent (e.g., dichloromethane) at 35 °C, add a Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol %).

  • Addition of Reagents: Add 4Å molecular sieves and the desired electrophile (e.g., an alkyl halide, 1.2 equiv).

  • Reaction Monitoring: Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol for In Vitro Antibacterial Susceptibility Testing

The following is a generalized protocol for the disc diffusion method.[11]

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a sterile saline solution.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disc Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test azetidine compound onto the inoculated agar surface. Also, place a disc with a standard antibiotic (e.g., ampicillin) as a positive control and a disc with the solvent (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters.

  • Interpretation: Compare the zone of inhibition of the test compound with that of the standard antibiotic to determine its relative antibacterial potency.

Future Perspectives and Conclusion

The azetidine scaffold continues to be a dynamic frontier in pharmaceutical innovation.[1] The ongoing development of novel synthetic methodologies will further expand the accessible chemical space for this versatile heterocycle. Future research will likely focus on:

  • Stereoselective Synthesis: The development of more efficient and scalable methods for the stereoselective synthesis of chiral azetidines is crucial, as the stereochemistry of substituents often plays a critical role in biological activity.[9]

  • Elucidation of Mechanisms of Action: For many biologically active azetidines, the precise molecular mechanism of action remains to be fully elucidated. Further studies in this area will facilitate rational drug design and optimization.

  • Exploration of New Therapeutic Areas: The unique properties of azetidines suggest their potential in a wide array of diseases beyond those already explored.

References

Methodological & Application

The Strategic Deployment of Azetidine-3-carbonitrile Hydrochloride in the Synthesis of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The azetidine motif, a four-membered nitrogenous heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its inherent ring strain of approximately 25.4 kcal/mol and constrained geometry provide a unique three-dimensional exit vector profile compared to larger saturated heterocycles like piperidine or pyrrolidine.[1] This structural rigidity allows for precise control over substituent orientation, often leading to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, the incorporation of an azetidine ring can significantly improve critical pharmacokinetic properties, including metabolic stability, solubility, and pKa, making it an attractive bioisostere in drug design.[3] Azetidine-3-carbonitrile hydrochloride stands out as a particularly versatile and reactive building block, offering dual points for chemical elaboration: the secondary amine and the strategically positioned nitrile functionality. This guide provides an in-depth exploration of its reactivity and detailed protocols for its application in the synthesis of novel compounds relevant to drug discovery and development.

Physicochemical Properties and Handling

This compound is a water-soluble solid, a property that facilitates its use in various reaction media.[4][5] As a hydrochloride salt, it is more stable than its free base form.[4][5]

PropertyValueSource
CAS Number 345954-3-8[6][7]
Molecular Formula C₄H₇ClN₂[6]
Molecular Weight 118.56 g/mol [6]
Physical Form Solid[8]
Storage Inert atmosphere, store in freezer, under -20°C[8]

Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[9] All manipulations should be performed in a well-ventilated fume hood.[9] In case of accidental release, avoid generating dust and clean up spills immediately.[9]

Core Synthetic Strategies and Protocols

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. The secondary amine allows for N-functionalization, while the nitrile group can be transformed into a variety of other functionalities. A common and highly recommended initial step is the protection of the azetidine nitrogen, most frequently with a tert-butyloxycarbonyl (Boc) group. This prevents unwanted side reactions at the nitrogen during subsequent manipulations of the nitrile group and often improves solubility in organic solvents.

Protocol 1: N-Boc Protection of Azetidine-3-carbonitrile

The protection of the azetidine nitrogen is paramount for controlled, selective synthesis. The Boc group is ideal due to its stability in a wide range of reaction conditions and its straightforward removal under acidic conditions.

Reaction Causality: The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloric acid present in the starting material and the tert-butoxycarbamic acid byproduct formed during the reaction, driving the equilibrium towards the protected product.

boc_protection cluster_reactants Reactants cluster_process Process cluster_product Product A3CH Azetidine-3-carbonitrile Hydrochloride Neutralization Neutralization of HCl & Free Base Formation A3CH->Neutralization 1. Boc2O Di-tert-butyl dicarbonate (Boc)₂O NucleophilicAttack Nucleophilic Attack Boc2O->NucleophilicAttack Base Base (e.g., TEA) Base->Neutralization Neutralization->NucleophilicAttack 2. Deprotonation Deprotonation & Product Formation NucleophilicAttack->Deprotonation 3. Product tert-butyl 3-cyanoazetidine-1-carboxylate Deprotonation->Product

Caption: Workflow for N-Boc protection of Azetidine-3-carbonitrile.

Detailed Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Solvent Addition: Dissolve the starting material in a suitable solvent. A 2:1 mixture of water and tetrahydrofuran (THF) is often effective.[1]

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (3.0 equiv) or DIPEA (3.0 equiv) dropwise.[1]

  • Reagent Addition: While maintaining the temperature at 0 °C, add di-tert-butyl dicarbonate (1.5 equiv) in one portion.[1]

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for an additional 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield tert-butyl 3-cyanoazetidine-1-carboxylate.

ReagentMolar Equiv.Purpose
Azetidine-3-carbonitrile HCl1.0Starting Material
Di-tert-butyl dicarbonate1.5Boc Protecting Agent
Triethylamine (TEA)3.0Base for Neutralization
H₂O/THF (2:1)-Solvent System

Transformations of the Nitrile Moiety

With the azetidine nitrogen protected, the nitrile group becomes the primary site for synthetic elaboration. This functionality serves as a versatile precursor to amines, carboxylic acids, ketones, and heterocycles like tetrazoles.

Protocol 2: Reduction of N-Boc-Azetidine-3-carbonitrile to a Primary Amine

The reduction of the nitrile to a primary amine (azetidin-3-ylmethanamine) introduces a key functional handle for further diversification, for instance, in amide coupling reactions.

Reaction Causality: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are required for this transformation. The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile.[10] The initial addition forms an imine anion intermediate, which is then further reduced to a dianion. Aqueous work-up quenches the reaction and protonates the dianion to yield the primary amine.[10]

nitrile_reduction cluster_reactants Reactants cluster_process Process cluster_product Product Nitrile N-Boc-azetidine- 3-carbonitrile Addition1 First Hydride Addition Nitrile->Addition1 Hydride LiAlH₄ Hydride->Addition1 Addition2 Second Hydride Addition Hydride->Addition2 ImineAnion Imine Anion Intermediate Addition1->ImineAnion ImineAnion->Addition2 Dianion Dianion Intermediate Addition2->Dianion Quench Aqueous Work-up (Protonation) Dianion->Quench Amine tert-butyl 3-(aminomethyl) azetidine-1-carboxylate Quench->Amine

Caption: Reaction pathway for the reduction of a nitrile to a primary amine.

Detailed Step-by-Step Methodology:

  • Setup: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv) in anhydrous THF.

  • Reagent Addition: Cool the suspension to 0 °C. Dissolve tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: A granular precipitate will form. Stir the resulting slurry for 1 hour at room temperature. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, which can often be used without further purification.

ReagentMolar Equiv.Purpose
tert-butyl 3-cyanoazetidine-1-carboxylate1.0Starting Material
Lithium aluminum hydride (LiAlH₄)2.0-3.0Reducing Agent
Anhydrous THF-Solvent
Protocol 3: Synthesis of 3-(1H-Tetrazol-5-yl)azetidine

The conversion of the nitrile to a tetrazole ring is a common strategy in medicinal chemistry to introduce a metabolically stable, non-classical isostere for a carboxylic acid.

Reaction Causality: This transformation is a [3+2] cycloaddition reaction between the nitrile and an azide source, typically sodium azide. The reaction is often promoted by a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., ammonium chloride) to activate the nitrile. The use of triethylamine hydrochloride can also facilitate the reaction.

Detailed Step-by-Step Methodology:

  • Setup: Combine N-Boc-azetidine-3-carbonitrile (1.0 equiv), sodium azide (NaN₃) (1.5-2.0 equiv), and triethylamine hydrochloride (1.5-2.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify with dilute HCl to pH ~3. This protonates the tetrazole and allows for extraction.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield tert-butyl 3-(1H-tetrazol-5-yl)azetidine-1-carboxylate.

  • Deprotection (Optional): The Boc group can be removed by treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane to yield 3-(1H-tetrazol-5-yl)azetidine.

ReagentMolar Equiv.Purpose
tert-butyl 3-cyanoazetidine-1-carboxylate1.0Starting Material
Sodium Azide (NaN₃)1.5-2.0Azide Source
Triethylamine Hydrochloride1.5-2.0Acid Catalyst
DMF-Solvent
Protocol 4: Reaction with Grignard Reagents to Synthesize Azetidinyl Ketones

The addition of organometallic reagents, such as Grignard reagents, to the nitrile provides a powerful method for C-C bond formation, leading to the synthesis of ketones.

Reaction Causality: The nucleophilic carbon of the Grignard reagent (R-MgBr) attacks the electrophilic carbon of the nitrile.[11] This forms an intermediate imine anion, which is stable to further addition of the Grignard reagent.[12] Subsequent acidic aqueous work-up hydrolyzes the imine to the corresponding ketone.[11]

grignard_reaction cluster_reactants Reactants cluster_process Process cluster_product Product Nitrile N-Boc-azetidine- 3-carbonitrile Addition Nucleophilic Addition Nitrile->Addition Grignard Grignard Reagent (R-MgX) Grignard->Addition ImineAnion Imine Anion Intermediate Addition->ImineAnion Hydrolysis Acidic Hydrolysis ImineAnion->Hydrolysis Ketone tert-butyl 3-acylazetidine- 1-carboxylate Hydrolysis->Ketone

References

Application Notes and Protocols for the N-Alkylation of Azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine scaffolds are of increasing importance in medicinal chemistry, valued for their ability to impart favorable physicochemical properties such as increased metabolic stability and improved solubility.[1] The functionalization of the azetidine nitrogen is a key step in the synthesis of diverse compound libraries for drug discovery. This document provides detailed experimental protocols for the N-alkylation of azetidine-3-carbonitrile, a versatile building block, through two primary and effective methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. The causality behind experimental choices, potential side reactions, and purification strategies are discussed to ensure robust and reproducible outcomes.

Introduction: The Significance of the Azetidine Moiety

The four-membered azetidine ring is a "privileged" structure in modern medicinal chemistry.[2] Its inherent ring strain, with an estimated energy of 25.2 kcal/mol, is comparable to that of an aziridine and influences its chemical reactivity and conformational rigidity.[3] This rigidity can lead to improved binding affinity and selectivity for biological targets. Azetidine-containing molecules are found in numerous FDA-approved drugs, highlighting their therapeutic relevance.[4] Azetidine-3-carbonitrile, in particular, serves as a valuable starting material, with the nitrile group offering a handle for further chemical transformations. The N-alkylation of this scaffold is a fundamental step in creating diverse molecular architectures for drug development.

Mechanistic Considerations for N-Alkylation

The secondary amine of the azetidine ring is a nucleophile and can be functionalized through various methods. The two most common approaches, direct alkylation and reductive amination, are detailed below.

Direct N-Alkylation via SN2 Reaction

Direct N-alkylation involves the reaction of the azetidine nitrogen with an electrophilic alkylating agent, typically an alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5]

  • Step 1: Nucleophilic Attack. The lone pair of electrons on the azetidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.[5]

  • Step 2: Deprotonation. An excess of the starting amine or an added base deprotonates the resulting positively charged ammonium salt to yield the neutral N-alkylated azetidine.[5]

A significant challenge with this method is the potential for overalkylation, where the N-alkylated product, being a more nucleophilic tertiary amine, reacts further with the alkyl halide to form a quaternary ammonium salt.[6][7] Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.

Diagram 1: SN2 Mechanism for Direct N-Alkylation

G cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Deprotonation Azetidine Azetidine-3-carbonitrile (Nucleophile) AlkylHalide R-X (Electrophile) TransitionState [Transition State]‡ AmmoniumSalt N-Alkyl Azetidinium Halide Base Base Product N-Alkyl Azetidine-3-carbonitrile ConjugateAcid Base-H+

Caption: SN2 mechanism of direct N-alkylation of azetidine-3-carbonitrile.

N-Alkylation via Reductive Amination

Reductive amination is a versatile and often more controlled method for N-alkylation that avoids the issue of overalkylation.[7] It is a two-step, one-pot process:

  • Step 1: Imine/Iminium Ion Formation. The azetidine nitrogen attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.[1]

  • Step 2: Reduction. A mild and selective reducing agent, introduced into the reaction mixture, reduces the iminium ion to the corresponding N-alkylated azetidine.[1]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for the iminium ion over the starting carbonyl compound.[1]

Diagram 2: Reductive Amination Mechanism

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Azetidine Azetidine-3-carbonitrile Carbonyl Aldehyde/Ketone (R1-CO-R2) Hemiaminal Hemiaminal Intermediate Iminium Iminium Ion ReducingAgent [H-] (e.g., NaBH(OAc)₃) Product N-Alkyl Azetidine-3-carbonitrile

Caption: General mechanism for the reductive amination of azetidine-3-carbonitrile.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Azetidine-3-carbonitrile hydrochloride is classified as a hazardous substance.[8]

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of azetidine-3-carbonitrile using an alkyl halide and a non-nucleophilic base.

Materials:

  • This compound (1.0 eq)[9][10]

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Table 1: Reagent Quantities for a 1 mmol Scale Reaction

ReagentMolecular Weight ( g/mol )Amount (mg)Equivalents
This compound118.57[8]118.61.0
Benzyl bromide (example)171.04188.11.1
Potassium carbonate (K₂CO₃)138.21276.42.0
Acetonitrile-5 mL-

Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the chosen solvent (e.g., acetonitrile, 0.2 M).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq). The use of an inorganic base like K₂CO₃ is often preferred as it simplifies workup. DIPEA can be used as an organic-soluble base.

  • Alkylating Agent Addition: Add the alkylating agent (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-alkylated azetidine-3-carbonitrile.[11]

Expert Insights:

  • The choice of solvent is critical. Acetonitrile and DMF are common choices due to their ability to dissolve the reagents and their relatively high boiling points.

  • Adding a catalytic amount of potassium iodide (KI) can accelerate the reaction, especially when using alkyl chlorides or bromides.[12]

  • To minimize overalkylation, use a modest excess of the alkylating agent and monitor the reaction closely.[6]

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of azetidine-3-carbonitrile with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone (e.g., benzaldehyde, acetone) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.1 eq, to neutralize the hydrochloride salt)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Table 2: Reagent Quantities for a 1 mmol Scale Reaction

ReagentMolecular Weight ( g/mol )Amount (mg)Equivalents
This compound118.57[8]118.61.0
Benzaldehyde (example)106.12127.31.2
Sodium triacetoxyborohydride211.94317.91.5
DIPEA129.24142.2 (185 µL)1.1
1,2-Dichloroethane (DCE)-5 mL-

Procedure:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and dissolve/suspend it in anhydrous DCE or DCM (0.2 M).

  • Neutralization: Add DIPEA or Et₃N (1.1 eq) to liberate the free base of the azetidine. Stir for 10-15 minutes at room temperature.

  • Carbonyl Addition: Add the aldehyde or ketone (1.2 eq).

  • Iminium Formation: Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive carbonyl compounds, a catalytic amount of acetic acid can be added.[1]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction is typically exothermic, and cooling may be necessary for larger-scale reactions.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM or EtOAc.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted azetidine-3-carbonitrile.[1]

Expert Insights:

  • DCE is often the solvent of choice as it is compatible with the mild reducing agent and facilitates the removal of water formed during iminium ion formation.

  • The order of addition is important. The iminium ion should be allowed to form before the addition of the reducing agent to ensure efficient reaction.

  • NaBH(OAc)₃ is moisture-sensitive; handle it in a dry environment.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; impure starting materials.Increase reaction time or temperature (direct alkylation). Confirm purity of reagents. Use a more reactive alkylating agent.
Overalkylation (Protocol 1)Product is more nucleophilic than starting material.Use a smaller excess of the alkylating agent (1.05-1.1 eq). Monitor the reaction closely and stop it once the starting material is consumed.[6]
No Reaction Unreactive alkylating agent; inactive reducing agent.For direct alkylation, switch to a more reactive halide (I > Br > Cl). For reductive amination, ensure the NaBH(OAc)₃ is fresh and anhydrous.
Complex Mixture Side reactions; decomposition.Lower the reaction temperature. Ensure the base used is non-nucleophilic. The nitrile group can be sensitive to harsh acidic or basic conditions.

Conclusion

The N-alkylation of azetidine-3-carbonitrile is a fundamental transformation for generating novel chemical entities for drug discovery. Both direct alkylation and reductive amination are robust methods to achieve this transformation. The choice between the two protocols depends on the desired substituent, the available starting materials, and the need to control for side reactions like overalkylation. By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in these protocols, researchers can effectively synthesize a wide range of N-alkylated azetidine-3-carbonitrile derivatives.

Diagram 3: General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Work-up Start Start: Azetidine-3-carbonitrile HCl Dissolve Dissolve in Solvent (e.g., ACN, DCE) Start->Dissolve AddReagents Add Base & Alkylating Agent (Direct Alkylation) OR Add Base, Carbonyl, & Reducing Agent (Reductive Amination) Dissolve->AddReagents React React at RT or Heat Monitor by TLC/LC-MS AddReagents->React Quench Quench/Filter React->Quench Wash Aqueous Wash (NaHCO₃, Brine) Quench->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Final Product: N-Alkyl Azetidine-3-carbonitrile Purify->Product

Caption: A generalized workflow for the N-alkylation of azetidine-3-carbonitrile.

References

Application Notes and Protocols: Electrophilic N-Functionalization of Azetidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged motifs in medicinal chemistry.[1][2] Their inherent ring strain, approximately 25.4 kcal/mol, provides a unique conformational rigidity that can enhance binding to biological targets.[2] This strained ring system also often imparts improved physicochemical properties, such as increased metabolic stability and enhanced aqueous solubility, when compared to more common five- and six-membered rings like pyrrolidine and piperidine.[3] Azetidine-3-carbonitrile hydrochloride is a versatile building block, offering a key handle for diversification through functionalization of the secondary amine.[4] The presence of the carbonitrile group at the 3-position provides a site for further chemical modification or can act as a bioisosteric replacement for other functional groups.[5]

This guide provides a detailed exploration of the reaction of this compound with various electrophiles, offering field-proven insights and step-by-step protocols for its N-functionalization. As the starting material is a hydrochloride salt, a crucial first step in all reactions is the in-situ neutralization to liberate the nucleophilic secondary amine.

Core Principles of Reactivity

The central theme of the reactions described herein is the nucleophilic character of the azetidine nitrogen.[6] Being a secondary amine, it readily reacts with a range of electrophilic partners. However, the starting material, this compound, exists in a protonated, non-nucleophilic state. Therefore, the addition of a suitable base is a prerequisite for any N-functionalization to occur. The choice of base and reaction conditions is critical to ensure efficient deprotonation without promoting unwanted side reactions.

The electron-withdrawing nature of the 3-cyano group is expected to decrease the basicity and nucleophilicity of the azetidine nitrogen to some extent compared to the unsubstituted azetidine. However, this effect is generally not prohibitive, and reactions with common electrophiles proceed efficiently under appropriate conditions.

N-Acylation: Formation of N-Azetidinyl Amides

The N-acylation of azetidine-3-carbonitrile is a robust method for introducing an amide functionality, a common feature in many pharmaceutical agents. This transformation is typically achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices
  • Base Selection: A tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl generated during the reaction with acyl chlorides, or the carboxylic acid produced when using anhydrides. These bases are generally non-nucleophilic enough to not compete with the azetidine for the electrophile.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are preferred to prevent hydrolysis of the acylating agent.

  • Catalyst (DMAP): For less reactive acylating agents or when dealing with sterically demanding substrates, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[1][7][8] DMAP functions as a hyper-nucleophilic acylation catalyst by forming a highly reactive N-acylpyridinium intermediate.[1]

  • Temperature: Reactions are often initiated at 0 °C to control the initial exothermic reaction, particularly with reactive acyl chlorides, and then allowed to warm to room temperature.

Experimental Protocol: N-Acylation with an Acyl Chloride

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • (Optional) 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and suspend it in anhydrous DCM (approx. 0.2 M).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add the tertiary amine base (2.2 eq) to the stirred suspension. Stir for 15-20 minutes to ensure complete formation of the free azetidine base.

  • (Optional) If using a catalyst, add DMAP at this stage.

  • Add the acyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-azetidine-3-carbonitrile.

N-Alkylation: Synthesis of Tertiary Azetidines

N-alkylation introduces alkyl substituents to the azetidine nitrogen, a common strategy in drug discovery to modulate properties such as lipophilicity and basicity. This is typically achieved via nucleophilic substitution with alkyl halides or through reductive amination.

Protocol 1: N-Alkylation with Alkyl Halides

Causality Behind Experimental Choices:

  • Base: A stronger base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) for less reactive alkylating agents, is often required compared to N-acylation. The choice of base depends on the reactivity of the alkyl halide. For highly reactive halides like benzyl bromide or allyl bromide, TEA or DIPEA may suffice.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically used as they can dissolve the reactants and effectively solvate the transition state of the Sₙ2 reaction.

  • Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides such as alkyl chlorides or bromides.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • Combine this compound (1.0 eq) and potassium carbonate (2.5 eq) in a round-bottom flask.

  • Add anhydrous DMF or acetonitrile (approx. 0.2 M).

  • Add the alkyl halide (1.1 - 1.2 eq) to the suspension.

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination

Reductive amination is an alternative to direct alkylation and is particularly useful for introducing more complex alkyl groups.[9] It involves the reaction of the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ.

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (1.1 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • Suspend this compound (1.0 eq) in DCE or DCM (approx. 0.2 M).

  • Add TEA (1.1 eq) and stir for 15-20 minutes at room temperature.

  • Add the aldehyde or ketone (1.1 eq) and stir for an additional 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

N-Sulfonylation: Crafting N-Azetidinyl Sulfonamides

The sulfonamide group is a key pharmacophore in many drugs. N-sulfonylation of azetidine-3-carbonitrile can be achieved using sulfonyl chlorides in the presence of a base.

Causality Behind Experimental Choices:
  • Base: Similar to N-acylation, a tertiary amine base like TEA or DIPEA is suitable. For less reactive sulfonyl chlorides, a stronger base or the use of pyridine as both base and solvent can be effective.

  • Solvent: Anhydrous aprotic solvents such as DCM or THF are ideal.

  • Temperature: The reaction is often performed at room temperature, although gentle heating may be required in some cases.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M) under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add the tertiary amine base (2.2 eq) and stir for 15-20 minutes.

  • Add the sulfonyl chloride (1.1 eq), either neat or as a solution in DCM, dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl (to remove excess tertiary amine), followed by saturated aqueous sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure N-sulfonyl-azetidine-3-carbonitrile.

Data Summary and Visualization

The following table summarizes typical reaction conditions for the N-functionalization of this compound. Yields are estimates based on analogous reactions in the literature and will vary depending on the specific electrophile used.

Reaction TypeElectrophile (eq)Base (eq)SolventTemp (°C)Time (h)Estimated Yield
N-Acylation Benzoyl Chloride (1.1)TEA (2.2)DCM0 to RT4Good to Excellent
Acetic Anhydride (1.2)DIPEA (2.2), DMAP (0.1)THFRT6Good to Excellent
N-Alkylation Benzyl Bromide (1.1)K₂CO₃ (2.5)DMF6012Good
Methyl Iodide (1.2)K₂CO₃ (2.5)MeCN5018Moderate to Good
N-Sulfonylation Tosyl Chloride (1.1)TEA (2.2)DCMRT16Good to Excellent
Mesyl Chloride (1.1)DIPEA (2.2)THF0 to RT8Good to Excellent

Reaction Workflow Diagrams

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Product A Azetidine-3-carbonitrile HCl D 1. Suspend in DCM 2. Add Base (0°C) 3. Add Acyl Chloride (0°C) 4. Stir at RT A->D B Acyl Chloride B->D C Base (TEA/DIPEA) C->D E 1. Aqueous Quench 2. Extraction 3. Wash & Dry D->E Reaction Complete F Purification (Chromatography) E->F G N-Acyl-azetidine- 3-carbonitrile F->G

Caption: Workflow for the N-Acylation of Azetidine-3-carbonitrile.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Product A Azetidine-3-carbonitrile HCl D 1. Combine reactants 2. Add Solvent (DMF/MeCN) 3. Heat (50-80°C) A->D B Alkyl Halide B->D C Base (K2CO3) C->D E 1. Filter 2. Concentrate 3. Extraction D->E Reaction Complete F Purification (Chromatography) E->F G N-Alkyl-azetidine- 3-carbonitrile F->G

Caption: Workflow for the N-Alkylation of Azetidine-3-carbonitrile.

Conclusion and Future Directions

This compound is a valuable and reactive building block for the synthesis of diverse N-functionalized azetidines. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. The key to success lies in the appropriate choice of base to liberate the free amine, followed by standard conditions for acylation, alkylation, or sulfonylation. The resulting functionalized azetidines can serve as key intermediates in the development of novel therapeutic agents, leveraging the unique structural and physicochemical advantages conferred by the azetidine ring.

References

Application Notes and Protocols for the Synthesis of CNS-Focused Libraries using Azetidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azetidines in CNS Drug Discovery

The development of therapeutics targeting the Central Nervous System (CNS) is uniquely challenging due to the stringent requirements for crossing the blood-brain barrier (BBB). Successful CNS drug candidates typically exhibit a specific physicochemical profile: low molecular weight, limited polar surface area, controlled lipophilicity, and a low count of hydrogen bond donors.[1][2][3] In this context, three-dimensional (3D), sp³-rich scaffolds have become highly sought-after motifs in medicinal chemistry.[4][5][6] Unlike their flat, sp²-rich aromatic counterparts, these scaffolds provide superior structural rigidity, improved aqueous solubility, and offer novel exit vectors for chemical exploration.[7][8]

The azetidine ring, a four-membered saturated nitrogen heterocycle, is an exemplary 3D scaffold.[8][9] Its inherent ring strain (approx. 25.4 kcal/mol) and constrained geometry offer a unique combination of stability and reactivity, making it a valuable building block.[8][9] Incorporating an azetidine moiety can enhance metabolic stability, improve pharmacokinetic properties, and provide a bioisosteric replacement for larger, more lipophilic groups.[8]

This guide focuses on Azetidine-3-carbonitrile hydrochloride (1) , a versatile and commercially available building block for the construction of CNS-focused chemical libraries. Its structure presents two orthogonal points for diversification: the secondary amine for N-functionalization and the carbonitrile group, which can be transformed into a variety of other functionalities.[10] This dual reactivity allows for the rapid generation of diverse molecules with tunable properties, pre-optimized for CNS applications.[1][11][12]

Properties and Handling of this compound

This compound is a stable, solid material that is more soluble in polar solvents than its free base form, enhancing its utility in various reaction conditions.[10]

PropertyValueSource
CAS Number 345954-83-8[13]
Molecular Formula C₄H₇ClN₂[10][13]
Molecular Weight 118.56 g/mol [13]
Appearance Yellow to off-white solid[14]
Storage Store in a cool, dry, well-ventilated area, under an inert atmosphere. For long-term storage, keep in a freezer at -20°C.[14][15]
Solubility Soluble in water and polar organic solvents like methanol and DMSO.[10]

Safety and Handling:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[15][16]

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17] Avoid generating dust.[17] In case of contact with eyes or skin, rinse immediately with plenty of water.

  • Neutralization: The hydrochloride salt is acidic. To use the free-base form in a reaction, it must be neutralized. This is typically achieved by adding a suitable base (e.g., triethylamine, DIPEA, or aqueous NaHCO₃) during the reaction setup or workup.

Synthetic Strategy: A Dual-Functionalization Approach

The power of azetidine-3-carbonitrile lies in its two distinct chemical handles. A robust library synthesis strategy involves the sequential or parallel modification of the azetidine nitrogen and the 3-position nitrile. This allows for the creation of a matrix of compounds from a small set of building blocks.

G cluster_0 Core Scaffold cluster_2 Resulting Library core Azetidine-3-carbonitrile Hydrochloride (1) N_Func Pathway A: N-Functionalization (Reductive Amination, Acylation, etc.) core->N_Func R¹-X C_Func Pathway B: Nitrile Conversion (Reduction to Amine, Hydrolysis, etc.) core->C_Func [H] or H₂O/H⁺ library Diverse CNS-Focused Library (Novel Scaffolds) N_Func->library C_Func->library

Caption: Diversification strategy for CNS libraries from azetidine-3-carbonitrile.

Protocols for Library Synthesis

The following protocols are detailed, self-validating methodologies for key transformations. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 3.1: N-Functionalization via Reductive Amination

Reductive amination is a robust and versatile method for introducing a wide range of substituents onto the azetidine nitrogen. It proceeds under mild conditions, tolerates many functional groups, and avoids the use of harsh alkylating agents. Sodium triacetoxyborohydride is an ideal reducing agent as it is selective for the iminium intermediate and is mild enough to be handled safely.[18]

Objective: To synthesize N-substituted azetidine-3-carbonitriles.

Materials:

  • This compound (1)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and suspend it in anhydrous DCM.

  • Add triethylamine (1.2 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature. The suspension should become a clear solution or a finer slurry.

  • Add the desired aldehyde or ketone (1.1 eq) to the mixture. Stir for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-16 hours).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Causality and Insights:

  • Why Et₃N? It acts as a base to free the secondary amine from its hydrochloride salt, enabling it to react with the carbonyl compound.

  • Why NaBH(OAc)₃? It is a mild and selective reducing agent that primarily reduces the protonated imine (iminium ion) in the presence of the unreacted aldehyde/ketone, minimizing the formation of alcohol side products.

  • Why anhydrous conditions? To prevent competitive hydrolysis of the iminium ion and to ensure the efficiency of the hydride reducing agent.

Protocol 3.2: Conversion of the Nitrile to a Primary Amine

The nitrile group is a versatile precursor. Its reduction to a primary aminomethyl group introduces a key hydrogen bond donor and a basic center, significantly altering the molecule's properties and providing a new point for further functionalization (e.g., amide formation). Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[19][20]

Objective: To synthesize N-substituted azetidin-3-ylmethanamine derivatives.

Materials:

  • N-substituted azetidine-3-carbonitrile (from Protocol 3.1)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq), 1M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-substituted azetidine-3-carbonitrile (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the LiAlH₄ solution (2.0-3.0 eq) dropwise via syringe. Caution: Exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, allow the reaction to warm to room temperature and then stir for 4-12 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction back to 0 °C and carefully quench it using the Fieser workup method:

    • Slowly add X mL of H₂O (where X = mass of LiAlH₄ in grams).

    • Add X mL of 15% aqueous NaOH.

    • Add 3X mL of H₂O.

  • Stir the resulting granular white precipitate vigorously for 30 minutes.

  • Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or Et₂O.

  • Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be purified by column chromatography if necessary.

Causality and Insights:

  • Why LiAlH₄? It is a potent, unselective reducing agent necessary to fully reduce the carbon-nitrogen triple bond of the nitrile.[19] Milder reagents like NaBH₄ are generally ineffective for this transformation.

  • Why Fieser Workup? This specific quenching procedure is highly effective for removing aluminum salts, resulting in a granular, easily filterable solid and simplifying the purification process compared to acidic workups which would protonate the desired amine.

Workflow for CNS-Focused Library Production

The following workflow illustrates the logical progression from initial building block selection to a final, characterized library of compounds designed with CNS properties in mind.

G A Start: Azetidine-3-carbonitrile Hydrochloride (1) B Step 1: N-Functionalization (Protocol 3.1) Select diverse aldehydes/ketones (R¹CHO) A->B C Intermediate Library: N-R¹-Azetidine-3-carbonitriles B->C D Step 2: Nitrile Reduction (Protocol 3.2) Convert -CN to -CH₂NH₂ C->D E Final Library: N-R¹-Azetidin-3-ylmethanamines D->E F QC & Analysis: LC-MS, NMR for purity & identity E->F G Property Assessment: Calculate CNS MPO Score (LogP, TPSA, MW, etc.) F->G H Final Plate: CNS-Focused Library Ready for Screening G->H

Caption: Experimental workflow for producing a CNS-focused library.

Designing for CNS Penetration: Key Parameters

When selecting building blocks (R¹ groups) for library synthesis, it is crucial to keep CNS drug design principles in mind. The CNS Multiparameter Optimization (MPO) score is a widely used algorithm to quantify the desirability of a compound for CNS applications.[]

ParameterCNS-Favorable RangeRationale
Molecular Weight (MW) < 400 DaSmaller molecules have a higher probability of passive diffusion across the BBB.[2][3]
cLogP 1.0 - 3.5Balances aqueous solubility with membrane permeability. Too high leads to non-specific binding; too low prevents membrane entry.[1][]
Topological Polar Surface Area (TPSA) < 70 ŲHigh TPSA is associated with poor BBB penetration due to the need to shed the solvation shell.[11]
Hydrogen Bond Donors (HBD) ≤ 3Minimizes interactions with BBB efflux transporters and reduces polarity.[2][3]
pKa of Basic Center < 9.0A lower pKa reduces the proportion of the charged species at physiological pH (7.4), favoring the neutral form required for membrane crossing.

By using in silico tools to calculate these properties for virtual library members before synthesis, researchers can prioritize compounds with the highest probability of success, saving time and resources.[2][12]

Conclusion

This compound is a powerful and commercially accessible building block for diversity-oriented synthesis. Its dual functional handles allow for the efficient construction of sp³-rich, 3D-scaffolded libraries. By combining robust synthetic protocols with established principles of CNS drug design, researchers can leverage this scaffold to generate high-quality compound collections, significantly enhancing the potential for discovering novel therapeutics for neurological disorders.

References

Stereoselective Synthesis of 3-Substituted Azetidines: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 3-Substituted Azetidines in Drug Discovery

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more common five- and six-membered counterparts to become a privileged motif in modern medicinal chemistry. Its inherent ring strain and constrained geometry impart a unique three-dimensionality to molecules, offering a powerful tool to modulate physicochemical properties such as metabolic stability, aqueous solubility, and lipophilicity.[1][2] The 3-position of the azetidine ring is a particularly attractive point for substitution, allowing for the introduction of diverse functionalities that can interact with biological targets and fine-tune pharmacological activity. Consequently, the development of robust and stereocontrolled methods for the synthesis of 3-substituted azetidines is of paramount importance to researchers in drug discovery and development.[3][4]

This guide provides a detailed overview of the core strategies for the stereoselective synthesis of 3-substituted azetidines, with a focus on the underlying principles that govern stereocontrol. We will delve into detailed, field-proven protocols and provide a comparative analysis of various methods to aid researchers in selecting the optimal approach for their synthetic challenges.

Strategic Approaches to Stereocontrol in Azetidine Synthesis

The stereoselective construction of 3-substituted azetidines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.

Intramolecular Cyclization Strategies: Forging the Ring with Precision

Intramolecular cyclization is a direct and widely employed method for constructing the azetidine ring.[3] Stereocontrol is typically achieved through the use of chiral starting materials or by employing chiral catalysts or auxiliaries to govern the ring-closing event.

A common and effective approach involves the cyclization of enantiomerically pure acyclic precursors, where the stereochemistry of the final product is dictated by the stereocenters present in the starting material. A prime example is the cyclization of chiral γ-amino alcohols or γ-amino halides.

Insight into Experimental Choices: The choice of leaving group is critical in these cyclizations. Mesylates and tosylates are frequently used to activate the hydroxyl group of a γ-amino alcohol for intramolecular nucleophilic attack by the nitrogen. The choice of base is also crucial to deprotonate the amine without promoting side reactions like elimination. Strong, non-nucleophilic bases are often preferred.

Protocol 1: Diastereoselective Synthesis of a trans-1,2,3-Trisubstituted Azetidine from a Chiral Oxirane [5]

This protocol illustrates the diastereoselective transformation of a chiral oxirane into a trans-1,2,3-trisubstituted azetidine, where the stereochemistry of the oxirane dictates the final relative stereochemistry of the azetidine.

Experimental Workflow:

start Chiral cis-2,3-disubstituted oxirane step1 Ring opening with benzylamine start->step1 Formation of amino alcohol step2 Deprotonation with LiDA-KOR superbase at -78 °C step1->step2 Generation of nucleophilic nitrogen step3 Intramolecular 4-exo-tet cyclization step2->step3 Stereospecific ring closure product trans-1,2,3-Trisubstituted Azetidine step3->product

A workflow for diastereoselective azetidine synthesis.

Step-by-Step Procedure:

  • Ring Opening of the Oxirane: To a solution of the chiral cis-2,3-disubstituted oxirane (1.0 eq) in a suitable solvent such as THF, add benzylamine (1.2 eq). Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the crude amino alcohol by flash column chromatography.

  • Cyclization: In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in THF at -78 °C. To this solution, add potassium tert-butoxide (a "superbase" mixture).

  • Azetidine Formation: Add a solution of the purified amino alcohol from step 2 in THF dropwise to the superbase solution at -78 °C. Stir the reaction mixture at this temperature for the specified time, monitoring by TLC.[6]

  • Quenching and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by flash column chromatography to yield the trans-1,2,3-trisubstituted azetidine.[6]

The use of a chiral auxiliary allows for the diastereoselective synthesis of azetidines from achiral starting materials. The auxiliary directs the formation of a specific stereoisomer, and can often be removed later in the synthetic sequence. (S)-1-Phenylethylamine is a versatile chiral auxiliary that can also serve as the nitrogen source for the azetidine ring.[7]

[2+2] Cycloaddition Reactions: Convergent Assembly of the Azetidine Ring

[2+2] cycloaddition reactions, particularly the aza-Paternò-Büchi reaction involving the photocycloaddition of an imine and an alkene, offer a convergent and atom-economical route to azetidines.[8] Stereocontrol can be achieved through the use of chiral catalysts or by employing chiral substrates.

Recent advances have enabled the use of visible light and photocatalysts to promote [2+2] cycloadditions under mild conditions, expanding the scope and applicability of this methodology.[9][10]

Protocol 2: Visible-Light-Mediated Synthesis of Functionalized Azetidines [10]

This protocol describes a general procedure for the synthesis of highly functionalized azetidines via a visible-light-mediated [2+2] cycloaddition between oximes and olefins, catalyzed by an iridium photocatalyst.

Experimental Workflow:

start Oxime and Olefin step1 Addition of Iridium Photocatalyst start->step1 step2 Irradiation with Blue LEDs step1->step2 step3 Triplet Energy Transfer step2->step3 Excitation of catalyst step4 [2+2] Cycloaddition step3->step4 Formation of excited state intermediate product Functionalized Azetidine step4->product

Workflow for photocatalytic azetidine synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine the oxime (1.0 eq), the olefin (2.0-5.0 eq), and the iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1-2 mol%).

  • Solvent Addition: Add a suitable degassed solvent (e.g., THF or CH2Cl2).

  • Irradiation: Irradiate the reaction mixture with blue LEDs at room temperature for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography to afford the functionalized azetidine.

Table 1: Comparison of Stereoselective Intramolecular Cyclization Methods

MethodChiral SourceKey ReagentsTypical DiastereoselectivityTypical YieldReference
Cyclization of Chiral Amino AlcoholChiral PoolMesyl chloride, Base>95:5 dr60-85%[11]
Superbase-induced Cyclization of OxiraneChiral OxiraneLiDA-KORHigh (trans selective)70-90%[5][6]
Chiral Auxiliary Approach(S)-1-PhenylethylamineDiethyl maleateHigh (enantiopure products)50-70%[7]
Ring Expansion and Ring Contraction Strategies

Ring expansion of aziridines and ring contraction of larger heterocycles provide alternative pathways to substituted azetidines, often with good stereocontrol.

The reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines can lead to a formal [3+1] ring expansion, yielding highly substituted methylene azetidines with excellent regio- and stereoselectivity.[12] This reaction is believed to proceed through an ylide-type mechanism, with the strain of the methylene aziridine promoting a ring-opening/ring-closing cascade that efficiently transfers chirality from the substrate to the product.[12]

Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including 3-substituted azetidines. Chiral amines and their derivatives are commonly employed as catalysts to control the stereochemical outcome of the reaction.[13][14]

Protocol 3: Organocatalytic Enantioselective Synthesis of a C2-Functionalized Azetidine [13]

This protocol outlines a three-step synthesis of a C2-functionalized azetidine starting from an achiral aldehyde, utilizing an organocatalyst for asymmetric α-chlorination.

Step-by-Step Procedure:

  • Enantioselective α-Chlorination: To a solution of the aldehyde (1.0 eq) and the chiral amine organocatalyst in a suitable solvent, add an N-chlorinating agent (e.g., NCS). Stir the reaction at the specified temperature until completion.

  • In situ Reduction: Reduce the resulting α-chloro aldehyde in situ with a reducing agent such as sodium borohydride to afford the corresponding β-chloro alcohol.

  • Formation of Bifunctional Electrophile: Activate the hydroxyl group of the β-chloro alcohol as a triflate by reacting with triflic anhydride in the presence of a non-nucleophilic base like 2,6-lutidine.

  • Cyclization: Treat the resulting triflate with a primary amine (e.g., benzylamine) to first form a β-chloro amine, followed by intramolecular cyclization to the azetidine.

Table 2: Comparison of Stereoselective Cycloaddition and Organocatalytic Methods

MethodKey FeaturesChiral ControlTypical EnantioselectivityTypical YieldReference
Visible-Light [2+2] CycloadditionMild conditions, broad scopeChiral photocatalystUp to 99% ee60-95%[10]
[3+1] Ring ExpansionAccess to highly substituted azetidinesChiral substrateHigh dr70-90%[12]
Organocatalytic α-Chlorination/CyclizationMetal-free, from simple aldehydesChiral amine catalyst84-92% ee22-32% (overall)[13]

Applications in Medicinal Chemistry

The synthetic methodologies described above have enabled the synthesis of a wide range of 3-substituted azetidines with significant potential in drug discovery. For example, the azetidine scaffold is a key component in several approved drugs and clinical candidates, where it often serves to improve pharmacokinetic properties and target engagement.[1][2] The ability to stereoselectively introduce substituents at the 3-position is crucial for optimizing the biological activity of these compounds.[15]

Conclusion and Future Outlook

The stereoselective synthesis of 3-substituted azetidines is a vibrant and rapidly evolving field. The development of new catalytic systems, including photocatalysis and organocatalysis, has significantly expanded the toolbox available to synthetic chemists. These advancements have made complex, stereochemically defined azetidine scaffolds more accessible, paving the way for their increased application in drug discovery and development. Future efforts will likely focus on the development of even more efficient and versatile methods, as well as the application of these strategies to the synthesis of novel therapeutic agents.

References

Application Notes and Protocols: Palladium-Catalyzed C(sp³)–H Arylation of Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Arylated Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, have become prized scaffolds in modern medicinal chemistry.[1][2] Their inherent ring strain and constrained geometry offer a unique three-dimensionality and novel exit vectors for molecular design compared to more common saturated heterocycles like piperidines.[1] This sp³-rich character can lead to improved physicochemical properties, including enhanced metabolic stability, better solubility, and reduced off-target toxicity, making them attractive bioisosteres.[1][3]

However, the synthetic challenge lies in efficiently functionalizing the azetidine core. Traditional methods often require multi-step sequences involving pre-functionalized starting materials.[2][4] Direct C(sp³)–H activation has emerged as a transformative and atom-economical strategy, allowing for the direct conversion of inert C–H bonds into new C–C or C-heteroatom bonds.[5][6] Palladium-catalyzed C(sp³)–H arylation, in particular, provides a powerful tool for the late-stage introduction of aryl moieties onto the azetidine scaffold, enabling rapid diversification and the exploration of new chemical space for drug discovery. This guide provides an in-depth overview of the mechanistic principles, practical considerations, and a detailed protocol for this pivotal transformation.

Mechanistic Insights: Orchestrating C–H Bond Cleavage

The success of palladium-catalyzed C(sp³)–H arylation hinges on overcoming the inherent inertness of the C–H bond. This is typically achieved through a "directed" approach, where a coordinating group on the substrate steers the metal catalyst to a specific C–H bond, facilitating its cleavage.

The Role of the Directing Group:

A directing group (DG) is the linchpin of this methodology. It is covalently attached to the azetidine, usually at the nitrogen atom, and possesses a Lewis basic site that can chelate to the palladium center. The most common and effective directing group for this purpose is the picolinamide (PA) group.[7][8][9] The bidentate coordination of the picolinamide's pyridine nitrogen and amide oxygen to the Pd(II) center forms a stable five- or six-membered pre-catalyst complex. This chelation holds the palladium catalyst in close proximity to the targeted C(sp³)–H bonds on the azetidine ring, enabling a site-selective reaction that would otherwise be unfeasible.

The Catalytic Cycle:

The generally accepted mechanism proceeds through a Pd(II)/Pd(IV) catalytic cycle, as outlined below.

Catalytic_Cycle cluster_main Pd(II)/Pd(IV) Catalytic Cycle Pd_II Pd(II) Catalyst Pre_Complex Substrate-Pd(II) Complex Substrate N-Picolinoyl Azetidine Substrate->Pre_Complex Coordination Palladacycle Palladacycle Intermediate Pre_Complex->Palladacycle C-H Activation (CMD) + Base, - HB⁺ Pd_IV Aryl-Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition + Ar-I Product_Complex Product-Pd(II) Complex Pd_IV->Product_Complex Reductive Elimination Product_Complex->Pd_II Catalyst Regeneration Product Arylated Azetidine Product_Complex->Product Product Release

Caption: The catalytic cycle for directed C(sp³)–H arylation.

  • Coordination: The picolinamide-protected azetidine substrate coordinates to the active Pd(II) catalyst.

  • C–H Activation: This is the crucial, often rate-limiting, step. It typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[10] The palladium center and a base (e.g., acetate or carbonate) act in concert to cleave the C–H bond, forming a stable five-membered palladacycle intermediate and a protonated base. The stability of this palladacycle intermediate is key to the reaction's efficiency.

  • Oxidative Addition: The aryl halide (typically an iodide for higher reactivity) undergoes oxidative addition to the Pd(II) center, forming a high-valent Pd(IV) intermediate.

  • Reductive Elimination: The C(sp³)–C(sp²) bond is formed through reductive elimination from the Pd(IV) center. This step regenerates the Pd(II) oxidation state and releases the arylated product, which remains coordinated to the catalyst.

  • Catalyst Regeneration: The arylated product dissociates, freeing the Pd(II) catalyst to enter the next cycle.

Core Protocol: Palladium-Catalyzed C3-Arylation of N-Picolinoylazetidine

This protocol provides a reliable method for the arylation of an azetidine substrate at the C3 position. It is a self-validating system; successful synthesis of the starting material (Part A) is a prerequisite for the main reaction (Part B).

Part A: Synthesis of the N-Picolinoyl Azetidine Substrate

Causality: The picolinamide directing group is essential for the C-H activation step. This preliminary synthesis ensures the availability of the key starting material. The use of a standard coupling reagent like HATU provides a high-yielding and reliable method for amide bond formation.

Materials and Reagents:

  • Azetidine hydrochloride (or other salt)

  • Picolinic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add picolinic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the azetidine salt (1.2 eq) and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-picolinoyl azetidine.

Part B: Directed C(sp³)–H Arylation Reaction

Causality: This procedure employs a common catalytic system for this transformation.[7][8] Palladium(II) acetate is a stable and reliable Pd(II) source. The copper(II) bromide co-catalyst can play multiple roles, including facilitating the reoxidation of any Pd(0) that may form, thereby maintaining the active Pd(II) catalyst concentration. Cesium acetate serves as the base required for the CMD step. Tert-amyl alcohol is often used as a solvent due to its high boiling point and ability to dissolve the various components.

Caption: Experimental workflow for C(sp³)–H arylation.

Materials and Reagents:

  • N-Picolinoyl azetidine (from Part A, 1.0 eq)

  • Aryl iodide (2.0 - 3.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

  • Copper(II) bromide (CuBr₂, 10-20 mol%)

  • Cesium acetate (CsOAc, 2.0-4.0 eq)

  • Anhydrous tert-amyl alcohol (t-AmOH)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Oven-dried reaction vial with a PTFE-lined screw cap

  • Magnetic stir plate with heating block

  • Standard glassware for work-up and purification

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add N-picolinoyl azetidine (e.g., 0.2 mmol), Pd(OAc)₂ (0.05 eq), CuBr₂ (0.10 eq), and CsOAc (4.0 eq).

  • Inert Atmosphere: Seal the vial with the cap, and evacuate and backfill with argon or nitrogen three times. This step is critical to prevent catalyst deactivation.

  • Addition of Liquids: Under a positive pressure of inert gas, add the aryl iodide (e.g., 0.4 mmol) followed by anhydrous t-AmOH (to achieve a concentration of ~0.1 M).

  • Reaction: Tightly seal the vial and place it in a preheated heating block at 110 °C. Stir vigorously for 24-48 hours.

  • Monitoring: The reaction can be monitored by taking a small aliquot (after cooling), diluting it, and analyzing by LC-MS to check for product formation and consumption of starting material.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts. Rinse the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (silica gel, using a suitable gradient of hexane and ethyl acetate) to isolate the desired C3-arylated azetidine product.

Data Presentation: Substrate Scope

The palladium-catalyzed C(sp³)–H arylation of picolinamide-protected amines is versatile. The following table summarizes representative examples from the literature, showcasing the reaction's tolerance for various electronic and steric demands.

EntrySubstrateAryl IodideProductYield (%)Ref.
1N-Picolinoyl Betulin Derivative4-IodotolueneC22-Arylated Product83[7]
2N-Picolinoyl Betulin Derivative4-IodoanisoleC22-Arylated Product72[7]
3N-Picolinoyl Betulin Derivative1-Iodo-4-(trifluoromethyl)benzeneC22-Arylated Product54[7]
4N-Picolinoyl Betulin Derivative1-Iodo-4-nitrobenzeneC22-Azetidination Product61[7][11]
5N-Picolinoyl γ-Methyl AminePhenyl Iodideγ-Arylated Product92[9]
6N-Picolinoyl γ-Ethyl AminePhenyl Iodideγ-Arylated Product85[9]
Note: Yields are for isolated products. Entry 4 highlights a common alternative reaction pathway (intramolecular C-H amination/azetidination) that can become dominant with highly electron-deficient aryl iodides.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation due to oxygen/moisture. 2. Impure reagents or solvents. 3. Insufficient temperature.1. Ensure rigorous inert atmosphere techniques. Use fresh, high-quality catalyst. 2. Use freshly purified/distilled anhydrous solvents and high-purity reagents. 3. Verify the reaction temperature with an external thermometer.
Formation of Azetidination Side Product The use of highly electron-deficient aryl iodides (e.g., with -NO₂, -CN groups) can favor intramolecular C-H amination over arylation.[7][8]1. If arylation is desired, switch to the corresponding aryl bromide, which is less reactive in the competing pathway. 2. If the azetidination product is the target, these conditions can be optimized to favor its formation.[7]
Low Yields with Hindered Substrates Steric hindrance around the target C-H bond can slow down or prevent the C-H activation step.1. Increase reaction time and/or temperature. 2. Increase catalyst loading (e.g., to 15 mol%). 3. Consider a different directing group that may alter the geometry of the palladacycle.
Difficulty in Purification The product and starting material may have similar polarities, leading to co-elution during chromatography.1. Use a longer column or a shallower solvent gradient for better separation. 2. If the directing group is to be removed, perform the cleavage step on the crude mixture and then purify the final deprotected product.

References

Synthetic Routes to Bicyclic Azetidine Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Bicyclic Azetidines in Drug Discovery

Bicyclic azetidines, conformationally restricted scaffolds rich in sp³ centers, have emerged as highly sought-after motifs in modern medicinal chemistry. Their rigid structures offer precise vectoral presentation of substituents, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of the strained four-membered azetidine ring can improve physicochemical properties such as aqueous solubility and metabolic stability, addressing key challenges in drug development. This guide provides an in-depth exploration of the principal synthetic strategies for accessing these valuable bicyclic frameworks, offering both mechanistic insights and detailed, field-proven protocols for their preparation.

Strategic Approaches to Bicyclic Azetidine Synthesis

The construction of bicyclic azetidine derivatives can be broadly categorized into three main strategies:

  • [2+2] Cycloaddition Reactions: This powerful class of reactions, particularly photochemical variants, allows for the direct formation of the four-membered azetidine ring as part of a bicyclic system.

  • Intramolecular Cyclization Methods: These strategies involve the formation of the azetidine ring through the cyclization of a pre-functionalized acyclic or monocyclic precursor.

  • Electrocyclic Ring Closure: A specialized photochemical approach that leverages the reactivity of dihydropyridine systems to construct the highly strained 2-azabicyclo[2.2.0]hexane core.

This application note will delve into each of these strategies, providing detailed protocols for key transformations and discussing the underlying principles that govern their success.

Photochemical [2+2] Cycloaddition: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, stands as one of the most direct methods for synthesizing azetidines.[1] Intramolecular variants of this reaction are particularly powerful for constructing bicyclic systems.[2] Recent advances in photochemistry, especially the use of visible-light photocatalysis, have overcome many of the classical limitations of this transformation, such as the requirement for high-energy UV light and the competing E/Z isomerization of imines.[3][4][5]

Mechanism and Rationale

The visible-light-mediated intramolecular aza Paternò-Büchi reaction typically proceeds through a triplet energy transfer mechanism. A photocatalyst, upon excitation by visible light, transfers its energy to either the alkene or the imine (often an oxime or similar derivative), promoting it to a triplet excited state.[6][7] This triplet species then undergoes a stepwise radical cycloaddition to form the bicyclic azetidine. The choice of photocatalyst is critical and is matched to the triplet energy of the substrate to ensure efficient energy transfer.[8]

Visualization of the Aza Paternò-Büchi Reaction Workflow

aza_paterno_buchi cluster_start Starting Material Preparation cluster_reaction Photochemical Cycloaddition cluster_product Product Formation start Alkene-tethered Oxime photoreactor Visible Light Irradiation (e.g., Blue LEDs, 427 nm) + Photocatalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6) start->photoreactor hv, Catalyst biradical 1,4-Biradical Intermediate photoreactor->biradical Triplet Energy Transfer & C-C Bond Formation bicyclic_azetidine Bicyclic Azetidine Product biradical->bicyclic_azetidine Intersystem Crossing & C-N Bond Formation deprotection N-O Bond Cleavage (e.g., H2, Pd/C or Zn, H+) bicyclic_azetidine->deprotection Optional final_product Final Bicyclic Azetidine deprotection->final_product

Caption: Workflow for bicyclic azetidine synthesis via intramolecular aza Paternò-Büchi reaction.

Application Note & Protocol: Synthesis of a Tricyclic Azetidine via Visible-Light-Mediated Intramolecular [2+2] Cycloaddition

This protocol is adapted from the work of Schindler and coworkers and describes the synthesis of a tricyclic azetidine from an alkene-tethered isoxazoline.[6]

Materials:

  • Alkene-tethered isoxazoline substrate (1.0 equiv)

  • fac-[Ir(dFppy)₃] photocatalyst (1 mol%)

  • Anhydrous acetonitrile (to make a 0.1 M solution)

  • Schlenk flask or vial equipped with a magnetic stir bar

  • Blue LED lamps (e.g., 427 nm)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the alkene-tethered isoxazoline substrate (e.g., 0.25 mmol) and the fac-[Ir(dFppy)₃] photocatalyst (0.0025 mmol, 1 mol%) in anhydrous acetonitrile to achieve a final concentration of 0.1 M.

  • Degassing: Sparge the solution with a gentle stream of nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction vessel in proximity to the blue LED lamps and stir vigorously. Ensure the reaction is shielded from ambient light.

  • Reaction Monitoring: The reaction progress can be monitored by TLC or LC-MS. Typical reaction times range from 16 to 24 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired tricyclic azetidine.

Quantitative Data: Substrate Scope and Diastereoselectivity

The intramolecular aza Paternò-Büchi reaction exhibits good functional group tolerance and its stereochemical outcome is often influenced by the substitution pattern of the alkene.

Substrate (Alkene Moiety)Product Yield (%)Diastereomeric Ratio (dr)Reference
Trisubstituted Alkene84%>20:1[6]
cis-Disubstituted Alkene69%>20:1[6]
Terminal Alkene51%>20:1[6]
Exocyclic Alkene61%1.5:1[6]

Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC)

The STRINC sequence is a robust and efficient method for the construction of various bicyclic α-amino nitriles, which are valuable precursors to bicyclic amino acids.[9] This one-pot reaction builds the heterocyclic ring onto a pre-existing carbocyclic core, making it a powerful tool for generating 2-azabicyclo[n.2.0]alkane systems.[8]

Mechanism and Rationale

The reaction begins with a classical Strecker reaction, where a ketone reacts with an amine and a cyanide source (e.g., KCN) to form an α-amino nitrile. In the tandem STRINC process, the substrate is a cyclobutanone bearing an ω-chloroalkyl side chain. The in situ-formed α-amino nitrile then undergoes an intramolecular SN2 reaction, where the nitrogen atom displaces the terminal chloride, to form the bicyclic azetidine ring. The choice of a non-polar solvent is crucial to favor the intramolecular cyclization over potential side reactions.

Visualization of the STRINC Workflow

strinc_workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product ketone 2-(ω-Chloroalkyl)cyclobutanone strecker Strecker Reaction reagents Amine (e.g., Benzylamine) + KCN cyclization Intramolecular SN2 Cyclization strecker->cyclization Tandem Process aminonitrile Bicyclic α-Amino Nitrile cyclization->aminonitrile electrocyclic_closure cluster_start Starting Material cluster_reaction Photochemical Reaction cluster_product Product dihydropyridine N-Alkoxycarbonyl- 1,2-dihydropyridine irradiation UV Irradiation (e.g., 300 nm) dihydropyridine->irradiation azabicyclo N-Alkoxycarbonyl- 2-azabicyclo[2.2.0]hex-5-ene irradiation->azabicyclo 4π Disrotatory Electrocyclization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Azetidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Azetidine-3-carbonitrile hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices, provide robust troubleshooting strategies, and offer detailed protocols to help you improve your yield and product purity.

General Synthetic Pathway

The synthesis of this compound is a valuable process, as the azetidine ring is a key structural motif in many pharmaceutical compounds.[1] A frequently employed synthetic route begins with the commercially available 1-benzhydrylazetidin-3-one. The pathway involves the introduction of the nitrile functionality at the 3-position, followed by the critical deprotection of the sterically bulky N-benzhydryl group, and concludes with the formation of the hydrochloride salt.

Synthetic_Workflow cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Deprotection & Salt Formation A 1-Benzhydrylazetidin-3-one B 1-Benzhydrylazetidin-3-one Tosylhydrazone A->B p-Toluenesulfonyl- hydrazide C N-Benzhydryl azetidine-3-carbonitrile B->C Cyanide Source (e.g., NaCN, KCN) D Azetidine-3-carbonitrile (Free Base) C->D Catalytic Hydrogenation or CTH E Azetidine-3-carbonitrile hydrochloride (Final Product) D->E HCl

Caption: A common synthetic route to this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My N-benzhydryl deprotection yield is low or the reaction stalls. What are the common causes and solutions?

This is the most critical and often lowest-yielding step. The cleavage of the N-benzhydryl group is typically achieved via catalytic hydrogenation. Poor results usually stem from issues with the catalyst, the hydrogen source, or reaction conditions.

Causality: The N-benzhydryl group is removed by hydrogenolysis, where a C-N bond is cleaved by hydrogen in the presence of a metal catalyst, typically palladium.[2] The efficiency of this process depends on the catalyst's ability to adsorb both the substrate and hydrogen, facilitating their reaction on its surface.

Troubleshooting Decision Tree:

Deprotection_Troubleshooting Start Low Deprotection Yield Catalyst Is the catalyst active? Start->Catalyst H2_Source Is the hydrogen delivery sufficient? Start->H2_Source Conditions Are reaction conditions optimal? Start->Conditions Poisoning Are catalyst poisons present? Start->Poisoning Sol_Catalyst_Old Use fresh catalyst (Pd/C or Pearlman's catalyst). Catalyst->Sol_Catalyst_Old Old/deactivated catalyst Sol_Catalyst_Load Increase catalyst loading (e.g., 10-20 mol%). Catalyst->Sol_Catalyst_Load Insufficient catalyst Sol_H2_Gas If using H2 gas, ensure no leaks and adequate pressure (e.g., 50 psi). H2_Source->Sol_H2_Gas Direct H2 Sol_CTH If using CTH, increase equivalents of hydrogen donor (e.g., formic acid, ammonium formate). H2_Source->Sol_CTH CTH Sol_Conditions Increase temperature (e.g., 40-60°C). Increase reaction time. Conditions->Sol_Conditions Sol_Poisoning Purify intermediate to remove sulfur (from tosyl group) or other nucleophiles. Poisoning->Sol_Poisoning

Caption: Decision tree for troubleshooting the N-debenzhydrylation step.

In-depth Solutions:

  • Catalyst Activity: Palladium on carbon (Pd/C) can lose activity over time. Always use fresh, high-quality catalyst. For stubborn deprotections, Pearlman's catalyst (Pd(OH)₂/C) is often more effective, albeit more expensive.

  • Catalyst Loading: This is not a truly "catalytic" reaction in the sense of using 1 mol% loading. Due to the risk of deactivation, higher loadings (10-20 mol% Pd, or 50-100% w/w of catalyst to substrate) are often required for complete conversion.

  • Catalyst Poisons: Trace impurities from previous steps, especially sulfur-containing compounds like residual p-toluenesulfinate, can poison the palladium catalyst. Ensure your N-benzhydryl azetidine-3-carbonitrile intermediate is thoroughly purified before this step.

  • Hydrogen Source:

    • Direct Hydrogenation (H₂ gas): Ensure your system is properly sealed and can maintain pressure. Reactions are often run at elevated pressures (e.g., 40-60 psi).[3]

    • Catalytic Transfer Hydrogenation (CTH): This method avoids flammable H₂ gas and can be more efficient.[4] Common hydrogen donors include formic acid, ammonium formate, or cyclohexene.[2][5] If the reaction stalls, adding more of the hydrogen donor can restart it.

ParameterDirect HydrogenationCatalytic Transfer Hydrogenation (CTH)
Hydrogen Source H₂ GasFormic Acid / Ammonium Formate / Cyclohexene
Catalyst 10% Pd/C, Pd(OH)₂/C10% Pd/C
Pressure 1-4 atm (15-60 psi)Atmospheric
Temperature Room Temp to 60°C40-80°C
Advantages Cleaner byproducts (none)No specialized pressure equipment needed; safer.[6]
Disadvantages Requires pressure vessel; H₂ is flammable.Requires stoichiometric hydrogen donor; acidic/basic donors may require workup.
Q2: The conversion of 1-benzhydrylazetidin-3-one to the nitrile intermediate is inefficient. How can I improve this step?

This transformation is typically a two-step process via a tosylhydrazone intermediate. Inefficiencies can arise in either the formation of the hydrazone or its subsequent conversion to the nitrile.

Causality: The ketone is first converted to a p-toluenesulfonylhydrazone. In related named reactions like the Shapiro reaction, this intermediate is treated with a strong base to form an alkene.[7][8] For nitrile synthesis, a variation involves reacting the tosylhydrazone or a related intermediate with a cyanide source (e.g., KCN, NaCN). The driving force is the elimination of the stable p-toluenesulfinate anion and nitrogen gas.

Potential Issues & Solutions:

  • Incomplete Tosylhydrazone Formation:

    • Problem: The condensation reaction between the ketone and p-toluenesulfonylhydrazide is an equilibrium process.

    • Solution: Ensure anhydrous conditions. Use a slight excess (1.1-1.2 equivalents) of p-toluenesulfonylhydrazide. A catalytic amount of acid (e.g., acetic acid) can accelerate the reaction. The reaction can be driven to completion by removing the water byproduct, for example, using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene).

  • Low Yield in Conversion to Nitrile:

    • Problem: The reaction of the tosylhydrazone with the cyanide source may be slow or incomplete.

    • Solution: This step often requires heat. Solvents like DMF or DMSO can help solubilize the cyanide salt and facilitate the reaction. Ensure the cyanide salt is finely powdered and dry. Phase-transfer catalysts (e.g., a quaternary ammonium salt) can sometimes improve yields in biphasic systems.

Q3: I'm struggling with the final purification and isolation of this compound. What are the best practices?

The final product is a polar, water-soluble salt, which can make it challenging to isolate and purify.[9]

Best Practices:

  • Salt Formation: After the deprotection and catalyst filtration, the resulting free-base azetidine in a solvent like methanol or ethanol can be treated with a solution of HCl in an organic solvent (e.g., HCl in isopropanol, HCl in diethyl ether). Adding the acid solution dropwise at 0°C often induces precipitation of the hydrochloride salt.

  • Crystallization: The crude hydrochloride salt can be purified by recrystallization.

    • Solvent Choice: Finding the right solvent system is key. A good starting point is a polar protic solvent in which the salt is soluble when hot, combined with a less polar solvent to induce precipitation upon cooling. Common systems include Methanol/Diethyl Ether, Ethanol/Ethyl Acetate, or Isopropanol/Hexane.

    • Procedure: Dissolve the crude salt in a minimal amount of the hot polar solvent (e.g., methanol). Slowly add the less polar "anti-solvent" (e.g., diethyl ether) until the solution becomes slightly turbid. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in a freezer (-20°C) to maximize crystal formation.

  • Drying: The purified salt should be dried under high vacuum to remove all residual solvents. The product can be hygroscopic, so it should be stored in a desiccator under an inert atmosphere.

Frequently Asked Questions (FAQs)

  • Q: Why is the N-benzhydryl group commonly used as a protecting group?

    • A: The benzhydryl (diphenylmethyl) group is large and sterically hindering, which can protect the nitrogen from unwanted side reactions. More importantly, it is readily cleaved under relatively mild hydrogenolysis conditions, which often do not affect other functional groups like nitriles.[10]

  • Q: What are the main advantages of Catalytic Transfer Hydrogenation (CTH) over direct hydrogenation?

    • A: The primary advantage of CTH is operational safety and simplicity. It avoids the need to handle flammable, high-pressure hydrogen gas and does not require specialized hydrogenation reactors.[4] Reactions can be run in standard laboratory glassware at atmospheric pressure.

  • Q: How can I effectively monitor the progress of the deprotection reaction?

    • A: Thin Layer Chromatography (TLC) is a simple and effective method. The N-benzhydryl intermediate is significantly less polar than the deprotected azetidine product. Use a mobile phase like Dichloromethane/Methanol (e.g., 9:1 or 9.5:0.5) with a small amount of ammonia to prevent streaking of the amine product. The starting material will have a high Rf, while the product will be close to the baseline. Staining with ninhydrin can help visualize the primary amine product. LC-MS is also an excellent method for tracking the disappearance of starting material and the appearance of the product mass.

Key Experimental Protocols

Protocol 1: N-Debenzhydrylation via Catalytic Transfer Hydrogenation (CTH)

This protocol is a representative procedure and may require optimization.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-benzhydryl azetidine-3-carbonitrile (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (50% w/w, e.g., 0.5 g for every 1.0 g of substrate) to the solution under a nitrogen or argon atmosphere.

  • Hydrogen Donor: Add ammonium formate (5-10 eq) to the mixture. Note: Formic acid can also be used, but ammonium formate is often preferred for its milder nature.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C for methanol) and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete in 4-12 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol (3x volume of the initial solvent).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude Azetidine-3-carbonitrile free base, which can be taken directly to the salt formation step.

Protocol 2: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the crude Azetidine-3-carbonitrile free base from the previous step in a minimal amount of cold (0°C) isopropanol (IPA).

  • Acidification: While stirring, slowly add a 2M solution of HCl in isopropanol dropwise. Monitor the pH with moist pH paper until it is acidic (pH 1-2). A white precipitate should form.

  • Precipitation: Continue stirring the slurry at 0°C for 30-60 minutes to ensure complete precipitation.

  • Filtration: Collect the white solid by vacuum filtration. Wash the solid with a small amount of cold isopropanol, followed by cold diethyl ether.

  • Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot methanol to dissolve it completely. Slowly add diethyl ether until the solution turns cloudy. Re-warm to clarify and then allow to cool slowly.

  • Drying: Collect the purified crystals by vacuum filtration and dry under high vacuum at 40°C overnight. Store the final product in a desiccator.

References

Technical Support Center: Purification of Crude Azetidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Azetidine-3-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for obtaining high-purity this compound. The inherent challenges of purifying this highly polar, water-soluble small molecule are addressed with a focus on the causality behind experimental choices, ensuring both success and understanding.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the purification of this compound.

Q1: My crude this compound is a brownish, sticky solid. What are the likely impurities?

A1: The discoloration and physical state suggest the presence of several potential impurities arising from the synthesis, which often involves the cyclization of an appropriate precursor followed by deprotection and salt formation.[1] Common impurities include:

  • Residual Solvents: Such as toluene, ethanol, or ethyl acetate used in the reaction or work-up.

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like N-Boc-3-hydroxyazetidine.[1]

  • Byproducts of Deprotection: If a Boc-protecting group is used, byproducts from its removal with HCl can be present.

  • Polymeric Materials: Highly polar and basic compounds can be prone to polymerization or degradation, especially under harsh conditions, leading to colored, tarry substances.[2]

  • Inorganic Salts: Generated during neutralization steps.

Q2: Why is purification of this compound so challenging?

A2: The difficulty stems from its physicochemical properties. As a small, polar hydrochloride salt, it is typically highly soluble in water and lower alcohols (like methanol and ethanol), but insoluble in many common organic solvents.[3][4] This makes standard purification techniques like extraction and silica gel chromatography problematic. Furthermore, the basic nitrogen of the azetidine ring can interact strongly with acidic silica gel, leading to poor separation and potential degradation.[5]

Q3: Can I use standard silica gel column chromatography for purification?

A3: It is generally not recommended for highly basic compounds like azetidines.[5][6] The acidic nature of silica gel can lead to:

  • Irreversible Adsorption: The basic amine strongly interacts with acidic silanol groups, causing the compound to remain on the column.

  • Peak Tailing: Strong interactions result in broad, tailing peaks, leading to poor separation from impurities.

  • Degradation: The acidic surface of the silica can catalyze ring-opening or other decomposition reactions of the strained azetidine ring.[5]

If chromatography is necessary, alternatives like alumina (neutral or basic) or deactivated silica gel are better options.[5][7]

Q4: What is the best general approach for purifying this compound?

A4: For a solid material like this compound, recrystallization is often the most effective and scalable purification method.[3][5] This technique leverages differences in solubility between the desired product and impurities in a chosen solvent or solvent system at different temperatures.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Troubleshooting Recrystallization
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Crude product is "oiling out" instead of crystallizing. The melting point of the impure compound is lower than the boiling point of the solvent. The compound is coming out of solution above its melting point.1. Lower the temperature: Ensure the solution cools slowly without disturbance. 2. Use a lower-boiling point solvent: If possible, switch to a solvent with a lower boiling point. 3. Add an anti-solvent: Introduce a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a soluble solvent. This reduces the overall solubility and can induce crystallization at a lower temperature.[8]
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated. 2. Supersaturation: The solution is stable in a supersaturated state and requires nucleation to begin crystallization.1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[9] 2. Induce nucleation: a) Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[9] b) Add a seed crystal of pure product if available.
The purified product is still colored. Colored impurities are co-precipitating with your product.1. Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before cooling to crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing yield. 2. Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent impurities.
Low recovery after recrystallization. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration. 1. Cool the solution thoroughly: Ensure the crystallization mixture is cooled in an ice bath to minimize the amount of product remaining in the solution. 2. Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Pre-heat the filtration apparatus: Use a hot funnel and flask for the hot filtration step to prevent the product from crystallizing on the filter paper.
Troubleshooting Column Chromatography (if necessary)
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Compound streaks badly on TLC plate (Silica). Strong interaction between the basic amine and acidic silica gel.1. Use an alternative stationary phase: Try TLC plates with alumina (neutral or basic) or C18 (reverse phase). 2. Modify the mobile phase: Add a small amount of a basic modifier like triethylamine (1-2%) or ammonium hydroxide to the eluent to compete for the acidic sites on the silica.[10]
Compound does not elute from the column. The compound is irreversibly adsorbed to the stationary phase.1. Switch to a less interactive stationary phase: Use neutral or basic alumina.[5][7] 2. Use a highly polar, basic mobile phase: For silica, a mobile phase containing methanol and ammonium hydroxide may be required.[10][11] However, this can dissolve some silica.
Poor separation of product and polar impurities. The chosen chromatography mode lacks selectivity for your compound.1. Try Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds and uses a polar stationary phase with a partially aqueous mobile phase.[6] 2. Consider Reverse-Phase Chromatography (C18): While often challenging for very polar compounds, using highly aqueous mobile phases or ion-pairing reagents can be effective.

III. Experimental Protocols

These protocols are designed as a starting point and may require optimization based on the specific impurity profile of your crude material.

Protocol 1: Recrystallization from an Isopropanol/Methanol Solvent System

This is the recommended primary purification technique. Isopropanol is often a good choice for hydrochloride salts as they tend to be less soluble in it compared to methanol or ethanol, which can improve recovery.[3]

Rationale: This mixed-solvent approach allows for fine-tuning of the solubility. The crude material is dissolved in a minimal amount of a "good" solvent (methanol) and then crystallization is induced by the addition of a "poorer" solvent (isopropanol).

Step-by-Step Procedure:

  • Place the crude this compound (e.g., 5.0 g) in a clean Erlenmeyer flask equipped with a magnetic stir bar.

  • In a separate beaker, heat methanol to boiling.

  • Add the hot methanol dropwise to the stirring crude material until it just dissolves. Use the absolute minimum volume necessary.

  • Heat the resulting solution to a gentle boil.

  • Slowly add warm isopropanol dropwise until the solution becomes slightly turbid (cloudy).

  • Add a few drops of hot methanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Alumina Column Chromatography

Use this method if recrystallization fails to remove a persistent impurity.

Rationale: Neutral or basic alumina provides a non-acidic stationary phase, preventing the degradation and strong adsorption associated with silica gel for basic compounds like azetidines.[5][10]

Step-by-Step Procedure:

  • Select the Stationary Phase: Choose neutral or basic alumina (Activity II or III is a good starting point).[7]

  • Determine the Eluent System: Use TLC with alumina plates to find a suitable mobile phase. A gradient of methanol in dichloromethane (e.g., 0% to 20% methanol) is a good starting point.

  • Pack the Column: Prepare a slurry of the alumina in the initial, least polar eluent and pour it into the column. Allow it to pack evenly.

  • Load the Sample: Dissolve the crude product in a minimal amount of the most polar eluent (e.g., methanol) and adsorb it onto a small amount of alumina. Evaporate the solvent and carefully add the dried powder to the top of the column.

  • Elute the Column: Begin elution with the least polar solvent mixture, gradually increasing the polarity according to your TLC analysis.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualization of Workflows

Purification Strategy Decision Workflow

This diagram outlines the logical steps for choosing the appropriate purification technique.

Purification_Workflow start Crude Azetidine-3-carbonitrile hydrochloride recrystallization Attempt Recrystallization (Protocol 1) start->recrystallization purity_check1 Check Purity (HPLC, NMR) recrystallization->purity_check1 pure_product Pure Product (>98%) purity_check1->pure_product Purity OK troubleshoot_recryst Troubleshoot Recrystallization (e.g., charcoal, different solvents) purity_check1->troubleshoot_recryst Impure end End purity_check2 Check Purity troubleshoot_recryst->purity_check2 purity_check2->pure_product Purity OK column_chrom Column Chromatography (Protocol 2 - Alumina) purity_check2->column_chrom Still Impure purity_check3 Check Purity column_chrom->purity_check3 purity_check3->pure_product Purity OK Recrystallization_Troubleshooting cluster_solutions Solutions start Start: Recrystallization Attempt outcome Outcome Oiled Out No Crystals Low Yield start->outcome oil_out_sol Oiling Out Solutions - Lower cooling temp - Use lower BP solvent - Add anti-solvent outcome:o1->oil_out_sol no_crystals_sol No Crystals Solutions - Evaporate excess solvent - Scratch flask - Add seed crystal outcome:o2->no_crystals_sol low_yield_sol Low Yield Solutions - Cool in ice bath - Minimize hot solvent - Pre-heat funnel outcome:o3->low_yield_sol

References

Technical Support Center: Azetidine Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for azetidine synthesis. This guide is designed to provide in-depth troubleshooting and practical advice for common challenges encountered during the synthesis of these valuable four-membered nitrogen-containing heterocycles. Due to their inherent ring strain, the synthesis of azetidines can be accompanied by a number of predictable, yet often frustrating, side reactions.[1][2] This resource offers solutions and preventative measures to help you optimize your synthetic routes and achieve higher yields of your desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during azetidine synthesis?

A1: The primary challenges in azetidine synthesis stem from the significant ring strain of the four-membered ring, making it susceptible to various side reactions.[1][2] The most prevalent of these include:

  • Ring-Opening Reactions: Azetidines can be cleaved by nucleophiles, acids, and bases, leading to the formation of acyclic amine derivatives.[1]

  • Dimerization and Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, resulting in the formation of dimers and polymers that can be difficult to separate from the target compound.[1][3]

  • Formation of Regioisomers: In certain reactions, such as intramolecular aminolysis of epoxides, the nucleophilic attack can occur at different positions, leading to a mixture of regioisomers, like the formation of a pyrrolidine byproduct instead of the desired azetidine.[4]

  • Lack of Stereoselectivity: The creation of multiple chiral centers can lead to the formation of undesired diastereomers or enantiomers.[1]

  • Protecting Group-Related Side Reactions: The choice of the nitrogen protecting group is crucial, as some can be difficult to remove or can lead to side reactions during deprotection.[1][5]

  • Rearrangements: Under specific reaction conditions, rearrangements of the azetidine ring or its precursors can occur.[1]

Troubleshooting Guides

Problem 1: Low yield of the desired azetidine with significant formation of a ring-opened product.

Possible Cause: The high ring strain of azetidines makes them susceptible to nucleophilic ring-opening, which can be catalyzed by acidic or basic conditions, or by Lewis acids.[1]

Troubleshooting Steps:

  • pH Control:

    • Acidic Conditions: If your reaction is conducted under acidic conditions, consider using a milder acid or a buffer system to maintain a less acidic pH.[1]

    • Basic Conditions: When using a base, a weaker or non-nucleophilic base might be preferable. For instance, in aza-Michael additions, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to prevent side reactions like ester cleavage.[1]

  • Choice of Lewis Acid: If a Lewis acid is necessary, screen different options to find one that promotes the desired cyclization without causing significant ring opening. "Softer" Lewis acids may be less prone to inducing this side reaction.[1]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor the ring-opening side reaction.[1]

  • Protecting Group Strategy: The nitrogen-protecting group can influence the stability of the azetidine ring. Electron-withdrawing groups can sometimes make the ring more susceptible to nucleophilic attack. Consider a protecting group that can be removed under neutral conditions.[1]

Problem 2: Significant formation of dimers or polymers.

Possible Cause: Intermolecular reactions are competing with the desired intramolecular cyclization. This is often an issue of concentration.

Troubleshooting Steps:

  • High Dilution Conditions: Employing high dilution (slow addition of the substrate to the reaction mixture) will favor the intramolecular cyclization over intermolecular reactions.[3]

  • Solvent Choice: A more polar aprotic solvent like DMF or DMSO can sometimes accelerate the desired SN2 reaction, potentially outcompeting intermolecular side reactions.[3]

Problem 3: Formation of a pyrrolidine byproduct during intramolecular aminolysis of a cis-3,4-epoxy amine.

Possible Cause: A competing 5-endo-tet ring-closure pathway is occurring alongside the desired 4-exo-tet cyclization.[4] The regioselectivity of the intramolecular nucleophilic attack of the amine on the epoxide ring is the determining factor.[4]

Troubleshooting Steps:

  • Catalyst Selection: The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to highly favor the formation of the azetidine product.[4][6]

  • Solvent Optimization: The choice of solvent can significantly influence the regioselectivity. Experiment with different solvents to find the optimal conditions for your specific substrate.[4]

Problem 4: Lack of stereoselectivity in the formation of substituted azetidines.

Possible Cause: The reaction conditions are not effectively controlling the stereochemical outcome of the ring-forming step.

Troubleshooting Steps:

  • Chiral Auxiliaries and Catalysts: Employ chiral auxiliaries on the starting material or use chiral catalysts to direct the stereochemistry of the reaction.

  • Reagent Selection: The choice of reagents can have a significant impact on stereoselectivity. For example, in the reduction of a β-keto amine to a γ-amino alcohol precursor, the choice of reducing agent can influence the diastereoselectivity.

  • Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Activation of the Hydroxyl Group (e.g., Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[3]

Step 2: Intramolecular Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF under an inert atmosphere.

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC).

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[3]

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in the Cyclization of a cis-3,4-Epoxy Amine

This diagram illustrates the desired 4-exo-tet cyclization leading to the azetidine product versus the competing 5-endo-tet cyclization resulting in a pyrrolidine byproduct.

G cluster_start Starting Material cluster_products Potential Products cis-3,4-Epoxy Amine cis-3,4-Epoxy Amine Azetidine Azetidine (Desired Product) cis-3,4-Epoxy Amine->Azetidine  4-exo-tet (Favored with La(OTf)₃)   Pyrrolidine Pyrrolidine (Side Product) cis-3,4-Epoxy Amine->Pyrrolidine  5-endo-tet (Competing Pathway)  

Caption: Competing cyclization pathways of a cis-3,4-epoxy amine.

Diagram 2: General Troubleshooting Workflow for Azetidine Synthesis

This workflow provides a logical sequence for diagnosing and resolving common issues in azetidine synthesis.

G Start Low Yield or Impure Product Check_Purity Analyze Crude Product (NMR, LC-MS) Start->Check_Purity Identify_Byproduct Identify Major Byproducts Check_Purity->Identify_Byproduct Ring_Opened Ring-Opened Product Identify_Byproduct->Ring_Opened Ring Cleavage Polymer Dimer/Polymer Identify_Byproduct->Polymer High MW Regioisomer Regioisomer Identify_Byproduct->Regioisomer Isomeric Mixture Optimize_pH Adjust pH/Lewis Acid Ring_Opened->Optimize_pH Optimize_Temp Optimize Temperature Ring_Opened->Optimize_Temp Protecting_Group Re-evaluate Protecting Group Ring_Opened->Protecting_Group High_Dilution Use High Dilution Polymer->High_Dilution Change_Catalyst Change Catalyst/Solvent Regioisomer->Change_Catalyst Success Improved Yield/ Purity Optimize_pH->Success High_Dilution->Success Change_Catalyst->Success Optimize_Temp->Success Protecting_Group->Success

Caption: A general workflow for troubleshooting azetidine synthesis.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Epoxy Amine Cyclization
EntryCatalyst (mol%)SolventTemp (°C)Azetidine:Pyrrolidine RatioYield (%)
1NoneCH₂Cl₂Reflux1:150
2La(OTf)₃ (5)CH₂Cl₂Reflux>95:585
3Yb(OTf)₃ (5)CH₂Cl₂Reflux90:1078
4Sc(OTf)₃ (5)CH₂Cl₂Reflux85:1575

Data is illustrative and based on trends reported in the literature.[4][6]

References

Stability issues with Azetidine-3-carbonitrile hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing Azetidine-3-carbonitrile hydrochloride in their experiments. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical steps necessary to mitigate degradation and ensure the integrity of your results.

Introduction: The Dual Nature of a Strained Ring System

This compound is a valuable building block in medicinal chemistry, prized for the desirable properties the four-membered azetidine ring imparts to larger molecules, such as improved solubility and metabolic stability.[1][2] However, the inherent ring strain of the azetidine moiety also renders it susceptible to degradation, particularly in solution.[2][3] Understanding the primary degradation pathways is the first step toward preventing them. For this compound, two principal instability mechanisms are of concern:

  • Azetidine Ring-Opening: Under acidic conditions, the azetidine nitrogen can be protonated, forming a reactive azetidinium ion. This strained intermediate is susceptible to nucleophilic attack by solvent molecules (e.g., water) or other nucleophiles present in the solution, leading to the opening of the four-membered ring.[4][5][6][7][8]

  • Nitrile Group Hydrolysis: The carbonitrile group (-C≡N) can undergo hydrolysis under both acidic and basic conditions. This reaction typically proceeds through an amide intermediate to form a carboxylic acid.[9][10][11][12] The rate and extent of this hydrolysis are highly dependent on pH and temperature.[11]

This guide will address the practical implications of these pathways and provide strategies to maintain the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid decrease in the concentration of this compound in my aqueous stock solution, even when stored at low temperatures. What is the likely cause?

A1: The most probable cause is acid-catalyzed hydrolysis leading to ring-opening of the azetidine moiety. Since the compound is a hydrochloride salt, it creates a mildly acidic environment when dissolved in a non-buffered aqueous solution.[4] This acidic pH is often sufficient to protonate the azetidine nitrogen, initiating the degradation cascade. Studies on related N-substituted azetidines have shown that decomposition is significantly more rapid at low pH.[3]

Q2: What are the expected degradation products I should look for in my analysis (e.g., by LC-MS)?

A2: Based on the two primary degradation pathways, you should look for two main classes of degradation products:

  • From Ring-Opening: Nucleophilic attack by water on the azetidinium ion would lead to the formation of a ring-opened product. For this compound, this would likely be 3-amino-2-(hydroxymethyl)propanenitrile.

  • From Nitrile Hydrolysis: This pathway would initially produce Azetidine-3-carboxamide, which may then be further hydrolyzed to Azetidine-3-carboxylic acid.[10][11]

It is also possible to observe products where both degradation pathways have occurred.

Q3: How does solvent choice impact the stability of this compound?

A3: Solvent choice is critical. Protic solvents, especially water, can act as nucleophiles and participate in the ring-opening of the azetidinium ion. Aprotic solvents like DMSO or DMF are generally preferred for stock solutions, as they do not actively participate in hydrolysis. When preparing aqueous solutions for experiments, it is crucial to use buffers to control the pH.

Q4: My reaction is performed under basic conditions. Is this compound stable in this environment?

A4: While the azetidine ring is generally more stable under basic conditions compared to acidic ones, the nitrile group is susceptible to base-catalyzed hydrolysis.[11] Under mild basic conditions, you may observe the formation of Azetidine-3-carboxamide. Harsher conditions (e.g., higher temperatures, strong base) can drive the hydrolysis further to Azetidine-3-carboxylic acid.[11]

Q5: Can I use standard silica gel chromatography to purify my reaction products containing an azetidine moiety?

A5: Caution is advised. Standard silica gel is acidic and can cause on-column degradation of acid-sensitive compounds like azetidines.[13] If you observe streaking, low recovery, or the appearance of new impurities after chromatography, consider using a neutralized silica gel (e.g., by pre-treating with a non-nucleophilic base like triethylamine in the eluent) or an alternative purification method like chromatography on neutral or basic alumina.[14]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving stability issues with this compound in your experiments.

Problem 1: Inconsistent or Non-Reproducible Results in Biological Assays
Symptom Potential Root Cause Recommended Action
Decreasing compound activity over the time-course of an experiment.Degradation of the compound in the assay medium.1. pH Control: Ensure your assay medium is buffered to a pH where the compound is most stable (typically neutral to slightly basic for the azetidine ring).2. Time-Course Stability Study: Perform a preliminary experiment to assess the stability of the compound in your assay medium over the intended duration of your experiment. (See Protocol 1 ).3. Fresh Preparations: Prepare fresh dilutions of the compound from a stable stock solution (e.g., in DMSO) immediately before each experiment.
High variability between replicate experiments.Inconsistent levels of degradation due to minor variations in incubation times or solution preparation.1. Standardize Protocols: Strictly adhere to standardized protocols for solution preparation and incubation times.2. Use of Internal Standards: If using analytical techniques like LC-MS to quantify compound concentration, incorporate a stable internal standard to account for variations.
Problem 2: Analytical Challenges - Disappearance of Parent Compound and Appearance of New Peaks
Symptom Potential Root Cause Recommended Action
A new peak appears in your HPLC/LC-MS chromatogram with a shorter retention time (more polar).This is often indicative of hydrolysis. Both the ring-opened product and the carboxylic acid from nitrile hydrolysis are more polar than the parent compound.1. Characterize Degradants: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass of the new peak(s) and predict their elemental composition. Compare this with the expected masses of the potential degradation products.2. Forced Degradation Study: Conduct a forced degradation study under controlled acidic and basic conditions to intentionally generate the degradation products and confirm their identity. (See Protocol 2 ).
The mass balance is poor (the decrease in the parent peak area is not fully accounted for by the new peaks).Degradation products may not ionize well under the MS conditions, or multiple degradation products are being formed.1. Adjust MS Parameters: Vary the ionization source parameters (e.g., polarity, cone voltage) to optimize for the detection of potential degradation products.2. Use a Universal Detector: If available, use a detector that is less dependent on the chemical structure of the analyte, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with the MS to better assess mass balance.

Visualization of Degradation Pathways

The following diagram illustrates the two primary degradation pathways for this compound in aqueous solution.

DegradationPathways cluster_main Azetidine-3-carbonitrile HCl cluster_acid Acid-Catalyzed Pathway cluster_hydrolysis Nitrile Hydrolysis Pathway A Azetidine-3-carbonitrile Hydrochloride B Azetidinium Ion (Protonated) A->B H+ (aq) D Amide Intermediate (Azetidine-3-carboxamide) A->D H+/OH-, H2O C Ring-Opened Product (3-amino-2-(hydroxymethyl)propanenitrile) B->C +H2O (Nucleophilic Attack) E Carboxylic Acid Product (Azetidine-3-carboxylic acid) D->E H+/OH-, H2O TroubleshootingWorkflow start Inconsistent Experimental Results or Analytical Instability Observed check_purity Confirm Purity & Identity of Starting Material (T0) start->check_purity stability_study Perform Stability Study in Experimental Medium (Protocol 1) check_purity->stability_study Pure end Consistent Results Achieved check_purity->end Impure/Incorrect is_stable Is Compound Stable? (e.g., >90% remaining) stability_study->is_stable troubleshoot_assay Troubleshoot Other Assay Parameters is_stable->troubleshoot_assay Yes forced_degradation Perform Forced Degradation Study (Protocol 2) is_stable->forced_degradation No troubleshoot_assay->end identify_degradants Identify Degradation Products (LC-MS/MS) forced_degradation->identify_degradants pathway Determine Primary Degradation Pathway (Acid, Base, etc.) identify_degradants->pathway optimize Optimize Conditions to Mitigate Degradation (e.g., adjust pH, use aprotic solvent, fresh prep) pathway->optimize Pathway ID'd optimize->end

References

Overcoming solubility problems of Azetidine-3-carbonitrile hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Azetidine-3-carbonitrile hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this versatile building block. We will explore the underlying chemical principles governing its solubility and provide field-proven, step-by-step protocols to ensure your experiments proceed efficiently.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of this compound.

Q1: Why is this compound so poorly soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene?

A: The poor solubility is a direct result of its chemical structure. This compound is an amine salt.[1][2] The hydrochloride form means the nitrogen atom in the azetidine ring is protonated, creating a positively charged azetidinium cation, with a chloride anion (Cl⁻) counterion. This ionic, salt-like character gives it high lattice energy and makes it extremely polar.

According to the fundamental principle of "like dissolves like," polar solutes dissolve best in polar solvents.[3][4] Solvents like Toluene and THF are non-polar or moderately polar and cannot effectively solvate the charged ions, leading to very low solubility. To achieve dissolution, the solvent molecules must overcome the strong ionic forces holding the crystal lattice together, which these organic solvents are incapable of doing efficiently.

Q2: What is the practical difference between using the hydrochloride salt and the freebase form?

A: The key difference lies in polarity and reactivity.

  • This compound (Salt Form): This is a stable, crystalline solid that is easier to handle, weigh, and store long-term.[5] Its ionic nature makes it more soluble in polar protic solvents like water or methanol.[2] However, the protonated nitrogen is not nucleophilic, meaning it cannot participate in reactions where the amine is intended to act as a nucleophile (e.g., acylations, alkylations) without prior neutralization.

  • Azetidine-3-carbonitrile (Freebase Form): This is the neutral form of the molecule where the azetidine nitrogen is not protonated. It is significantly less polar and, as a result, much more soluble in a wider range of organic solvents. The freebase form possesses a lone pair of electrons on the nitrogen, making it nucleophilic and ready to engage in chemical reactions.

The relationship between these two forms is a simple acid-base equilibrium.

G Salt Azetidine-3-carbonitrile HCl (Polar, Crystalline Solid) Insoluble in Organic Solvents Freebase Azetidine-3-carbonitrile Freebase (Less Polar, Often an Oil/Low-Melting Solid) Soluble in Organic Solvents Salt->Freebase + Base - H₂O - Salt Byproduct (e.g., NaCl) Freebase->Salt + HCl

Caption: Acid-base equilibrium of Azetidine-3-carbonitrile.

Q3: Can I simply heat the mixture to force the hydrochloride salt to dissolve in my organic solvent?

A: While heating can increase the solubility of many compounds, it is often a suboptimal and risky strategy for amine hydrochloride salts in non-polar solvents.[6][7]

  • Limited Effect: The solubility may only increase marginally, even at high temperatures.

  • Risk of Crashing Out: The compound will likely precipitate or "crash out" of the solution as it cools to room temperature or when another reagent is added, disrupting the reaction.

  • Degradation: Azetidine rings and nitrile groups can be sensitive to prolonged heating, potentially leading to decomposition or side reactions.

Heating is generally only recommended for dissolving the salt in highly polar aprotic solvents like DMSO or DMF, and even then, caution is advised.[8][9]

Troubleshooting Guide: Common Experimental Problems

This section provides solutions to specific problems you may encounter during your workflow.

Problem 1: "My reaction requires a non-polar solvent (e.g., THF, Toluene, DCM), but my this compound starting material will not dissolve."

Solution: The most robust and widely accepted solution is to convert the hydrochloride salt to its freebase form before introducing it to your reaction system. This is a standard liquid-liquid extraction procedure.

Workflow: Salt-to-Freebase Conversion

G cluster_prep Preparation cluster_reaction Reaction cluster_extraction Workup & Isolation A 1. Dissolve HCl Salt in Water B 2. Add Organic Solvent (e.g., DCM, EtOAc) A->B C 3. Add Aqueous Base (e.g., NaHCO₃, K₂CO₃) Dropwise with Stirring B->C D 4. Check pH > 8 C->D E 5. Separate Layers D->E F 6. Extract Aqueous Layer with Organic Solvent (2x) E->F G 7. Combine Organic Layers, Dry (Na₂SO₄), Filter F->G H 8. Concentrate in vacuo to yield Freebase G->H

Caption: Standard workflow for converting an amine HCl salt to its freebase.

Detailed Protocol: Salt-to-Freebase Conversion
  • Dissolution: Dissolve the this compound (1.0 eq) in a minimal amount of deionized water.

  • Solvent Addition: Transfer the aqueous solution to a separatory funnel and add an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a volume roughly 2-3 times that of the water.

  • Neutralization: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the separatory funnel.[10] Swirl gently and vent frequently to release the CO₂ gas that evolves. Continue adding the base dropwise until the bubbling ceases and the aqueous layer is basic (pH > 8, check with pH paper).

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Drain the organic layer.

  • Re-extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the freebase.

  • Drying and Isolation: Combine all organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the Azetidine-3-carbonitrile freebase. The product may be an oil or a low-melting solid.

  • Usage: The resulting freebase can now be dissolved in the desired organic solvent for your reaction. It is often used immediately without further purification.

Problem 2: "I must use the salt form directly in my reaction, but I still need to achieve a homogeneous solution. What are my options?"

Solution: If converting to the freebase is not an option, your choices are limited to solvent manipulation. This approach is generally less ideal but can be effective in certain situations.

Option A: Use of Polar Aprotic Co-Solvents

You can often achieve solubility by using a highly polar aprotic solvent, or by using a small amount of it as a co-solvent.[11][12]

  • Primary Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) will likely dissolve the salt completely. Be aware that these solvents can be difficult to remove and may interfere with certain reaction types (e.g., with organometallics).

  • Co-Solvents: Add a small percentage (e.g., 5-10% by volume) of DMF or DMSO to a solvent like THF or DCM. This can sometimes be enough to bring the salt into solution without drastically changing the overall reaction environment. Always add the co-solvent to the salt first to create a concentrated stock before diluting with the main reaction solvent.

Option B: Use of Polar Protic Solvents

If your reaction chemistry allows, using a polar protic solvent like methanol or ethanol is a straightforward way to dissolve the salt. However, these solvents are reactive and can interfere with many reagents (e.g., Grignards, acyl chlorides).

Solubility Comparison Table

The following table provides a qualitative guide to the solubility of Azetidine-3-carbonitrile in its salt and freebase forms across various common laboratory solvents.

SolventSolvent TypeSolubility of HCl SaltSolubility of FreebaseRationale
WaterPolar ProticHighModerateSalt is ionic; freebase can H-bond.
MethanolPolar ProticHighHigh"Like dissolves like" for both forms.
TolueneNon-PolarVery LowHighFreebase is non-polar enough to dissolve.
HexanesNon-PolarInsolubleModerate-HighStrongly non-polar; only dissolves freebase.
Dichloromethane (DCM)Polar AproticVery LowHighFreebase is soluble in this common reaction solvent.
Tetrahydrofuran (THF)Polar AproticVery LowHighSimilar to DCM; good for many reactions.
Dimethylformamide (DMF)Polar AproticHighHighHighly polar nature solvates both forms well.
Dimethyl sulfoxide (DMSO)Polar AproticHighHighHighly polar nature solvates both forms well.

Final Recommendations from the Scientist

In over 95% of applications where this compound is used as a nucleophile in an organic medium, a preliminary conversion to the freebase is the most efficient and reliable path to success. This simple acid-base extraction removes solubility as a variable, leading to more consistent and reproducible reaction outcomes. While co-solvents can be a useful tool, they should be considered a secondary option after the freebase conversion has been ruled out for a specific reason.

References

Technical Support Center: Navigating Protecting Group Strategies for the Azetidine Nitrogen

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azetidine Chemistry. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the valuable azetidine scaffold into their synthetic programs. The inherent ring strain of azetidines, while synthetically useful, can also present unique challenges, particularly when it comes to the protection and deprotection of the ring nitrogen. This guide provides in-depth, field-proven insights into selecting, applying, and removing N-protecting groups, with a strong focus on troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is choosing the right protecting group for the azetidine nitrogen so critical?

The choice of a nitrogen protecting group for an azetidine is a critical decision that significantly impacts the entire synthetic route. Due to the inherent ring strain of the four-membered ring (approximately 25.4 kcal/mol), azetidines are susceptible to undesired ring-opening reactions, especially under acidic or certain nucleophilic conditions.[1][2] An appropriate protecting group not only masks the nucleophilicity and basicity of the nitrogen but also influences the ring's stability and reactivity in subsequent steps. A poorly chosen group can lead to low yields, complex side reactions, or complete decomposition of the azetidine core.

Q2: What are the most common protecting groups for the azetidine nitrogen?

The most frequently employed protecting groups for the azetidine nitrogen are carbamates, benzyl-type groups, and sulfonyl groups. The selection among these is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection.

  • Carbamates: tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are the most common. Boc is cleaved under acidic conditions, while Cbz is typically removed by catalytic hydrogenolysis.[3]

  • Benzyl-type groups: Benzyl (Bn) and benzhydryl (Bnh) are widely used and are also removed by hydrogenolysis.[4]

  • Sulfonyl groups: Tosyl (Ts) and nosyl (Ns) are robust protecting groups, often used when harsh reaction conditions are required in subsequent steps. Their removal, however, necessitates strong reducing agents or harsh acidic conditions.[5][6]

Q3: What does "orthogonal protection" mean in the context of azetidine synthesis?

Orthogonal protection refers to the use of multiple protecting groups in a molecule that can be removed under distinct conditions, without affecting the others.[7][8] This is crucial in multi-step syntheses where different functional groups need to be manipulated sequentially. For example, an N-Boc protected azetidine (acid-labile) can be carried through a reaction where a Cbz group (hydrogenolysis-labile) is present on another part of the molecule. The Cbz group can be selectively removed without cleaving the N-Boc group, and vice versa.[3] This strategy allows for precise and controlled chemical transformations on complex molecules.

Troubleshooting Guides: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the protection and deprotection of the azetidine nitrogen.

N-Boc (tert-Butoxycarbonyl) Group

The Boc group is favored for its ease of introduction and mild acidic removal. However, its lability can also be a source of problems.

Problem 1: Unintended Deprotection or Low Yields During a Reaction.

  • Symptoms: TLC or LC-MS analysis shows the appearance of the free amine or a complex mixture of byproducts after a reaction that was intended to leave the Boc group intact.

  • Causality: The Boc group is sensitive to even mildly acidic conditions. Reagents that are Lewis acidic or can generate protic acids in situ (e.g., some metal catalysts, silica gel chromatography with non-neutralized eluents) can cause premature deprotection.

  • Solutions:

    • Reagent Purity: Ensure all reagents and solvents are free from acidic impurities.

    • Buffered Conditions: If possible, perform the reaction in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any adventitious acid.

    • Chromatography: When purifying N-Boc protected azetidines, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia in methanol, to prevent on-column deprotection.

    • Alternative Protecting Group: If the required reaction conditions are inherently acidic, consider switching to a more robust protecting group like Cbz or a sulfonyl group.

Problem 2: Ring Opening or Rearrangement During Acidic Deprotection.

  • Symptoms: Formation of unexpected products, such as γ-amino alcohols or larger heterocyclic rings, upon treatment with strong acids like trifluoroacetic acid (TFA) or HCl.[9]

  • Causality: Protonation of the azetidine nitrogen under strongly acidic conditions can activate the strained ring towards nucleophilic attack or rearrangement.[1] If a nucleophile is present (including the solvent or a pendant functional group on the molecule), it can lead to ring cleavage.

  • Solutions:

    • Milder Acidic Conditions: Instead of neat TFA, use a solution of TFA in a non-nucleophilic solvent like dichloromethane (DCM) (e.g., 10-50% TFA in DCM).[10] 4M HCl in 1,4-dioxane is another common and effective reagent.[11]

    • Low Temperature: Perform the deprotection at 0 °C or even lower temperatures to minimize side reactions.

    • Scavengers: The tert-butyl cation generated during deprotection is a potent electrophile that can alkylate nucleophilic residues (e.g., tryptophan, methionine).[10][12] The use of scavengers like triisopropylsilane (TIS) or water can trap this cation.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to the acidic medium.

N-Cbz (Benzyloxycarbonyl) Group

The Cbz group is a versatile protecting group, stable to a wide range of conditions and cleanly removed by catalytic hydrogenolysis.

Problem 1: Incomplete or Sluggish Deprotection via Hydrogenolysis.

  • Symptoms: The reaction stalls, with significant amounts of starting material remaining even after prolonged reaction times or with fresh catalyst.

  • Causality:

    • Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by sulfur-containing compounds, certain nitrogen heterocycles, and halides. Trace amounts of these impurities in the substrate or solvent can deactivate the catalyst.

    • Steric Hindrance: Bulky substituents near the azetidine nitrogen can hinder access to the catalyst surface.

    • Poor Catalyst Activity: The quality and activity of the Pd/C catalyst can vary significantly between batches and suppliers.

  • Solutions:

    • Substrate Purification: Ensure the N-Cbz azetidine is highly pure before the hydrogenolysis step.

    • Catalyst Choice and Loading: Use a high-quality catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) and consider increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%).

    • Solvent Selection: Methanol and ethanol are common solvents. For substrates with poor solubility, ethyl acetate or THF can be used. Adding a small amount of acetic acid can sometimes accelerate the reaction, but caution is advised due to the potential for ring opening.[13]

    • Hydrogen Pressure: Increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can often drive the reaction to completion.

    • Alternative Deprotection: If hydrogenolysis fails, consider alternative methods like transfer hydrogenation (e.g., using ammonium formate or cyclohexene as the hydrogen source) or acid-mediated deprotection (e.g., with HBr in acetic acid, though this is harsh and may not be suitable for sensitive substrates).[14][15]

Problem 2: Ring Opening During Hydrogenolysis.

  • Symptoms: Formation of N-methyl or other ring-opened byproducts.

  • Causality: Over-reduction or hydrogenolysis of the C-N bonds of the azetidine ring can occur, especially with highly active catalysts or under harsh conditions (high temperature or pressure). This is more prevalent in substituted azetidines where the C-N bond is sterically activated.

  • Solutions:

    • Milder Catalyst: Use a less active catalyst, such as 10% Pd/C, and avoid more aggressive catalysts unless necessary.

    • Reaction Conditions: Perform the reaction at room temperature and atmospheric pressure whenever possible.

    • Careful Monitoring: Monitor the reaction progress closely and stop it once the starting material is consumed.

N-Benzyl (Bn) and N-Benzhydryl (Bnh) Groups

These groups are often used for their stability and are typically removed by hydrogenolysis.

Problem: Difficulty in Deprotection, Especially for N-Benzhydryl.

  • Symptoms: Similar to incomplete Cbz deprotection, the reaction is slow or fails to go to completion. N-Bnh groups are notoriously more difficult to cleave than N-Bn groups due to steric hindrance.[4]

  • Causality: The bulky nature of the benzhydryl group can significantly impede its interaction with the catalyst surface.

  • Solutions:

    • Aggressive Hydrogenolysis: Higher catalyst loadings, elevated hydrogen pressure, and longer reaction times are often necessary. Pearlman's catalyst is particularly effective.

    • Alternative Reductive Cleavage: Reductive methods using sodium in liquid ammonia can be effective but are less common due to the specialized equipment required.

    • Oxidative Cleavage: For N-Bnh groups, oxidative methods have been developed. For example, treatment with N-bromosuccinimide (NBS) followed by hydrolysis can cleave the Bnh group.[4] Ozonolysis has also been reported as a method for deprotecting N-benzhydryl aziridines and could potentially be adapted for azetidines.[16]

N-Sulfonyl (Ts, Ns) Groups

Sulfonyl groups are very robust and stable to a wide range of acidic, basic, and oxidative/reductive conditions, making them ideal for protecting the azetidine nitrogen during complex synthetic sequences. However, their removal is challenging.

Problem: Harsh Deprotection Conditions Leading to Ring Degradation.

  • Symptoms: Low yields of the deprotected azetidine and formation of decomposition products upon attempting to remove the sulfonyl group.

  • Causality: The conditions required to cleave the strong S-N bond (e.g., dissolving metal reductions like sodium in liquid ammonia, or strong acids like HBr/phenol at high temperatures) can also promote the degradation of the sensitive azetidine ring.[5]

  • Solutions:

    • Milder Reducing Agents: Explore the use of samarium(II) iodide (SmI₂) or magnesium in methanol.

    • Electrochemical Methods: Electrochemical reduction can be a milder alternative for cleaving sulfonyl groups.[5]

    • Photochemical Cleavage: Certain sulfonyl derivatives can be cleaved under photochemical conditions.

    • Strategic Choice of Sulfonyl Group: The nosyl (Ns) group is often preferred over the tosyl (Ts) group because it can be removed under much milder conditions using a thiol (e.g., thiophenol) and a base (e.g., K₂CO₃). This provides a more orthogonal deprotection strategy.

    • Synthetic Planning: If possible, plan the synthesis so that the sulfonyl group does not need to be removed or is removed in the final step where subsequent reactions are not required.

Data Summary and Visualization

Table 1: Comparison of Common N-Protecting Groups for Azetidines
Protecting GroupCommon AbbreviationStabilityCleavage ConditionsOrthogonality & Key Considerations
tert-ButoxycarbonylBocBase-stable, Hydrogenolysis-stableMild to strong acid (TFA, HCl)[12]Orthogonal to Cbz, Bn, Fmoc. Prone to acid-catalyzed ring opening.[1][9]
BenzyloxycarbonylCbzAcid-stable, Base-stableCatalytic hydrogenolysis (H₂, Pd/C)[14]Orthogonal to Boc, Fmoc. Catalyst poisoning is a potential issue.
BenzylBnAcid-stable, Base-stableCatalytic hydrogenolysis (H₂, Pd/C)[17]Similar to Cbz. Can be more difficult to cleave than Cbz.
BenzhydrylBnhAcid-stable, Base-stableHarsh hydrogenolysis, Oxidative cleavage (NBS)[4]Very stable. Difficult removal often limits its use unless extreme stability is required.
p-ToluenesulfonylTsVery stable to most conditionsHarsh: Na/NH₃, HBr/phenol[5]Not easily orthogonal. Used for robust protection through harsh reaction steps.
2-NitrobenzenesulfonylNsStable to acid and oxidationMild: Thiophenol, K₂CO₃Offers a milder deprotection route compared to Ts, providing better orthogonality.
Diagrams

Diagram 1: Decision-Making Workflow for Protecting Group Selection

G start Start: Need to protect azetidine N-H q1 Are subsequent steps acidic? start->q1 q2 Are subsequent steps basic? q1->q2 No sulfonyl Use Sulfonyl (Ts, Ns) q1->sulfonyl Yes q3 Are reducing conditions (e.g., H₂) used elsewhere? q2->q3 No reconsider Re-evaluate synthetic route or consider less common protecting groups q2->reconsider Yes q4 Is final deprotection under mild acidic conditions desired? q3->q4 No boc Use Boc q3->boc Yes q4->boc Yes cbz_bn Use Cbz or Bn q4->cbz_bn No q5 Is extreme stability required? q5->cbz_bn No q5->sulfonyl Yes cbz_bn->q5

Caption: A flowchart to guide the selection of an appropriate N-protecting group for azetidines based on the planned synthetic route.

Diagram 2: Troubleshooting Workflow for N-Boc Deprotection

G start N-Boc Deprotection with Acid (e.g., TFA) check_reaction Monitor reaction by TLC/LC-MS start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Yes side_products Side Products Observed (e.g., ring opening) check_reaction->side_products Yes success Clean Deprotection check_reaction->success No (Clean) action1 Increase reaction time or acid concentration incomplete->action1 action2 Lower temperature (e.g., to 0 °C) side_products->action2 action1->check_reaction action3 Use milder acid (e.g., HCl in dioxane) action2->action3 action4 Add scavengers (e.g., TIS, H₂O) action3->action4 action4->start Retry reaction

Caption: A systematic approach to troubleshooting common issues encountered during the acidic deprotection of N-Boc azetidines.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection of an Azetidine

This protocol is a starting point and may require optimization based on the specific substrate.

  • Dissolution: Dissolve the N-Boc protected azetidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. For acid-sensitive substrates, consider using 4M HCl in 1,4-dioxane.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 1-3 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene or DCM (3x) to remove residual TFA. The resulting TFA or HCl salt of the azetidine can often be used directly in the next step or neutralized with a mild base (e.g., saturated aq. NaHCO₃) and extracted.

Protocol 2: General Procedure for N-Cbz Deprotection by Catalytic Hydrogenolysis
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-Cbz protected azetidine (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, approx. 0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 10-20 wt% of the substrate) to the solution.

  • Hydrogen Atmosphere: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of H₂ using a balloon or a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.

References

Technical Support Center: Navigating the Purification of Polar Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of polar azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter specific obstacles during the isolation and purification of these valuable compounds. The inherent polarity and strained four-membered ring of azetidines demand carefully considered purification strategies to ensure high purity and yield while preserving the integrity of the molecule.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges in your laboratory.

The Azetidine Conundrum: Polarity Meets Ring Strain

Azetidines are increasingly vital scaffolds in medicinal chemistry, offering unique three-dimensional structures.[2][3][4] However, their purification is often hampered by a combination of high polarity and the inherent instability of the four-membered ring.[1][2] The ring strain of approximately 25.4 kcal/mol makes azetidines susceptible to ring-opening, particularly under acidic conditions.[5] This guide will provide practical solutions to mitigate these issues during common purification techniques.

Method Selection Workflow

Choosing the right purification strategy is the first critical step. The following diagram outlines a general decision-making process for purifying polar azetidine derivatives.

Purification Method Selection start Crude Polar Azetidine Derivative extraction Liquid-Liquid Extraction (Initial Cleanup) start->extraction is_solid Is the compound a solid? is_crystalline Does it crystallize easily? is_solid->is_crystalline Yes chromatography_decision Proceed to Chromatography is_solid->chromatography_decision No crystallization Crystallization is_crystalline->crystallization Yes is_crystalline->chromatography_decision No end Pure Compound crystallization->end is_ionizable Is the compound ionizable? chromatography_decision->is_ionizable normal_phase Normal Phase Chromatography chromatography_decision->normal_phase If RP and HILIC are not suitable ion_exchange Ion-Exchange Chromatography is_ionizable->ion_exchange Yes hilic_decision Is the compound highly polar and poorly retained in RP-HPLC? is_ionizable->hilic_decision No ion_exchange->end hilic HILIC hilic_decision->hilic Yes rp_chrom Reversed-Phase Chromatography hilic_decision->rp_chrom No hilic->end rp_chrom->end normal_phase->end extraction->is_solid

Caption: Decision tree for selecting a suitable purification method.

Chromatography Troubleshooting

Normal Phase Chromatography on Silica Gel

Normal phase chromatography is a common technique, but the acidic nature of standard silica gel can be detrimental to sensitive azetidine derivatives.[6]

FAQs:

  • Q: My azetidine derivative is streaking badly on the TLC plate and I'm getting low recovery from my column. What's happening?

    • A: This is a classic sign of interaction with the acidic silanol groups on the silica surface, which can lead to irreversible adsorption or even decomposition of the azetidine ring.[6] The basic nitrogen of the azetidine interacts strongly with the acidic silica.

  • Q: How can I prevent my acid-sensitive azetidine from degrading on a silica gel column?

    • A: Deactivation of the silica gel is crucial. You can pre-treat the silica by flushing the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1%).[6] This neutralizes the acidic sites. Alternatively, using a less acidic stationary phase like neutral alumina can be a good option.[6]

Troubleshooting Guide: Azetidine Degradation on Silica Gel

Symptom Probable Cause Solutions & Protocols
Streaking on TLC Strong interaction with acidic silanol groups.Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to your developing solvent.
Low or no recovery from column Irreversible adsorption or decomposition on silica.Protocol for Column Deactivation: 1. Prepare your eluent (e.g., Hexane/Ethyl Acetate). 2. Add 0.5-1% triethylamine to the eluent. 3. Flush the packed silica gel column with at least 2-3 column volumes of this basic eluent before loading your sample.
Appearance of new, more polar spots on TLC after spotting On-plate degradation.Spot your compound and elute the TLC plate immediately. A 2D TLC experiment (run the plate, dry, then run again in the same solvent system at 90 degrees) can confirm on-plate decomposition.
Reversed-Phase Chromatography (RP-HPLC)

RP-HPLC is often challenging for highly polar compounds due to poor retention.

FAQs:

  • Q: My polar azetidine derivative elutes in the solvent front on my C18 column. How can I get it to retain?

    • A: This is expected for highly polar molecules on a nonpolar stationary phase. To increase retention, you can use a highly aqueous mobile phase (up to 100% water if your column is compatible). If that's not enough, consider using a polar-embedded or polar-endcapped C18 column, which are designed for better retention of polar analytes.

  • Q: I'm seeing significant peak tailing for my basic azetidine derivative. What is the cause?

    • A: Peak tailing for basic compounds in RP-HPLC is often due to secondary interactions with residual acidic silanol groups on the silica backbone of the stationary phase.

Troubleshooting Guide: Poor Peak Shape in RP-HPLC

Symptom Probable Cause Solutions & Protocols
Peak Tailing Secondary interactions with residual silanols.Protocol for Mobile Phase Modification: 1. Lower the mobile phase pH to 2.5-3.5 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the azetidine nitrogen and suppresses the ionization of silanols. 2. If working at higher pH, use a highly end-capped column and a suitable buffer.
Poor Retention Compound is too polar for the stationary phase.1. Increase the aqueous content of the mobile phase. 2. Use a C18 column designed for aqueous mobile phases. 3. Consider switching to a more polar stationary phase like a Phenyl-Hexyl or a polar-embedded column.
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for purifying highly polar compounds that are not well-retained in reversed-phase chromatography.[1][6][7][8] It utilizes a polar stationary phase (like silica or amide-bonded silica) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, with a small amount of aqueous solvent.[1][6][7][8]

FAQs:

  • Q: When should I choose HILIC over reversed-phase for my polar azetidine?

    • A: HILIC is the go-to technique when your compound has very limited or no retention on a C18 column, even with 100% aqueous mobile phase.[9] HILIC provides an orthogonal separation mechanism, which can be very effective for separating polar compounds.[1][7][8]

  • Q: My retention times in HILIC are not reproducible. What could be the issue?

    • A: Reproducibility in HILIC is highly dependent on the water layer formed on the stationary phase.[7] Ensure your column is thoroughly equilibrated with the initial mobile phase conditions, which can take longer than in RP-HPLC. Also, the composition of your sample diluent is critical; it should ideally match the initial mobile phase to avoid peak distortion.

Troubleshooting Guide: Common HILIC Issues

Symptom Probable Cause Solutions & Protocols
Irreproducible Retention Times Incomplete column equilibration or mismatch between sample diluent and mobile phase.Protocol for HILIC Equilibration: 1. Flush the column with the initial mobile phase for at least 20-30 column volumes before the first injection. 2. Dissolve your sample in a solvent with a similar or weaker elution strength than the initial mobile phase (e.g., high acetonitrile content).
Broad or Split Peaks Sample overload or secondary interactions.1. Reduce the sample concentration. 2. Adjust the mobile phase pH or buffer concentration to minimize ionic interactions.
Ion-Exchange Chromatography (IEX)

For azetidine derivatives that can be readily protonated to form a stable cation, ion-exchange chromatography can be a powerful purification tool.[2][10][11][12][13]

FAQs:

  • Q: How does ion-exchange chromatography work for purifying my basic azetidine derivative?

    • A: In cation-exchange chromatography, your protonated (positively charged) azetidine will bind to a stationary phase containing negatively charged functional groups (e.g., sulfonate groups).[13] You can then elute your compound by either increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to neutralize the charge on your compound.[10]

  • Q: What are the key parameters to optimize in ion-exchange chromatography?

    • A: The most critical parameters are the pH and the ionic strength of the mobile phase. The pH will determine the charge state of your azetidine, while the salt concentration will influence its elution from the column.

Crystallization Troubleshooting

Crystallization is an ideal method for obtaining highly pure solid azetidine derivatives, provided a suitable solvent system can be found.[3][14][15]

FAQs:

  • Q: My polar azetidine derivative "oils out" instead of crystallizing. What should I do?

    • A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cooled too quickly.[14] Try adding a small amount of hot solvent to redissolve the oil, and then allow it to cool much more slowly. Using a solvent pair (a good solvent and a poor solvent that are miscible) can also help.

  • Q: I'm having trouble finding a single solvent that works for crystallization. What are my options?

    • A: A mixed solvent system is a common solution.[3] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes slightly cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Troubleshooting Guide: Crystallization of Polar Azetidines

Symptom Probable Cause Solutions & Protocols
"Oiling Out" Solution is too supersaturated or cooled too quickly.1. Add more hot solvent to dissolve the oil. 2. Allow the solution to cool very slowly (e.g., in a dewar). 3. Scratch the inside of the flask with a glass rod to induce crystallization.[14]
No Crystals Form Solution is not supersaturated; compound is too soluble.1. Slowly evaporate some of the solvent to increase the concentration. 2. Add a "poor" solvent (anti-solvent) dropwise to the solution. 3. Add a seed crystal of the pure compound.[14]
Low Recovery Too much solvent was used, or the compound has some solubility in the cold solvent.1. Use the minimum amount of hot solvent needed to dissolve the compound. 2. After crystallization, cool the flask in an ice bath to minimize the solubility of your compound in the mother liquor.

Liquid-Liquid Extraction (LLE) Considerations

LLE is often the first step in purification, but the polarity of azetidine derivatives can lead to challenges.

FAQs:

  • Q: My polar azetidine derivative is staying in the aqueous layer during extraction with an organic solvent. How can I extract it?

    • A: For basic azetidines, you can often improve their partitioning into the organic layer by basifying the aqueous layer (e.g., with NaHCO₃ or a dilute NaOH solution) to deprotonate the azetidine nitrogen, making it less polar. Be mindful of the stability of your compound under basic conditions.

  • Q: I'm getting a persistent emulsion during my extraction. What can I do?

    • A: Emulsions are common when dealing with polar compounds. Try adding brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break the emulsion.[14] Alternatively, filtering the mixture through a pad of Celite can be effective.[14]

The Critical Role of Protecting Groups

For particularly sensitive azetidines, the use of a protecting group on the nitrogen can be a strategic way to improve stability and modify polarity for easier purification.

FAQs:

  • Q: When should I consider using a protecting group for my azetidine?

    • A: If you are consistently observing degradation during acidic workups or chromatography, a protecting group is a wise choice. Common protecting groups for amines like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can decrease the basicity of the nitrogen, making the ring less susceptible to acid-catalyzed opening.[16]

  • Q: How does a protecting group affect the purification strategy?

    • A: A protecting group can significantly alter the polarity of your molecule. For instance, a Boc-protected azetidine will be much less polar and more soluble in common organic solvents, making it easier to purify by standard normal phase chromatography. The protecting group can then be removed in a subsequent step.

Purification of Azetidine Salts

Often, azetidines are isolated as hydrochloride or other salts.

FAQs:

  • Q: How can I purify an azetidine hydrochloride salt?

    • A: Recrystallization is often the best method for purifying salts.[17] Common solvents for recrystallizing hydrochloride salts include isopropanol or ethanol, sometimes with the addition of diethyl ether as an anti-solvent to induce precipitation.[17] Column chromatography of highly polar salts on silica gel is generally not recommended due to very strong adsorption.

Final Recommendations from the Scientist's Bench

The successful purification of polar azetidine derivatives hinges on a deep understanding of their chemical nature. Always consider the potential for ring-opening and take proactive steps to mitigate it. When in doubt, start with small-scale trials to find the optimal conditions before committing your entire batch of material. By carefully selecting your purification technique and optimizing the conditions, you can achieve high purity and yield for these challenging but rewarding molecules.

References

Preventing polymerization during azetidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing strained four-membered azetidine rings while avoiding undesired polymerization. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles.

Introduction: The Challenge of Azetidine Synthesis

Azetidines are valuable building blocks in medicinal chemistry and materials science. However, their synthesis is often plagued by low yields and the formation of polymeric byproducts. This is primarily due to the inherent ring strain of the four-membered ring, which makes azetidines susceptible to ring-opening polymerization, particularly under acidic conditions.[1][2] This guide will equip you with the knowledge and techniques to mitigate these challenges and successfully synthesize your target azetidine compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My azetidine synthesis is resulting in a significant amount of a viscous, intractable material, and my yield of the desired product is low. What is causing this, and how can I prevent it?

A1: The likely culprit is cationic ring-opening polymerization (CROP).

The high ring strain of azetidines makes them prone to polymerization, especially in the presence of acids or electrophiles.[2] The nitrogen atom of the azetidine ring can be protonated, forming a reactive azetidinium ion. This ion can then be attacked by another azetidine molecule, initiating a chain reaction that leads to the formation of poly(propylenimine) or related polymers.[3][4]

Causality Explained:

The lone pair of electrons on the azetidine nitrogen is basic and readily reacts with protons or Lewis acids. This initiation step is often the root cause of polymerization. The resulting azetidinium ion is a potent electrophile, and the nucleophilic nitrogen of another azetidine monomer readily attacks it, opening the strained ring and propagating the polymer chain.

Troubleshooting & Optimization:

  • Strictly Anhydrous and Inert Conditions: Moisture can be a source of protons, initiating polymerization. Ensure all glassware is oven-dried, and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Control of Acidity: If your synthetic route involves acidic conditions, it is crucial to carefully control the pH. The use of non-protic Lewis acids or careful stoichiometric addition of reagents can be beneficial.

  • Temperature Management: Polymerization can be temperature-dependent.[2] Running the reaction at lower temperatures may favor the desired intramolecular cyclization over intermolecular polymerization.[5]

  • Choice of Solvent: The solvent can play a significant role. Protic solvents, especially alcohols, can promote cationic polymerization.[2] Consider using aprotic solvents like THF, dioxane, or toluene.

Q2: I am using a protecting group on my nitrogen, but I am still observing polymerization. Why is this happening?

A2: Not all protecting groups are created equal, and their stability under the reaction conditions is critical.

While using a protecting group is a standard strategy to prevent the nitrogen lone pair from initiating polymerization, the choice of protecting group and the reaction conditions for its introduction and removal are crucial.[6][7]

Expertise & Experience Insights:

Some common nitrogen protecting groups like Boc (tert-butyloxycarbonyl) can be cleaved under acidic conditions, which can inadvertently generate the protons that trigger polymerization. Similarly, benzyl (Bn) groups, often removed by hydrogenolysis, may require acidic additives that can also initiate polymerization.

Recommended Protecting Groups for Azetidine Synthesis:

Protecting GroupAbbreviationCleavage ConditionsAdvantagesConsiderations
TosylTsReductive (e.g., Na/naphthalene)Stable to many reaction conditions.Harsh cleavage conditions may not be suitable for all substrates.
Carbamates (e.g., Cbz)CbzHydrogenolysisCan be removed orthogonally to acid-labile groups.[8]The catalyst can sometimes be problematic.
NosylNsThiolysis (e.g., thiophenol, KOH)Mild cleavage conditions.The protecting group itself is electron-withdrawing.

Experimental Protocol: N-Tosylation of an Azetidine Precursor

  • Dissolve the amine precursor (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or THF) at 0 °C.

  • Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq).

  • Slowly add a solution of tosyl chloride (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with water, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-tosylated product by column chromatography.

Q3: My reaction is clean, but I am struggling to isolate my azetidine from the polymeric byproduct during purification. What are the best methods for this?

A3: Purification can be challenging due to the similar polarities of the desired product and oligomers. A multi-step purification strategy is often necessary.

Standard column chromatography may not be sufficient to separate the monomeric azetidine from low molecular weight oligomers.

Troubleshooting Purification:

  • Reprecipitation: This is a powerful technique for removing polymeric impurities.[][10] Dissolve the crude product in a good solvent for the azetidine and then add an anti-solvent that causes the polymer to precipitate while the desired product remains in solution.

  • Size Exclusion Chromatography (SEC): For more challenging separations, preparative SEC can be used to separate molecules based on their size.[11] The larger polymer molecules will elute before the smaller azetidine product.

  • Distillation/Sublimation: If your azetidine derivative is volatile and thermally stable, distillation or sublimation under reduced pressure can be an effective purification method, leaving the non-volatile polymer behind.

Experimental Protocol: Purification by Reprecipitation

  • Dissolve the crude product containing the azetidine and polymer in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Slowly add this solution to a large volume of a stirred anti-solvent (e.g., hexane or diethyl ether).

  • The polymer should precipitate out of the solution.

  • Filter off the precipitated polymer.

  • Concentrate the filtrate to recover the purified azetidine.

  • Repeat the process if necessary to achieve the desired purity.

Visualizing the Problem: The Mechanism of Cationic Ring-Opening Polymerization

The following diagram illustrates the key steps in the acid-catalyzed polymerization of azetidine, a process you aim to prevent.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_further Further Propagation Azetidine Azetidine Azetidinium Azetidinium Ion Azetidine->Azetidinium Protonation Proton H+ Azetidinium_p Azetidinium Ion Dimer Dimer Cation Azetidinium_p->Dimer Nucleophilic Attack Azetidine_p Another Azetidine Dimer_f Dimer Cation Polymer Polymer Dimer_f->Polymer Chain Growth Azetidine_f n Azetidine

Caption: Cationic Ring-Opening Polymerization of Azetidine.

Workflow for Troubleshooting Azetidine Synthesis

This workflow provides a logical sequence of steps to diagnose and solve issues related to polymerization during your synthesis.

Troubleshooting_Workflow cluster_conditions Condition Optimization cluster_pg Protecting Group Strategy cluster_purification Purification Enhancement Start Low Yield of Azetidine & Polymer Formation Observed Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Protecting_Group Evaluate N-Protecting Group Check_Conditions->Check_Protecting_Group If polymerization persists Anhydrous Ensure Anhydrous/Inert Conditions Check_Conditions->Anhydrous Optimize_Purification Optimize Purification Strategy Check_Protecting_Group->Optimize_Purification If byproduct is still present PG_Stability Check Stability to Conditions Check_Protecting_Group->PG_Stability Success Successful Azetidine Synthesis Optimize_Purification->Success Reprecipitation Implement Reprecipitation Optimize_Purification->Reprecipitation Temperature Lower Reaction Temperature Anhydrous->Temperature Solvent Switch to Aprotic Solvent Temperature->Solvent Change_PG Switch to a More Robust Group (e.g., Ts, Ns) PG_Stability->Change_PG SEC Consider Size Exclusion Chromatography Reprecipitation->SEC Distillation Attempt Distillation/Sublimation SEC->Distillation

Caption: A Step-by-Step Troubleshooting Workflow.

References

Azetidine ring-opening under acidic conditions and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide, curated by our senior application scientists, provides in-depth troubleshooting for a common challenge in medicinal chemistry: the acid-mediated ring-opening of azetidines. Due to significant ring strain (approx. 25.4 kcal/mol), the four-membered azetidine ring, while more stable than an aziridine, is susceptible to decomposition under acidic conditions, a frequent hurdle during synthesis, workup, purification, and formulation.[1]

This resource offers mechanistic insights, practical solutions, and preventative strategies to ensure the stability and integrity of your azetidine-containing compounds.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in the lab.

Issue ID: AZ-STABILITY-01

Question: My azetidine-containing compound is decomposing during my acidic workup (e.g., 1N HCl wash) or reverse-phase HPLC purification. I'm seeing low recovery and new, more polar spots on my TLC/LC-MS. What is happening?

Answer: This is a classic symptom of acid-catalyzed azetidine ring-opening. The nitrogen atom of the azetidine ring becomes protonated under acidic conditions, forming a highly reactive azetidinium ion.[2] This activates the strained ring, making it susceptible to nucleophilic attack by water, alcohols, or even other functional groups within the same molecule, leading to C-N bond cleavage and the formation of ring-opened byproducts.[3][4]

Immediate Troubleshooting Steps:

  • Minimize Contact Time: Perform any necessary acidic washes quickly and at low temperatures (0-5 °C) to reduce the duration of exposure.[5]

  • Use Milder Acids: If possible, switch from strong acids like HCl to a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[5][6]

  • Assess Stability: Before proceeding with large-scale work, perform a small-scale stability test. Dissolve a small amount of your compound in the acidic medium you plan to use and monitor its degradation over time by TLC or LC-MS.

Issue ID: AZ-STABILITY-02

Question: I'm working with a series of N-aryl azetidines. Why is my N-(3-pyridyl) analogue rapidly decomposing at pH 1.8 while the N-(2-pyridyl) and N-(4-pyridyl) analogues are completely stable?

Answer: This highlights the most critical factor in azetidine stability under acidic conditions: the pKa of the azetidine nitrogen.[3][7] The decomposition rate is directly related to the concentration of the protonated azetidinium ion.

  • Causality: In your stable 2- and 4-pyridyl analogues, the lone pair of the azetidine nitrogen is delocalized through conjugation with the pyridine ring. This significantly lowers the basicity (and pKa) of the azetidine nitrogen, making it much harder to protonate.[3][5] Conversely, in the 3-pyridyl analogue, there is no such conjugation, leaving the azetidine nitrogen more basic and readily available for protonation, which initiates the rapid decomposition pathway.[3][5] The more basic pyridine nitrogen gets protonated first, but this is not sufficient to prevent the eventual protonation and decomposition of the more labile azetidine ring.[3][8]

Issue ID: AZ-STABILITY-03

Question: My compound has a pendant amide group near the azetidine ring. Could this be causing the instability I'm observing even under moderately acidic conditions?

Answer: Yes, absolutely. This is a case of intramolecular ring-opening . After the azetidine nitrogen is protonated, the nearby amide oxygen can act as an internal nucleophile, attacking one of the ring carbons.[3][8][9] This intramolecular pathway is often much faster than attack by external nucleophiles (like water) because the reactive groups are held in close proximity. The rate of this decomposition is sensitive to the length of the linker between the amide and the azetidine ring.[3]

Issue ID: AZ-PURIFICATION-01

Question: My azetidine compound appears pure by TLC before column chromatography, but my isolated yield is low and I see degradation products in the collected fractions. Is my silica gel causing this?

Answer: Yes, this is a very common issue. Standard silica gel is inherently acidic and can catalyze the ring-opening of sensitive azetidines.[5][6] The prolonged contact of your compound with the acidic stationary phase during chromatography is analogous to performing a prolonged acidic wash, leading to on-column decomposition.[5]

Part 2: The Science Behind Azetidine Instability: A Mechanistic View

Understanding the underlying mechanism is key to developing effective preventative strategies. The instability is driven by a combination of ring strain and the basicity of the ring nitrogen.

The General Mechanism of Acid-Catalyzed Ring-Opening

The process occurs in two primary steps:

  • Activation via Protonation: The reaction is initiated by the protonation of the basic azetidine nitrogen by an acid (Brønsted or Lewis), forming a strained, positively charged azetidinium ion. This step is a rapid equilibrium.[10]

  • Nucleophilic Attack and Cleavage: The azetidinium ion is now a potent electrophile. The positively charged nitrogen strongly polarizes the C-N bonds, making the ring carbons susceptible to SN2-type attack by a nucleophile. This attack leads to the irreversible cleavage of a C-N bond and relieves the ring strain.[11]

G cluster_1 Step 2: Ring-Opening (Irreversible) Azetidine Azetidine Ring (N basic lone pair) Azetidinium Azetidinium Ion (Activated, Electrophilic) Azetidine->Azetidinium Proton H+ Nucleophile Nucleophile (e.g., H₂O, Amide O) Product Ring-Opened Product (e.g., Amino Alcohol) Azetidinium->Product + Nu:

Fig. 1: General mechanism of acid-catalyzed azetidine ring-opening.
Key Factors Governing Azetidine Stability

FactorImpact on StabilityMechanistic Rationale
pH of Medium Decreased Stability at Lower pH A lower pH increases the concentration of available protons, shifting the equilibrium towards the formation of the reactive azetidinium ion intermediate.[3][7]
Azetidine N pKa Decreased Stability with Higher pKa A higher pKa (more basic nitrogen) means the azetidine is more easily protonated at a given pH. This is the most critical predictor of stability.[3][8]
N-Substituent Varies Greatly Electron-withdrawing or conjugating groups (e.g., 2/4-pyridyl, acyl) delocalize the nitrogen lone pair, lowering pKa and increasing stability. Electron-donating alkyl groups increase pKa and decrease stability.[3][5]
Intramolecular Nucleophile Significantly Decreased Stability The presence of a nearby nucleophilic group (e.g., amide, hydroxyl) provides a high-concentration, proximal nucleophile for rapid intramolecular ring-opening.[3][9]
Data Spotlight: N-Substituent Effect on Stability

The following data, adapted from a study on aryl azetidines, powerfully illustrates how modulating the azetidine nitrogen's electronic environment dictates stability in acidic media (pH 1.8).[3][5]

Compound TypeN-SubstituentAqueous T1/2 (h) at pH 1.8Azetidine N pKa (Calculated)Stability Outcome
Conjugated 2-Pyridyl>24-4.4Stable
Conjugated 4-Pyridyl>24-3.5Stable
Non-Conjugated 3-Pyridyl3.8-1.1Unstable
Aryl Amide Phenyl (with pendant amide)0.50.5Very Unstable

Part 3: Prevention and Mitigation Strategies

A proactive approach combining strategic molecular design and optimized experimental conditions is the most effective way to prevent unintended ring-opening.

Strategic Molecular Design
  • Lower the Azetidine Nitrogen pKa: When possible, design analogues where the azetidine nitrogen is attached to an electron-withdrawing or conjugating system (e.g., N-acyl, N-heteroaryl). This is the most robust strategy for imparting acid stability.[3][5]

  • Modify/Relocate Intramolecular Nucleophiles:

    • Increase Linker Length: Increasing the number of atoms between the azetidine and a pendant nucleophile can decrease the rate of intramolecular cyclization.[3]

    • Reduce Nucleophilicity: Replacing a nucleophilic group with a less reactive one (e.g., replacing a dimethyl amide with a more strained, less nucleophilic azetidine amide) can enhance stability.[3][12]

  • Use Protecting Groups: If the basicity of the azetidine nitrogen is essential for the final compound's activity but problematic during synthesis, a protecting group is the ideal solution. The tert-butoxycarbonyl (Boc) group is common, as it is stable to many conditions but can be removed with acid when desired.[13] For even greater acid lability, the tert-butoxythiocarbonyl (Botc) group can be employed.[13]

Protecting GroupCommon AbbreviationCleavage ConditionsNotes
tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl)[13]Widely used, stable to base and hydrogenation.
BenzyloxycarbonylCbzHydrogenolysis (H₂, Pd/C)[14]Orthogonal to acid-labile groups.
tert-ButoxythiocarbonylBotcMild Acid (TFA), Thermal[13]More acid-labile than Boc; useful for selective deprotection.
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)[15][16]Common in peptide synthesis; orthogonal to acid-labile groups.
Optimized Experimental Protocols
Protocol 1: Performing an Acid-Tolerant Aqueous Workup
  • Pre-cool: Cool the organic phase containing the azetidine compound and the acidic aqueous solution (e.g., 1N HCl, sat. NH₄Cl) to 0 °C in an ice bath.

  • Combine & Mix: Combine the layers in a separatory funnel and shake briefly and gently for no more than 30-60 seconds. Prolonged, vigorous mixing increases the interfacial surface area and contact time, accelerating decomposition.

  • Separate Promptly: Allow the layers to separate quickly and drain the aqueous phase immediately.

  • Neutralize: Immediately wash the organic layer with a basic solution (e.g., sat. NaHCO₃) to quench any residual acid.

  • Dry and Concentrate: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Protocol 2: Purification via Deactivated Silica Gel Chromatography
  • Prepare Slurry: Prepare a slurry of silica gel in your desired non-polar eluent (e.g., hexanes or ethyl acetate/hexanes mixture).

  • Add Base: Add triethylamine (Et₃N) to the slurry to constitute 0.5-1% of the total volume (e.g., 5-10 mL of Et₃N per 1 L of eluent).

  • Equilibrate: Swirl the slurry for 5-10 minutes to allow the base to neutralize the acidic sites on the silica surface.

  • Pack and Run: Pack the column with the basified slurry and run the chromatography as usual, ensuring your mobile phase also contains the same percentage of triethylamine. This maintains a neutral environment throughout the separation.[6]

Protocol 3: Assessing Azetidine Stability by NMR Spectroscopy

This protocol allows you to quantitatively measure the half-life (T1/2) of your compound under specific acidic conditions.

  • Prepare Stock Solution: Prepare an accurate stock solution of your azetidine compound in a deuterated organic solvent (e.g., DMSO-d₆) at a known concentration (e.g., 20 mM).

  • Prepare Buffer: Prepare an aqueous buffer at the desired pH (e.g., pH 1.8 using DCl/D₂O).

  • Initiate Experiment: In an NMR tube, combine a precise volume of the buffer with a precise volume of your stock solution to achieve the final target concentration (e.g., 1 mM). The moment of mixing is t=0.

  • Acquire Spectra: Immediately acquire a baseline ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze Data: Integrate a characteristic, non-overlapping peak of the starting material at each time point. Plot the natural log of the integral value versus time. The slope of this line is the negative of the rate constant (k). The half-life can be calculated using the formula: T1/2 = ln(2)/k.[5]

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Solution Pathways A Low Yield / Degradation Observed in Acidic Step B Is Azetidine N Basic? (Check pKa/Structure) A->B C Is an Intramolecular Nucleophile Present? A->C D Optimize Conditions (Protocol 1 & 2) B->D Yes E Redesign Molecule (Lower pKa, Modify Nu:) B->E Yes F Use Protecting Group (Boc, Cbz, etc.) B->F If Basicity is Required C->E Yes

Fig. 2: Troubleshooting workflow for azetidine instability in acid.

References

Technical Support Center: Managing Ring Strain in Four-Membered Heterocycle Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing reactions involving strained four-membered heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by the inherent ring strain of azetidines, oxetanes, thietanes, and β-lactams. The high ring strain of these systems, while synthetically useful, often leads to unexpected reactivity, low yields, and competing side reactions.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles and practical laboratory experience.

I. Understanding the Challenge: The Double-Edged Sword of Ring Strain

Four-membered heterocycles like azetidines, oxetanes, and thietanes possess significant ring strain (approximately 25 kcal/mol), which is intermediate between the highly reactive three-membered rings (e.g., aziridines) and the more stable five-membered rings (e.g., pyrrolidines).[3][4] This strain is the primary driver of their unique reactivity, making them valuable intermediates for accessing complex molecular architectures.[2][3][5] However, it is also the source of many synthetic frustrations. This guide will help you harness this reactivity productively.

II. Troubleshooting Guides: A Problem-Oriented Approach

This section is structured to address specific problems you might encounter in the lab. Each entry details the issue, explores the probable causes rooted in the chemistry of strained rings, and provides actionable solutions.

Problem 1: Low Yields in Ring-Formation Reactions (Intramolecular Cyclization)

Question: My intramolecular cyclization to form an azetidine/oxetane is giving very low yields. The major products appear to be polymeric materials or the starting material remains unreacted. What's going wrong?

Answer: Low yields in the formation of four-membered rings are a classic problem stemming from unfavorable reaction kinetics and competing reaction pathways.[1]

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
High Activation Energy Optimize reaction temperature. A systematic screen from room temperature up to the reflux temperature of your solvent is recommended. Microwave irradiation can sometimes provide the necessary energy input in a controlled manner.The formation of a strained four-membered ring has a high activation energy barrier.[1] Sufficient thermal energy is required to overcome this barrier and favor the desired cyclization over intermolecular side reactions.
Competing Intermolecular Reactions Employ high-dilution conditions. Add the substrate slowly over several hours to a large volume of refluxing solvent. This maintains a very low concentration of the substrate, statistically favoring the intramolecular cyclization.At high concentrations, the reactive ends of two different molecules are more likely to find each other, leading to polymerization. High dilution ensures the reactive ends of the same molecule are more likely to interact.
Poor Leaving Group Switch to a better leaving group. For example, if you are using a chloride, consider converting it to a tosylate, mesylate, or triflate.The rate of intramolecular SN2 reactions is highly dependent on the quality of the leaving group. A better leaving group will lower the activation energy of the desired cyclization.[6]
Steric Hindrance If possible, redesign the substrate to minimize steric bulk near the reacting centers. Consider using less bulky protecting groups.Bulky substituents can sterically hinder the necessary orbital overlap for the intramolecular nucleophilic attack, slowing down the desired reaction and allowing side reactions to dominate.[1]

Experimental Protocol: Optimized Azetidine Synthesis via Intramolecular Cyclization [1]

  • Setup: To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add the chosen solvent (e.g., 1,2-dichloroethane, 0.2 M final concentration).

  • High Dilution: Dissolve the γ-amino alcohol or corresponding halide (1.0 eq) in the same solvent and add it to the dropping funnel.

  • Reaction: Heat the solvent in the flask to reflux. Add the substrate solution from the dropping funnel dropwise over a period of 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, quench if necessary (e.g., with saturated aq. NaHCO₃), and extract the product.

Problem 2: Uncontrolled Ring-Opening of the Heterocycle

Question: My purified oxetane/thietane is decomposing, especially during column chromatography on silica gel. I'm seeing new spots on my TLC plates and recovering very little of my desired product.

Answer: Four-membered heterocycles are susceptible to ring-opening, particularly under acidic conditions.[7] Silica gel is acidic and can catalyze this decomposition.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Acid-Catalyzed Ring Opening Neutralize the silica gel by preparing a slurry with ~1% triethylamine in your eluent. Alternatively, use a different stationary phase like neutral or basic alumina, or consider reverse-phase chromatography.[7]The heteroatom (O, N, S) can be protonated by the acidic silanol groups on the silica gel surface. This makes the ring highly electrophilic and susceptible to attack by nucleophiles (e.g., the eluent, water), leading to ring-opening.[8]
Nucleophilic Attack If your reaction conditions involve strong nucleophiles, the ring itself can be the target. This is a desired reaction in some cases, but a problematic side reaction in others.[9][10]The high ring strain makes the carbon atoms adjacent to the heteroatom electrophilic and thus targets for nucleophilic attack, leading to cleavage of a carbon-heteroatom bond.[10]
Lewis Acid-Mediated Opening Be cautious with Lewis acids if your goal is not ring-opening. If a Lewis acid is required for another transformation, use the mildest possible Lewis acid at the lowest effective concentration and temperature.Lewis acids can coordinate to the heteroatom, activating the ring for nucleophilic attack in a manner similar to protonation.[8]

Workflow for Mitigating Ring-Opening During Purification:

Start Product Mixture Containing Strained Heterocycle TLC Analyze by TLC on Standard Silica Gel Start->TLC Check Streaking or New Spots? TLC->Check StandardChrom Standard Silica Chromatography Check->StandardChrom No Neutralize Use Neutralized Silica (1% Et3N in eluent) Check->Neutralize Yes Alumina Use Alumina Chromatography Check->Alumina Yes ReversePhase Use Reverse-Phase Chromatography Check->ReversePhase Yes Success Pure Product StandardChrom->Success Neutralize->Success Alumina->Success ReversePhase->Success

Caption: Decision workflow for purification of strained heterocycles.

Problem 3: Poor Regioselectivity in Ring-Opening Reactions

Question: I'm trying to open an unsymmetrically substituted thietane with a nucleophile, but I'm getting a mixture of regioisomers. How can I control which carbon is attacked?

Answer: The regioselectivity of nucleophilic ring-opening is governed by a delicate balance of steric and electronic effects.[8]

Probable Causes & Solutions:

Control ElementConditions Favoring Attack at Less Substituted Carbon (Steric Control)Conditions Favoring Attack at More Substituted Carbon (Electronic Control)
Reaction Conditions Use strong, sterically hindered nucleophiles under neutral or basic conditions.Use a Lewis acid catalyst. This promotes the development of positive charge on the more substituted carbon, especially if it's a benzylic or allylic position that can stabilize a carbocation-like transition state.[8]
Substrate Electronics Alkyl-substituted heterocycles generally favor attack at the less hindered site.Aryl or alkenyl substituents at the 2-position will strongly direct nucleophilic attack to that carbon in the presence of a Lewis acid due to stabilization of the developing positive charge.[8]

Diagram of Regioselective Thietane Ring-Opening:

cluster_0 Steric Control (Basic/Neutral) cluster_1 Electronic Control (Lewis Acid) A Nu:⁻ B R-Substituted Thietane A->B C Attack at less substituted carbon B->C D Nu:⁻ E R-Substituted Thietane + LA D->E F Attack at more substituted carbon E->F

Caption: Controlling regioselectivity in thietane ring-opening.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for synthesizing oxetanes?

A1: While several methods exist, including the Paternò-Büchi [2+2] cycloaddition, a very common and reliable laboratory-scale method is the intramolecular Williamson ether synthesis from a 1,3-halohydrin.[11] More recently, strategies involving the ring expansion of epoxides using sulfur ylides (the Corey-Chaykovsky reaction) have proven highly effective for producing 2-substituted oxetanes.[12][13]

Q2: My N-acylation of an azetidine is sluggish. How can I improve it?

A2: Sluggish N-acylation can be due to the reduced nucleophilicity of the azetidine nitrogen compared to a less strained amine, or due to steric hindrance.[14] Consider using a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine to more effectively scavenge the acid byproduct (e.g., HCl).[14] If steric hindrance is an issue, you may need to increase the reaction temperature or use a more reactive acylating agent, such as an acyl fluoride.

Q3: Are there specific protecting groups that are better suited for reactions involving four-membered heterocycles?

A3: Yes, the choice of protecting group is critical. For azetidines, the Boc (tert-butyloxycarbonyl) group is common as it is stable to many reaction conditions but can be removed under acidic conditions that may also promote ring-opening if not carefully controlled. A more robust protecting group like a tosyl (Ts) or nosyl (Ns) group can be used, but their removal requires harsher conditions. The key is to choose a protecting group that will be stable during your desired transformation but can be removed under conditions that the strained ring can tolerate.[15][16]

Q4: I am having trouble with the synthesis of a β-lactam. The yields are consistently low. What are the main challenges?

A4: The synthesis of β-lactams is notoriously challenging due to the high ring strain, which is even more pronounced than in other four-membered heterocycles because of the planar geometry enforced by the amide bond.[17][18] The Staudinger ketene-imine [2+2] cycloaddition and ester enolate-imine cyclocondensation are the most common methods.[5] Low yields often result from competing pathways and the instability of the product. Careful optimization of reaction conditions, including temperature, solvent, and the rate of addition of reagents, is crucial.

Q5: How can I confirm the structure and regiochemistry of my substituted azetidine?

A5: A combination of NMR techniques is your most powerful tool. 13C NMR will help you identify the carbons of the ring, as the carbon attached to the nitrogen will have a distinct chemical shift.[7] For regiochemistry, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. HMBC allows you to see long-range (2- and 3-bond) correlations between protons on your substituent and carbons in the azetidine ring, definitively establishing the point of attachment.[7]

IV. References

  • A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. (2025). JACS Au. 9

  • A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. (2025). ACS Publications. 19

  • Functionalization of strained rings via nucleophilic catalysis. (2025). ChemRxiv. 20

  • Nickel catalysis for synthesis of strained rings. (2024). American Chemical Society. 21

  • Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. American Chemical Society. 12

  • Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. ResearchGate. 8

  • Technical Support Center: Managing Ring Strain in 2-(4-Ethylphenyl)azetidine Reactions. (2025). Benchchem. 14

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. 13

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2025). PMC - NIH. 22

  • Technical Support Center: Characterization of Four-Membered Heterocycles. (2025). Benchchem. 7

  • Technical Support Center: Azetidine Ring Formation. (2025). Benchchem. 1

  • β-Lactam. Wikipedia. 17

  • The Thietane Moiety: A Comprehensive Technical Guide to its Reactivity and Applications. (2025). Benchchem. 10

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. 3

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry (RSC Publishing). 4

  • The Synthesis of β-Lactams. Organic Reactions. 18

  • Recent Strategies Used in the Synthesis of Saturated Four- Membered Heterocycles. (2021). The Royal Society of Chemistry. 6

  • Advances in the chemistry of β-lactam and its medicinal applications. PMC. 5

  • Protecting group. Wikipedia. 15

  • Synthetic Approaches and Biological Significance of Four-Membered Heterocyclic Compounds. (2025). PubMed. 2

  • Protective Groups. Organic Chemistry Portal. --INVALID-LINK--

  • SYNTHESIS OF FOUR MEMBERED HETEROCYCLES. Semantic Scholar. 11

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of Azetidine-3-carbonitrile Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide on the nuclear magnetic resonance (NMR) characterization of azetidine-3-carbonitrile hydrochloride and its derivatives. In drug discovery and development, the azetidine ring is a prized structural motif, offering a unique three-dimensional profile as a bioisostere for larger rings or acyclic fragments. The incorporation of a carbonitrile group at the 3-position further enhances its utility as a versatile synthetic intermediate.

However, the structural verification of these small, strained heterocyclic systems is not trivial. Ring strain, the presence of a heteroatom, and the influence of various substituents can lead to complex and sometimes non-intuitive NMR spectra. This guide provides a systematic, workflow-based approach to achieving unambiguous structural elucidation using a suite of modern NMR techniques. We will move beyond simply listing data, focusing instead on the causal relationships between molecular structure and spectral output.

Part 1: The Foundational Scaffold: this compound

The first step in characterizing any new series of derivatives is to thoroughly understand the parent scaffold. The hydrochloride salt form is common for handling and stability, but the protonated nitrogen significantly influences the electronic environment of the ring.

The Challenge: Ring Strain and Electronegativity

The four-membered azetidine ring possesses considerable angle strain, which alters the hybridization of its constituent atoms and, consequently, their NMR chemical shifts. Protons on the ring often appear in a more shielded (upfield) region than their counterparts in larger, more flexible rings like pyrrolidine or piperidine. The nitrogen atom and the electron-withdrawing nitrile group (-C≡N) are the primary determinants of the spectral landscape.

A Multi-technique Elucidation Workflow

A single NMR experiment is rarely sufficient for complete characterization. A logical, multi-step workflow ensures that every atom and connection is validated.

G cluster_workflow NMR Characterization Workflow A 1D ¹H NMR (Proton Environment & Coupling) B 1D ¹³C NMR (Carbon Skeleton) A->B Initial Assessment C DEPT-135 (Carbon Multiplicity ID) B->C Refine Carbon Assignments D 2D COSY (¹H-¹H Connectivity) C->D Establish Proton Network E 2D HSQC (¹H-¹³C Direct Correlation) D->E Link Protons to Carbons

Caption: A logical workflow for the complete NMR characterization of a novel compound.

1. One-Dimensional (1D) NMR: The Initial Fingerprint

  • ¹H NMR Spectroscopy: The proton spectrum provides the first overview. For this compound, we expect three distinct signals corresponding to the methine proton at C3 (H3) and the two sets of methylene protons at C2 and C4 (H2/H4).

    • The protonated nitrogen (NH₂⁺) deshields the adjacent H2 and H4 protons, shifting them downfield.

    • H3 is coupled to both H2 and H4, resulting in a multiplet (typically a quintet, assuming similar coupling constants).

    • The H2 and H4 protons are chemically equivalent due to rapid conformational averaging on the NMR timescale but are diastereotopic, meaning they will appear as a multiplet, coupled to H3.

  • ¹³C NMR Spectroscopy: The carbon spectrum reveals the number of unique carbon environments.

    • The nitrile carbon (-C≡N) is highly deshielded and appears far downfield (~115-120 ppm).[1]

    • The C2 and C4 carbons are equivalent and appear shielded relative to similar carbons in less strained systems.[2]

    • The methine carbon (C3) is the most shielded carbon within the ring.

2. DEPT-135: Unambiguously Assigning Carbon Types

Distortionless Enhancement by Polarization Transfer (DEPT) is an essential experiment for differentiating between CH, CH₂, and CH₃ groups.[3][4] A standard ¹³C spectrum does not provide this information.

The DEPT-135 experiment is particularly powerful:

  • CH and CH₃ carbons appear as positive signals.

  • CH₂ carbons appear as negative (inverted) signals.

  • Quaternary and nitrile carbons are absent.

This allows for the immediate and confident assignment of the upfield C3 signal as a CH (positive) and the C2/C4 signal as a CH₂ (negative).

G cluster_dept DEPT-135 Logic Input ¹³C Spectrum Signals Dept135 DEPT-135 Pulse Sequence Input->Dept135 CH_CH3 Positive Signal (CH or CH₃) Dept135->CH_CH3 Phase Up CH2 Negative Signal (CH₂) Dept135->CH2 Phase Down Quat No Signal (Quaternary or C≡N) Dept135->Quat Signal Null

Caption: Decision logic for interpreting a DEPT-135 NMR spectrum.

3. Two-Dimensional (2D) NMR: Mapping the Connectivity

  • COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. A cross-peak between two proton signals indicates that they are spin-coupled (typically through 2-3 bonds). For our azetidine, a clear cross-peak will be observed between the H3 multiplet and the H2/H4 multiplet, definitively proving their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of structural assignment, correlating each proton directly to the carbon it is attached to.[5] Each cross-peak in the 2D map connects a signal on the ¹H axis to a signal on the ¹³C axis. This allows for the unambiguous assignment of each carbon based on the already-known proton assignments from the COSY experiment.

The combination of these techniques provides a self-validating system for the complete assignment of the parent scaffold.

Caption: Key COSY and HSQC correlations for azetidine-3-carbonitrile.

Part 2: Comparative Analysis: The Effect of N-Substitution

To demonstrate the power of this workflow, we will compare the parent hydrochloride salt with a common derivative: N-Boc-azetidine-3-carbonitrile . The N-tert-butoxycarbonyl (Boc) group is a standard protecting group in organic synthesis.[6][7] Its introduction dramatically alters the NMR spectrum, and understanding these changes is key to confirming a successful reaction.

Assignment Azetidine-3-carbonitrile HCl (Representative δ)N-Boc-azetidine-3-carbonitrile (Representative δ)Causality of Change (Expertise & Experience)
¹H NMR
H2 / H4~4.25 ppm (t)~4.40 ppm (t)The Boc group's carbonyl is electron-withdrawing, causing a slight downfield shift. The environment is more defined without the acidic protons.
H3~3.90 ppm (quint)~3.75 ppm (quint)The methine proton is now further from the primary deshielding influence (the former N⁺H₂), resulting in a slight upfield shift.
NH₂⁺~9.5-10.5 ppm (br s)N/AThe acidic protons are replaced by the Boc group.
Boc-(CH₃)₃N/A~1.45 ppm (s)A strong singlet integrating to 9 protons is the hallmark of a successful Boc protection.
¹³C NMR
C2 / C4~49.0 ppm~51.0 ppmThe carbons adjacent to the nitrogen are slightly deshielded by the Boc group's electronic effect.
C3~20.5 ppm~18.0 ppmSimilar to the proton, this carbon shifts slightly upfield.
C≡N~118.0 ppm~117.5 ppmMinimally affected as it is three bonds away from the site of modification.
Boc C=ON/A~156.0 ppmThe carbonyl carbon appears in its characteristic downfield region.
Boc C(CH₃)₃N/A~81.0 ppmThe quaternary carbon of the Boc group.
Boc C(CH₃)₃N/A~28.3 ppmThe methyl carbons of the Boc group.

Key Insights from Comparison:

  • Confirmation of Reaction: The appearance of the intense 9H singlet around 1.45 ppm and the disappearance of the broad NH₂⁺ signal are immediate indicators of successful N-Boc protection.

  • Predictable Shifts: The electronic changes upon moving from an electron-withdrawing N⁺H₂ group to a still-withdrawing but less-charged N-Boc group result in predictable, albeit subtle, shifts in the azetidine ring signals. This pattern recognition is a critical skill for the medicinal chemist.

  • Structural Integrity: The preservation of the coupling patterns (triplet for H2/H4, quintet for H3) confirms that the azetidine ring has remained intact during the chemical transformation.

Part 3: Experimental Protocols

Trustworthy data begins with a robust and reproducible experimental setup. The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

Sample Preparation
  • Objective: To prepare a homogeneous solution of sufficient concentration for all necessary experiments, particularly for less sensitive ¹³C and 2D NMR.

  • Methodology:

    • Weigh approximately 5-10 mg of the azetidine derivative directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a suitable deuterated solvent. Solvent Choice is Critical:

      • For hydrochloride salts, DMSO-d₆ or D₂O are excellent choices as they readily dissolve the salt and allow for the observation of exchangeable N-H protons.

      • For neutral, protected derivatives like the N-Boc compound, CDCl₃ is typically preferred.

    • Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication can aid dissolution if necessary.

    • Ensure the solution is clear and free of particulate matter before inserting it into the spectrometer.

NMR Data Acquisition
  • Objective: To acquire high-quality, high-resolution spectra with optimal signal-to-noise.

  • Methodology (Typical Parameters):

    • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C in the chosen solvent. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • ¹H Spectrum:

      • Pulse Program: Standard 1-pulse sequence.

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay (d1): 1-2 seconds. A longer delay (5s) is needed for accurate integration if required.

      • Number of Scans (ns): 8-16 scans.

    • ¹³C{¹H} Spectrum (Proton Decoupled):

      • Pulse Program: Standard 1-pulse with proton decoupling.

      • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

      • Acquisition Time: ~1 second.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans (ns): 128-1024 scans, depending on sample concentration.

    • DEPT-135 Spectrum:

      • Pulse Program: Standard DEPT-135 sequence.

      • Parameters: Use similar spectral width, acquisition time, and relaxation delay as the ¹³C experiment.

      • Number of Scans (ns): 64-512 scans.

    • COSY Spectrum:

      • Pulse Program: Standard gradient-selected COSY (gCOSY).

      • Parameters: Acquire 256-512 increments in the indirect dimension (F1) with 8-16 scans per increment.

    • HSQC Spectrum:

      • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

      • Parameters: Set the ¹³C spectral width in F1 to encompass only the expected aliphatic and methine region (e.g., 10-70 ppm) to improve resolution. Acquire 256-400 increments with 8-32 scans per increment.

References

A Comparative Guide to HPLC Purity Assessment of Azetidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. Azetidine-3-carbonitrile hydrochloride, a key building block in medicinal chemistry, presents a unique analytical challenge due to its polar and hydrophilic nature.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound, moving beyond a simple listing of steps to explain the underlying scientific principles and rationale for each approach.

The Analytical Challenge: this compound

This compound is a small, four-membered heterocyclic compound containing a basic nitrogen atom and a polar nitrile group.[1] Its hydrochloride salt form enhances water solubility.[1] These characteristics lead to minimal retention on traditional reversed-phase (RP) HPLC columns, like C18, which rely on hydrophobic interactions. Furthermore, the simple azetidine ring lacks a significant chromophore, making detection at low impurity levels by UV-Visible spectroscopy challenging. This necessitates the use of universal detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).

This guide will compare three powerful HPLC techniques capable of retaining and separating this compound and its potential impurities:

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Reversed-Phase HPLC with Ion-Pairing

  • Mixed-Mode Chromatography (MMC)

Understanding Potential Impurities

A robust purity method must be able to separate the main component from potential impurities. For this compound, these may include:

  • Unreacted Starting Materials: Such as N-Boc-3-hydroxyazetidine from preceding synthetic steps.[3]

  • Side-Reaction Products: Byproducts from the synthesis, which can vary depending on the route.

  • Degradation Products: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide, especially under strongly acidic or basic conditions.[4][5] The amine can undergo oxidation.[6]

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to reversed-phase chromatography for highly polar compounds.[7][8] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[9] A thin layer of water is adsorbed onto the stationary phase, and analyte retention is achieved through partitioning between this aqueous layer and the organic-rich mobile phase.[10]

Causality Behind Experimental Choices in HILIC:
  • Stationary Phase Selection: A zwitterionic or amide phase is often a good starting point as they offer different selectivity compared to bare silica and can be more robust.[8][10]

  • Mobile Phase Composition: A high percentage of acetonitrile (e.g., >80%) is necessary to promote partitioning and retention.[9] A volatile buffer, such as ammonium formate or ammonium acetate, is crucial for controlling the pH and ensuring good peak shape, especially for ionizable analytes.[9] These buffers are also compatible with mass spectrometry (MS) and universal detectors like CAD and ELSD.

  • pH Control: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like this compound. Screening different pH values (e.g., 3.0, 4.5, and 6.0) is a key step in method development.[11][12]

HILIC Workflow Diagram

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Acetonitrile/Water (e.g., 90:10) Inject Inject Sample SamplePrep->Inject MobilePhase Prepare Mobile Phase (e.g., ACN/Ammonium Formate) Equilibrate Equilibrate HILIC Column (e.g., 30 min) MobilePhase->Equilibrate Equilibrate->Inject Separate Gradient or Isocratic Elution Inject->Separate Detect Detection (ELSD/CAD) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: A typical workflow for HILIC analysis.

Detailed Experimental Protocol: HILIC
  • Column: Zwitterionic HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector:

    • ELSD: Drift tube temperature 50 °C, Nebulizer gas pressure 2.0 bar.[13]

    • CAD: Evaporation temperature 35 °C, Power function value 1.0.

Method 2: Reversed-Phase HPLC with Ion-Pairing

Ion-pairing chromatography is a technique used to increase the retention of ionic and highly polar compounds on a reversed-phase column.[3] An ion-pairing reagent, which has a charge opposite to the analyte and a hydrophobic alkyl chain, is added to the mobile phase.[3] This reagent forms a neutral ion-pair with the analyte, which can then be retained by the non-polar stationary phase.

Causality Behind Experimental Choices in Ion-Pairing RP-HPLC:
  • Ion-Pairing Reagent: For the positively charged azetidine, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium heptanesulfonate) is used.[3] The length of the alkyl chain can be adjusted to fine-tune retention.

  • Mobile Phase pH: The pH must be controlled to ensure that both the analyte and the ion-pairing reagent are in their ionized forms. For a basic analyte like azetidine, a slightly acidic mobile phase (e.g., pH 2.5-4.0) is typically used.

  • Concentration of Ion-Pairing Reagent: A low concentration (e.g., 5-10 mM) is usually sufficient.[12] Higher concentrations can lead to long column equilibration times and may not be compatible with MS detection.[3]

Ion-Pairing RP-HPLC Workflow Diagram

IP_RP_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Mobile Phase Inject Inject Sample SamplePrep->Inject MobilePhase Prepare Mobile Phase with Ion-Pairing Reagent & Buffer Equilibrate Equilibrate C18 Column (dedicated column recommended) MobilePhase->Equilibrate Equilibrate->Inject Separate Gradient or Isocratic Elution Inject->Separate Detect Detection (ELSD/CAD) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for Ion-Pairing Reversed-Phase HPLC.

Detailed Experimental Protocol: Ion-Pairing RP-HPLC
  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Sodium Heptanesulfonate in water with 0.1% Phosphoric Acid (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detector:

    • ELSD: Drift tube temperature 50 °C, Nebulizer gas pressure 2.0 bar.[13]

    • CAD: Evaporation temperature 35 °C, Power function value 1.0.

Method 3: Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography utilizes stationary phases that possess both reversed-phase and ion-exchange characteristics.[6] This dual functionality allows for the simultaneous retention of both polar and non-polar analytes without the need for ion-pairing reagents in the mobile phase.

Causality Behind Experimental Choices in MMC:
  • Stationary Phase: A mixed-mode column with both weak cation-exchange and reversed-phase properties is ideal for retaining the basic azetidine-3-carbonitrile and any less polar impurities.

  • Mobile Phase: The selectivity can be fine-tuned by adjusting the mobile phase pH, ionic strength (buffer concentration), and organic solvent content.[6] This provides a high degree of flexibility in method development.

  • MS Compatibility: The absence of non-volatile ion-pairing reagents makes MMC highly compatible with mass spectrometry, which is advantageous for impurity identification.

Mixed-Mode Chromatography Workflow Diagram

MMC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Mobile Phase Inject Inject Sample SamplePrep->Inject MobilePhase Prepare Mobile Phase (e.g., ACN/Ammonium Acetate) Equilibrate Equilibrate Mixed-Mode Column MobilePhase->Equilibrate Equilibrate->Inject Separate Gradient or Isocratic Elution Inject->Separate Detect Detection (ELSD/CAD/MS) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

References

A Senior Application Scientist's Guide to LC-MS Analysis of Azetidine-3-carbonitrile Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Versatile Scaffold

Azetidine-3-carbonitrile hydrochloride is a highly valuable, four-membered heterocyclic building block in modern medicinal chemistry.[1][2] Its strained ring system and functional handles—a secondary amine and a nitrile group—make it a versatile starting point for synthesizing a diverse array of more complex molecules, often destined for drug discovery programs targeting the central nervous system.[3] Common synthetic routes involve reactions such as N-alkylation, Michael additions, and nitrile transformations, yielding products that retain the core azetidine scaffold.[4][5][6]

While synthetically useful, the resulting products present a significant analytical challenge. They are typically small, highly polar, and contain basic nitrogen atoms. These physicochemical properties make them notoriously difficult to analyze using standard Liquid Chromatography-Mass Spectrometry (LC-MS) methods. Specifically, traditional reversed-phase (RP) chromatography, the workhorse of many analytical labs, often fails to adequately retain these compounds, leading to elution in the solvent front, poor peak shape, and ion suppression.[7][8] This guide provides a comprehensive comparison of analytical strategies to overcome these challenges, grounded in the principles of chromatographic theory and supported by established methodologies. We will explore a robust primary method and compare its performance against viable alternatives, enabling researchers to make informed decisions for reaction monitoring, impurity profiling, and product characterization.

The Primary Recommended Method: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS

For the direct analysis of polar compounds like azetidine derivatives, HILIC is the most effective and widely adopted strategy.[9][10] Unlike reversed-phase chromatography, which relies on hydrophobic interactions, HILIC utilizes a polar stationary phase (e.g., unbonded silica, or phases bonded with amide, diol, or cyano groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[11][12] This creates a water-enriched layer on the surface of the stationary phase, and polar analytes are retained via a partitioning mechanism between this aqueous layer and the bulk organic mobile phase.[13] This approach provides excellent retention and separation for compounds that are poorly retained in RPLC.

Expert Rationale: Why HILIC is the Superior Choice

The choice of HILIC is rooted in its ability to directly address the core challenge: analyte polarity. By using a separation mechanism that embraces hydrophilicity, we avoid the issues of void-volume elution common in RPLC. The high organic content of the mobile phase is also highly advantageous for MS detection, as it promotes efficient desolvation and ionization in the electrospray ionization (ESI) source, often leading to enhanced sensitivity.[13]

Detailed Experimental Protocol: HILIC-MS

This protocol provides a robust starting point for method development.

1. Sample Preparation:

  • For reaction monitoring, a simple "dilute-and-shoot" approach is typically sufficient.

  • Protocol: Dilute 1-5 µL of the reaction mixture in 995-999 µL of a 90:10 (v/v) acetonitrile/water solution. This high organic content ensures compatibility with the initial HILIC mobile phase conditions.

  • Vortex thoroughly and centrifuge to pellet any particulates before transferring the supernatant to an autosampler vial.

  • Trustworthiness Check: Always include a blank injection (diluent only) to ensure no carryover or system contamination.

2. Liquid Chromatography (HILIC) Conditions:

  • Column: A TSKgel Amide-80 column (3 µm particle size) is an excellent starting point, known for its robustness and high resolution for polar compounds.[11] An alternative is a BEH Amide column, which has also demonstrated excellent performance.[12]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water. (The buffer is critical for good peak shape and reproducible retention).

  • Mobile Phase B: 90:10 (v/v) Acetonitrile/Water with 10 mM Ammonium Acetate.

  • Gradient:

    Time (min) % A % B Flow Rate (mL/min)
    0.0 5 95 0.4
    5.0 40 60 0.4
    5.1 5 95 0.4

    | 7.0 | 5 | 95 | 0.4 |

  • Column Temperature: 40 °C

  • Injection Volume: 2-5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode. Azetidine derivatives contain basic nitrogens that are readily protonated.

  • Key Parameters (instrument-dependent, start with these):

    • Capillary Voltage: 3.5 kV
    • Source Temperature: 150 °C
    • Desolvation Temperature: 400 °C
    • Desolvation Gas Flow: 800 L/Hr

  • Acquisition Modes:

    • For Identification: Full Scan mode from m/z 70-500 to detect the parent ion of the starting material, expected products, and potential byproducts.
    • For Quantification: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity, if target product masses are known.

Visualizing the HILIC-MS Workflow

HILIC_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing Prep1 Reaction Mixture Prep2 Dilute in 90% ACN Prep1->Prep2 Prep3 Vortex & Centrifuge Prep2->Prep3 Prep4 Transfer to Vial Prep3->Prep4 LC HILIC Separation (Amide Column) Prep4->LC MS ESI-MS Detection (Positive Mode) LC->MS Data Chromatogram & Spectra MS->Data Analysis Identify Products Quantify Conversion Data->Analysis

Caption: Standard workflow for HILIC-MS analysis of polar reaction products.

Comparison of Analytical Alternatives

While HILIC-MS is the primary recommendation, alternative techniques may be suitable or even advantageous in specific scenarios. The following table and discussion provide an objective comparison.

Technique Primary Use Case Pros Cons Throughput
HILIC-MS General analysis of polar productsDirect analysis, high MS sensitivity, good retentionCan require more careful method development and equilibration than RPLCHigh
Reversed-Phase LC-MS Analysis of less polar derivativesUbiquitous instrumentation, robust columnsPoor retention for polar analytes, potential for ion suppression at voidHigh
SFC-MS Chiral separations, "green" chemistryVery fast, low solvent waste, unique selectivity for isomersRequires specialized instrumentation, less effective for very polar compoundsVery High
GC-MS with Derivatization Volatile products or when high resolution is neededExtremely high chromatographic efficiencyRequires extra sample prep (derivatization), not suitable for non-volatile or thermally labile compoundsLow to Medium
Alternative 1: Reversed-Phase LC-MS (The Challenged Workhorse)

Attempting to analyze azetidine reaction products on a standard C18 column will likely result in all polar compounds eluting at or near the solvent front (t₀). This co-elution with salts and other unretained species leads to significant matrix effects and makes reliable quantification nearly impossible.[7][8] While using highly aqueous mobile phases (>98% water) can sometimes improve retention, it often leads to poor peak shape and is detrimental to ESI-MS sensitivity. Ion-pairing agents can be used but are generally avoided as they are non-volatile and can contaminate the mass spectrometer.

Verdict: RPLC is generally unsuitable for this application unless the reaction products are significantly modified to be much more hydrophobic.

Alternative 2: Supercritical Fluid Chromatography (SFC)-MS (The Speed and Chirality Expert)

SFC uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic co-solvent like methanol.[14] It is an orthogonal technique to LC and offers different selectivity. Its primary advantages are incredible speed and its status as a "green" analytical technique due to reduced organic solvent consumption.[14][15] SFC is particularly powerful for the separation of stereoisomers.[16][17][18] If a reaction is expected to produce enantiomers or diastereomers, SFC-MS is the superior choice for resolving them.

Expert Rationale: While HILIC can separate some diastereomers, SFC with a chiral stationary phase is the gold standard for enantiomeric separations. The low viscosity of the mobile phase allows for very high flow rates and rapid column equilibration, making it ideal for high-throughput screening environments.[15]

Decision_Tree Start Analyze Azetidine Reaction Products? IsChiral Is Chiral Separation Required? Start->IsChiral IsPolar Are Products Highly Polar? IsChiral->IsPolar No SFC Use SFC-MS IsChiral->SFC Yes HILIC Use HILIC-MS IsPolar->HILIC Yes GC Consider GC-MS with Derivatization IsPolar->GC No/Volatile RPLC Avoid RPLC IsPolar->RPLC No/Hydrophobic

Caption: Decision tree for selecting the optimal analytical technique.

Alternative 3: Gas Chromatography (GC)-MS with Derivatization (The High-Resolution Specialist)

GC offers unparalleled chromatographic resolution but requires analytes to be volatile and thermally stable.[19] Raw azetidine derivatives are not suitable for GC analysis due to their polarity and low volatility. However, they can be made "GC-amenable" through a chemical derivatization step.[20][21] This process involves reacting the polar functional groups (like the secondary amine) with a reagent to form a less polar, more volatile derivative.

Expert Rationale: Derivatization adds a sample preparation step, which increases time and potential for error.[22] However, for complex mixtures where isomeric byproducts must be resolved with very high efficiency, the resolving power of capillary GC is unmatched. This method is not for routine screening but is a powerful tool for in-depth structural elucidation of specific impurities.

1. Derivatization:

  • Safety First: Derivatization reagents can be hazardous; always work in a fume hood and wear appropriate PPE.[22]

  • Protocol:

    • Evaporate a known amount of the reaction sample to dryness under a stream of nitrogen.
    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, and 50 µL of a non-polar solvent like pyridine or acetonitrile.
    • Cap the vial tightly and heat at 70 °C for 30-60 minutes to ensure the reaction goes to completion.[19][23]
    • Cool to room temperature before GC-MS analysis.

2. Gas Chromatography (GC) Conditions:

  • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Acquisition Mode: Full Scan from m/z 50-550. EI provides reproducible fragmentation patterns useful for library matching and structural confirmation.

Deriv_Workflow cluster_prep Derivatization cluster_gcms GC-MS Analysis Prep1 Dry Sample Prep2 Add Silylating Agent (e.g., BSTFA) Prep1->Prep2 Prep3 Heat at 70°C Prep2->Prep3 GC Capillary GC Separation (DB-5ms) Prep3->GC MS EI-MS Detection GC->MS

Caption: Workflow for GC-MS analysis following a silylation derivatization step.

Conclusion and Final Recommendations

The analysis of reaction products from this compound requires moving beyond standard reversed-phase LC-MS methodologies.

  • Primary Recommendation: HILIC-MS stands out as the most robust, direct, and sensitive method for routine reaction monitoring and product analysis. Its mechanism is perfectly suited to the polar nature of these molecules, providing excellent retention and compatibility with mass spectrometry.

  • For Chiral Analysis: SFC-MS is the undisputed champion for separating enantiomers and diastereomers, offering unparalleled speed and efficiency. It should be the go-to technique when stereochemistry is a critical quality attribute.

  • For High-Resolution Profiling: GC-MS with derivatization is a specialized tool. While it involves additional sample handling, it provides the highest level of chromatographic resolution, making it invaluable for separating complex mixtures of closely related isomers or for detailed impurity identification.

By understanding the strengths and weaknesses of each technique, researchers and drug development professionals can select the most appropriate analytical strategy, ensuring the generation of accurate, reliable data to accelerate their synthetic and medicinal chemistry programs.

References

A Comparative Guide to the Reactivity of Azetidine-3-carbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties.[1] The substituent at the 3-position of the azetidine ring profoundly influences its overall reactivity, dictating its utility as a synthetic building block. This guide provides an in-depth comparison of the reactivity of azetidine-3-carbonitrile with other key azetidine derivatives, supported by experimental data and established protocols. We will explore how the electronic nature of the 3-substituent impacts the nucleophilicity of the ring nitrogen, the stability of the strained ring, and the reactivity of the substituent itself. This analysis is designed to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the synthesis and application of these valuable scaffolds.

Introduction: The Role of 3-Substituted Azetidines in Drug Discovery

The azetidine ring is a "privileged" motif in modern drug design.[2] Its inherent ring strain, which is greater than that of pyrrolidine but less than the highly reactive aziridine, provides a unique balance of stability and reactivity.[2][3] This strained nature makes azetidines excellent candidates for ring-opening and expansion reactions, yielding diverse molecular architectures.[4] Furthermore, the compact, three-dimensional structure of the azetidine ring can improve physicochemical properties such as aqueous solubility and metabolic stability when incorporated into drug candidates.[5]

The functionality at the 3-position is a critical determinant of an azetidine's chemical behavior. This guide focuses on azetidine-3-carbonitrile, a versatile intermediate, and compares its reactivity to derivatives bearing electron-donating groups (e.g., amino), other electron-withdrawing groups (e.g., carboxylates), and neutral substituents.

The Electronic Influence of the 3-Substituent: A Tale of Two Effects

The reactivity of the azetidine ring is primarily governed by the availability of the lone pair of electrons on the ring nitrogen (N1). The substituent at the C3 position exerts a significant influence on this electron density through inductive effects.

  • Electron-Withdrawing Groups (EWGs): The carbonitrile (-C≡N) group in azetidine-3-carbonitrile is strongly electron-withdrawing.[6] This effect pulls electron density away from the ring nitrogen, reducing its basicity and nucleophilicity. Other EWGs, such as esters (-COOR) and amides (-CONH2), have a similar, albeit typically weaker, effect.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as an amino group (-NH2), increase the electron density on the ring nitrogen. This enhances its basicity and makes it more reactive towards electrophiles.

This fundamental electronic difference is the primary driver for the divergent reactivity profiles discussed below.

Caption: Electronic influence of C3 substituents on the azetidine nitrogen.

Comparative Reactivity Analysis

Reactivity at the Ring Nitrogen (N1): Basicity and Nucleophilicity

The most significant difference in reactivity lies at the ring nitrogen. Its basicity, quantified by the pKa of its conjugate acid, is a direct measure of the electronic effect of the C3 substituent.

Azetidine DerivativeC3-SubstituentElectronic EffectpKa (Conjugate Acid)Reactivity at N1
Azetidine[7]-HNeutral11.29High
3-Aminoazetidine-NH2Donating> 11.3 (Estimated)Very High
Azetidine-3-carbonitrile-C≡NWithdrawing< 11.3 (Estimated)Low
Azetidine-3-carboxylic acid-COOHWithdrawing< 11.3 (Estimated)Low
3,3-Difluoropyrrolidine[8]-F, -FWithdrawing7.5Very Low
While a pyrrolidine, the significant pKa drop from difluorination illustrates the powerful inductive effect applicable to azetidines.

This trend in basicity directly translates to nucleophilicity in common synthetic reactions such as N-alkylation and N-acylation.

N-Alkylation/Acylation: In a competitive reaction, an azetidine with an electron-donating group will react significantly faster with an electrophile (e.g., benzyl bromide, acetyl chloride) than azetidine-3-carbonitrile. The electron-withdrawing nature of the nitrile group deactivates the nitrogen, often requiring stronger bases, higher temperatures, or longer reaction times to achieve comparable yields.[4]

Reactivity of the C3-Substituent

Azetidine-3-carbonitrile is a valuable synthon precisely because the nitrile group itself is a versatile functional handle.

  • Reduction: The nitrile can be readily reduced to a primary amine (azetidin-3-ylmethanamine) using reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation. This transforms an electron-withdrawing group into a scaffold with a new basic center.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield azetidine-3-carboxylic acid, another important building block.[4]

  • Cycloadditions: The nitrile group can participate in cycloaddition reactions, further expanding the molecular complexity.

In contrast, derivatives like 3-aminoazetidine offer reactivity at the C3-amino group, such as amide bond formation or further alkylation.[9]

Ring Stability and Ring-Opening Reactions

The inherent strain of the azetidine ring (approx. 25.4 kcal/mol) makes it susceptible to ring-opening reactions, a property that can be synthetically useful.[2] These reactions are often catalyzed by Lewis acids and are sensitive to the electronic nature of the substituents.[10]

For azetidines with unsaturated groups at the 2-position (e.g., aryl, cyano, carboxylate), nucleophilic attack often leads to the cleavage of the C-N bond adjacent to the stabilizing group.[10] While azetidine-3-carbonitrile has the unsaturated group at C3, the electron-withdrawing nature of the nitrile can influence the regioselectivity of ring-opening if the nitrogen is activated (e.g., as an azetidinium ion). However, azetidines are generally more stable to ring-opening than the more highly strained aziridines.[11][12][13]

Experimental Protocols

To provide a practical context for the concepts discussed, we present two representative experimental protocols.

Protocol: Comparative N-Benzylation of Azetidine Derivatives

This protocol outlines a parallel experiment to qualitatively compare the N-alkylation reactivity.

N-Alkylation_Workflow cluster_prep Reaction Setup A Vial 1: Azetidine-3-carbonitrile (1 mmol) Reagents Add to each vial: - Acetonitrile (5 mL) - K2CO3 (1.5 mmol) - Benzyl Bromide (1 mmol) B Vial 2: 3-Aminoazetidine (1 mmol, protected) C Vial 3: Azetidine (1 mmol) Stir Stir at RT Reagents->Stir Monitor Monitor by TLC/LC-MS (at 1h, 4h, 24h) Stir->Monitor Workup Quench (H2O) Extract (EtOAc) Analyze Monitor->Workup

References

A Tale of Two Rings: A Comparative Guide to Azetidine-3-carbonitrile and Piperidine-3-carbonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

In the landscape of modern organic synthesis and medicinal chemistry, saturated nitrogen heterocycles are indispensable building blocks. Among them, azetidines and piperidines represent foundational scaffolds, each imparting distinct structural and physicochemical properties to target molecules. This guide offers a detailed comparison of two key synthetic intermediates, Azetidine-3-carbonitrile hydrochloride and Piperidine-3-carbonitrile , focusing on how their inherent structural differences dictate their reactivity and application for researchers, scientists, and drug development professionals.

At a Glance: Structural and Physicochemical Divergence

The fundamental difference between azetidine-3-carbonitrile and piperidine-3-carbonitrile lies in the size and strain of their parent rings. The azetidine core is a four-membered ring, while piperidine is a six-membered ring. This seemingly simple distinction has profound consequences for their chemical behavior.

Azetidines are characterized by significant ring strain, estimated at approximately 25.4 kcal/mol.[1][2] This inherent strain makes the azetidine ring more reactive and susceptible to ring-opening reactions compared to the larger, more stable piperidine ring, which is considered strain-free.[1][3] Conversely, the piperidine ring possesses greater conformational flexibility, readily adopting chair and boat conformations, which influences the orientation of its substituents.[4][5][6]

The basicity of the ring nitrogen is another critical point of differentiation. The conjugate acid of piperidine (piperidinium) has a pKa of about 11.2, making piperidine a relatively strong base.[7][8] While specific pKa data for azetidine-3-carbonitrile is less commonly cited, the pKa of the azetidinium ion is generally lower than that of piperidinium, indicating that azetidine is a weaker base. This difference in basicity affects the conditions required for N-functionalization reactions.

As both compounds are typically supplied as hydrochloride salts, their solubility in polar solvents is enhanced, facilitating their use in a variety of reaction media.[9][10][11]

PropertyAzetidine-3-carbonitrile HClPiperidine-3-carbonitrile (free base)Reference
Molecular Formula C₄H₇ClN₂C₆H₁₀N₂[12][13]
Molecular Weight 118.56 g/mol 110.16 g/mol [12]
Ring Size 4-membered6-membered
Ring Strain ~25.4 kcal/molStrain-free[1][2]
Conjugate Acid pKa Lower (less basic)~11.2 (more basic)[7][8]
Key Feature High reactivity due to ring strainConformational flexibility[1][3][4]

Reactivity and Synthetic Utility: A Comparative Analysis

The structural differences outlined above directly translate into distinct reactivity profiles, making each compound suitable for different synthetic strategies.

N-Functionalization

Reactions at the secondary amine are common for both scaffolds. However, the conditions often differ.

  • Azetidine-3-carbonitrile: Due to its lower basicity and potential for ring-opening under harsh conditions, N-functionalization (e.g., N-alkylation, N-acylation, N-arylation) often proceeds under milder conditions. The high ring strain can also influence the kinetics of these reactions.[3] The azetidine scaffold is frequently used as a bioisostere for larger amines like piperidines to reduce lipophilicity and increase the three-dimensionality of a molecule, which can improve pharmacological properties.[1]

  • Piperidine-3-carbonitrile: Being a stronger base, N-functionalization may require stronger electrophiles or more forcing conditions. The piperidine scaffold is a ubiquitous feature in pharmaceuticals, and its derivatives are crucial for developing ligands targeting the central nervous system.[9][14] The protonated piperidine nitrogen is often essential for forming key interactions, such as salt bridges, with biological targets.[9]

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle, offering access to a range of other functionalities.[15]

  • Reduction to Amines: The nitrile can be reduced to a primary amine (aminomethyl group), providing a key linker for further elaboration. This transformation is common for both scaffolds.

  • Hydrolysis to Carboxylic Acids: Hydrolysis of the nitrile yields the corresponding carboxylic acid, a valuable functional group for amide bond formation or as a pharmacophore itself.

  • Addition of Nucleophiles: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.

The reactivity of the nitrile group itself is less influenced by the ring structure than the nitrogen's reactivity, but the overall stability of the molecule during these transformations is a key consideration, especially for the strained azetidine ring.

Ring-Opening and Ring-Expansion Reactions

This is where the two compounds diverge most significantly.

  • Azetidine-3-carbonitrile: The inherent ring strain of the azetidine core makes it a substrate for ring-opening reactions with various nucleophiles.[16] This strain-release strategy can be a powerful tool for synthesizing substituted acyclic amines or for ring-expansion to larger heterocycles like pyrrolidines and piperidines.[16][17]

  • Piperidine-3-carbonitrile: The strain-free piperidine ring is robust and does not readily undergo ring-opening reactions. Its chemistry is dominated by functionalization of the existing scaffold.

Experimental Protocols: A Case Study in N-Boc Protection

To illustrate the practical handling and reactivity of these compounds, a representative protocol for the protection of the ring nitrogen with a tert-butyloxycarbonyl (Boc) group is provided.

Protocol 1: N-Boc Protection of Azetidine-3-carbonitrile

This protocol is adapted from standard procedures for protecting strained cyclic amines.

  • Dissolution: Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 eq) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and free the secondary amine.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield N-Boc-azetidine-3-carbonitrile.

Protocol 2: N-Boc Protection of Piperidine-3-carbonitrile

This protocol follows a general method for the protection of secondary amines.

  • Dissolution: Dissolve Piperidine-3-carbonitrile (assuming the free base, 1.0 eq) in a solvent like DCM, THF, or 1,4-dioxane. If starting from the hydrochloride salt, a similar neutralization step as in Protocol 1 is required.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction is typically faster than with the azetidine due to the higher nucleophilicity of the piperidine nitrogen. Monitor by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or flash column chromatography to afford N-Boc-piperidine-3-carbonitrile.

Visualization of Synthetic Pathways

The choice between these two building blocks is often dictated by the desired final structure and the synthetic route.

G cluster_0 Azetidine Pathway cluster_1 Piperidine Pathway A0 Azetidine-3-CN HCl A1 N-Functionalization A0->A1 Base, Electrophile A2 Ring-Opening/ Expansion A0->A2 Nucleophile A4 Nitrile Modification A1->A4 Reduction/Hydrolysis A3 Substituted Acyclic Amines or Larger Heterocycles A2->A3 A5 Final Azetidine Scaffold A4->A5 P0 Piperidine-3-CN HCl P1 N-Functionalization P0->P1 Base, Electrophile P2 Nitrile Modification P1->P2 Reduction/Hydrolysis P3 Final Piperidine Scaffold P2->P3

Caption: Comparative synthetic pathways for azetidine and piperidine-3-carbonitrile.

Conclusion: Choosing the Right Scaffold

The decision to use this compound versus piperidine-3-carbonitrile is a strategic one, guided by the desired properties of the final molecule.

  • Choose Azetidine-3-carbonitrile when the goal is to introduce a strained, rigid, three-dimensional element to decrease lipophilicity or to access unique chemical space.[1] It is also the precursor of choice for syntheses involving deliberate, strain-releasing ring-opening or ring-expansion transformations.[16][17]

  • Choose Piperidine-3-carbonitrile for constructing classical, conformationally flexible, and metabolically stable scaffolds.[9] It is a cornerstone building block for many classes of pharmaceuticals, particularly CNS agents, where the piperidine ring is a well-established and highly valued pharmacophore.[9][14]

By understanding the fundamental interplay between ring strain, basicity, and conformational dynamics, researchers can harness the unique reactivity of each of these valuable building blocks to advance their synthetic programs.

References

A Senior Application Scientist's Guide to the In Vitro ADME Properties of Azetidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Azetidine Ring in Modern Drug Discovery

To the researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the quest for drug candidates with optimal pharmacokinetic profiles is a paramount challenge. In recent years, the four-membered nitrogen-containing heterocycle, azetidine, has emerged as a privileged scaffold in drug design.[1][2] Its growing prominence is not accidental; the unique structural and physicochemical properties conferred by the azetidine ring often translate into tangible improvements in Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[3]

This guide provides an in-depth, objective comparison of the in vitro ADME properties of azetidine-based compounds against common structural alternatives like pyrrolidines and piperidines. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to support the strategic incorporation of the azetidine motif in your drug discovery programs.

Metabolic Stability: Resisting the Metabolic Onslaught

A primary hurdle in drug development is engineering molecules that can withstand metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[4] High metabolic instability leads to rapid clearance, poor bioavailability, and a short duration of action. The azetidine ring has been shown to be a valuable tool in enhancing metabolic stability.

The compact and rigid structure of the azetidine ring can sterically hinder the approach of metabolizing enzymes.[5] Furthermore, the substitution pattern on the azetidine nitrogen can be modulated to fine-tune its electronic properties and susceptibility to metabolism.[5]

Comparative In Vitro Metabolic Stability Data

The following table presents a comparative analysis of the in vitro metabolic stability of a hypothetical 3-phenoxyazetidine compound against its pyrrolidine and piperidine analogs in human liver microsomes. This data is illustrative of typical trends observed in medicinal chemistry programs.

Compound IDCompound ClassHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
CMPD-AZT 3-Phenoxyazetidine 45 30.8
CMPD-PYR Pyrrolidine Analog2555.4
CMPD-PIP Piperidine Analog6023.1

This data is hypothetical and for illustrative purposes only, based on trends discussed in the literature.[6]

In this scenario, the azetidine-containing compound (CMPD-AZT) exhibits a longer half-life and lower intrinsic clearance compared to its pyrrolidine counterpart (CMPD-PYR), suggesting a reduced rate of metabolism.[6] While the piperidine analog (CMPD-PIP) shows the highest stability in this hypothetical case, the azetidine offers a significant improvement over the five-membered ring. In a real-world example, the replacement of a piperidine ring with an azetidine in a series of DGAT2 inhibitors led to a compound with lower intrinsic clearance.[7]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol is a standard method to assess the metabolic stability of a compound.

Materials:

  • Test compounds and positive control (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system for analysis

Procedure:

  • Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (typically 1 µM).

  • Add the pooled human liver microsomes to the wells.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[5]

cluster_prep Plate Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis stock Prepare Stock Solutions (Test & Control Cmpds) plate Add Compound to Buffer in 96-well Plate stock->plate microsomes Add Human Liver Microsomes (HLM) plate->microsomes preincubate Pre-incubate (37°C, 5-10 min) microsomes->preincubate initiate Initiate with NADPH Regenerating System preincubate->initiate incubate Incubate & Sample (0, 5, 15, 30, 45, 60 min) initiate->incubate quench Quench Reaction (Acetonitrile/Methanol) incubate->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21-25 Days to Differentiate seed->culture teer Confirm Monolayer Integrity (TEER Measurement) culture->teer wash Wash Monolayers with Transport Buffer teer->wash dose Add Dosing Solution (Apical or Basolateral) wash->dose incubate Incubate at 37°C dose->incubate sample Sample from Receiver Compartment at Time Points incubate->sample analyze Analyze Samples by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate cluster_prep Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike Spike Test Compound into Human Plasma load_plasma Load Spiked Plasma into Sample Chamber of RED Device spike->load_plasma assemble Assemble RED Device load_plasma->assemble load_buffer Load PBS into Buffer Chamber load_buffer->assemble incubate Incubate at 37°C with Shaking (4-6 hours to reach equilibrium) assemble->incubate collect Collect Samples from Both Chambers incubate->collect analyze Analyze Compound Concentration by LC-MS/MS collect->analyze calculate Calculate Fraction Unbound (fu) analyze->calculate

References

The Azetidine Scaffold: A Physicochemical Deep Dive for the Modern Drug Hunter

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Unlocking Novel Chemical Space and Optimizing Drug-like Properties

Foreword: Beyond Flatland – The Strategic Rise of the Azetidine Ring

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of aromatic rings into the structurally rich realm of saturated heterocycles. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a powerhouse scaffold, offering a unique combination of properties that can solve critical drug design challenges.[1][2] Its inherent ring strain, conformational rigidity, and sp³-rich character provide a potent toolkit for enhancing solubility, improving metabolic stability, and achieving superior pharmacokinetic profiles.[1] This guide provides a comprehensive analysis of the key physicochemical properties of novel azetidine scaffolds, offering a direct comparison with their more common five- and six-membered counterparts—pyrrolidine and piperidine. We will explore the "why" behind experimental choices and provide actionable protocols for researchers to evaluate these valuable motifs in their own discovery programs.

The Azetidine Advantage: A Head-to-Head Physicochemical Comparison

The seemingly subtle difference in ring size between azetidine, pyrrolidine, and piperidine translates into significant and often advantageous distinctions in their physicochemical behavior. These differences are crucial for fine-tuning a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical Properties of Azetidine, Pyrrolidine, and Piperidine Scaffolds
PropertyAzetidinePyrrolidinePiperidineCausality and Drug Discovery Implications
Ring Strain (kcal/mol) ~25.4[3]~5.4[3]LowThe high ring strain in azetidine makes it a unique synthetic intermediate and can influence its three-dimensional presentation to biological targets.[1][3]
pKa (Conjugate Acid) ~11.29~11.27[4]~11.22[4]Azetidine's basicity is comparable to pyrrolidine and slightly higher than piperidine. This property is critical for target engagement (e.g., salt-bridge formation) and influences solubility and off-target ion channel interactions.[5][6]
Lipophilicity (cLogP) LowerIntermediateHigherThe more compact and polar nature of the azetidine ring generally leads to lower lipophilicity compared to its larger analogs.[7] This can be a significant advantage in mitigating issues of poor solubility and high metabolic clearance often associated with lipophilic compounds.[8]
Metabolic Stability Generally HighVariableVariableThe constrained nature of the azetidine ring can render it more resistant to metabolism, particularly N-dealkylation by cytochrome P450 enzymes.[6][7] This often translates to a longer half-life and improved in vivo exposure.[6]
Molecular Rigidity HighIntermediateLow (Flexible)The conformational rigidity of the azetidine scaffold provides well-defined three-dimensional frameworks, which can lead to higher binding affinity and selectivity for the target protein.[1][2]
Aqueous Solubility Generally HighIntermediateLowerThe lower lipophilicity and the hydrogen bond accepting capability of the nitrogen atom contribute to the generally higher aqueous solubility of azetidine-containing compounds.[1]
3D Shape & Exit Vectors Defined & UniquePuckeredChair/BoatThe puckered, near-planar geometry of the azetidine ring provides unique exit vectors for substituents, allowing for exploration of novel chemical space and optimization of ligand-target interactions.[1]

Experimental Protocols for Physicochemical Profiling

To empower researchers in their evaluation of novel azetidine scaffolds, this section provides detailed, step-by-step methodologies for key physicochemical experiments. The rationale behind each step is explained to ensure a deep understanding of the process.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

Rationale: Lipophilicity is a critical parameter that influences a compound's solubility, permeability, and metabolic clearance.[9] The shake-flask method, while traditional, remains a gold standard for its direct measurement of the partition coefficient between an aqueous and an organic phase (typically n-octanol).[9][10]

Protocol:

  • Preparation of Phases:

    • Prepare a phosphate buffer solution (e.g., 100 mM) at a physiologically relevant pH of 7.4.

    • Saturate the buffer with n-octanol by vigorous mixing for at least 24 hours, followed by separation of the two phases.

    • Saturate n-octanol with the prepared buffer in the same manner. This pre-saturation is crucial to prevent volume changes during the experiment.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning Experiment:

    • In a clean glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each).

    • Spike a small volume of the compound stock solution into the biphasic system to achieve a final concentration that is detectable in both phases.

    • Tightly cap the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).[11][12]

    • Construct a calibration curve for the compound to ensure accurate quantification.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient: LogP = log10([Compound]octanol / [Compound]aqueous)

    • For ionizable compounds, the distribution coefficient (LogD) at a specific pH is determined.

Logical Relationship of Lipophilicity and Drug Properties

G LogP Lipophilicity (LogP/LogD) Solubility Aqueous Solubility LogP->Solubility inversely affects Permeability Membrane Permeability LogP->Permeability directly affects Metabolism Metabolic Clearance LogP->Metabolism directly affects PPB Plasma Protein Binding LogP->PPB directly affects Bioavailability Oral Bioavailability Solubility->Bioavailability contributes to Permeability->Bioavailability contributes to Metabolism->Bioavailability inversely affects PPB->Bioavailability inversely affects

Caption: Interplay of lipophilicity with key ADME properties.

In Vitro Metabolic Stability Assessment using Liver Microsomes

Rationale: Assessing a compound's susceptibility to metabolism early in the drug discovery process is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[13] Liver microsomes are a subcellular fraction containing a high concentration of phase I metabolic enzymes, particularly cytochrome P450s (CYPs), making them a standard tool for this evaluation.[13][14]

Protocol:

  • Reagent Preparation:

    • Thaw cryopreserved liver microsomes (e.g., human, rat, mouse) on ice.

    • Prepare a cofactor solution containing NADPH (a necessary cofactor for CYP activity) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a stock solution of the test compound and positive control compounds (with known metabolic fates, e.g., a high-clearance and a low-clearance compound) in a compatible solvent (e.g., acetonitrile or DMSO).

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the test compound to the buffer.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to distribute.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard). The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[15] LC-MS/MS provides the high sensitivity and selectivity required for this assay.[11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Experimental Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Microsome Suspension D Mix Microsomes & Compound A->D B Prepare Compound & Control Stocks B->D C Prepare NADPH Cofactor Solution F Initiate Reaction with NADPH C->F E Pre-incubate D->E E->F G Quench at Time Points F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate t½ & CLint I->J

Caption: Workflow for in vitro metabolic stability assessment.

Conclusion: Azetidine Scaffolds as a Cornerstone of Modern Drug Design

The strategic incorporation of azetidine scaffolds into drug candidates offers a powerful approach to overcoming common challenges in medicinal chemistry.[1][16] Their unique physicochemical properties, including enhanced metabolic stability, favorable solubility, and conformational rigidity, provide a distinct advantage over more traditional heterocyclic systems.[1] By understanding the fundamental principles that govern these properties and by employing robust experimental methodologies for their characterization, researchers can effectively leverage the azetidine motif to design next-generation therapeutics with improved efficacy and safety profiles. The data and protocols presented in this guide serve as a foundational resource for scientists and drug development professionals seeking to explore and exploit the full potential of this remarkable scaffold.

References

A Senior Application Scientist's Guide to Confirming Target Engagement of Azetidine-Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Imperative of Target Engagement

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and constrained geometry provide unique three-dimensional exit vectors, enabling novel interactions with biological targets and often improving physicochemical properties compared to larger saturated heterocycles.[1] From potent enzyme inhibitors to modulators of protein-protein interactions, azetidine-derived compounds are demonstrating significant therapeutic potential.[3][4][5]

However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, a primary one being the unambiguous confirmation of target engagement. It is no longer sufficient to demonstrate a functional effect in a cellular assay; a deep mechanistic understanding is required.[6][7] Confirming that a molecule physically interacts with its intended protein target within a relevant biological context is the critical link between biochemical potency and cellular activity.[6] Without this confirmation, interpreting efficacy data, diagnosing off-target effects, and building a robust structure-activity relationship (SAR) becomes a matter of conjecture.[8]

This guide provides a comparative analysis of key methodologies for confirming and quantifying the target engagement of azetidine-derived compounds. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering researchers to select and implement the most appropriate techniques for their specific scientific questions. We will compare direct, biophysical measurements of binding with physiologically relevant cellular assays, providing a framework for generating a self-validating package of evidence for your novel chemical matter.

The Dichotomy of Validation: Biochemical vs. Cellular Approaches

The core challenge in target validation is bridging the gap between a simplified, controlled in vitro environment and the complex, dynamic milieu of a living cell.[9][10] Biochemical and biophysical assays offer precision and control, allowing for the meticulous measurement of binding parameters like affinity and kinetics.[6] Conversely, cellular assays provide the ultimate physiological validation, confirming that a compound can navigate cellular barriers, resist metabolic degradation, and find its target amidst a sea of potential interactors.[8][11] A robust target engagement strategy does not choose one over the other but integrates both to tell a complete story.

G cluster_0 Biochemical / Biophysical Assays cluster_1 Cellular Assays b_assay Biochemical Assay (e.g., Kinase Assay) data_interp Data Interpretation & SAR Development b_assay->data_interp spr Surface Plasmon Resonance (SPR) spr->data_interp itc Isothermal Titration Calorimetry (ITC) itc->data_interp cetsa Cellular Thermal Shift Assay (CETSA) validated Validated Target Engagement cetsa->validated pal Photoaffinity Labeling (PAL) pal->validated start Azetidine Hit Compound start->b_assay Direct Binding & Functional Activity start->spr Direct Binding & Functional Activity start->itc Direct Binding & Functional Activity data_interp->cetsa Confirm in Physiological Context data_interp->pal Confirm in Physiological Context

Caption: A typical workflow for validating target engagement, progressing from controlled in vitro assays to complex cellular systems.

Part 1: Biophysical Methods for Direct Binding Analysis

Biophysical techniques measure the direct physical interaction between a compound and its purified protein target.[12] They are indispensable for initial hit validation, detailed mechanistic studies, and guiding SAR by providing quantitative data on binding affinity, kinetics, and thermodynamics.[12][13]

Surface Plasmon Resonance (SPR)
  • Principle of Causality: SPR detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[14][15] As the azetidine compound (analyte) flows over the surface and binds to the protein (ligand), the accumulation of mass at the surface alters the refractive index, which is recorded in a sensorgram.

  • Key Data Output: The primary strength of SPR is its ability to provide detailed kinetic information, including the association rate constant (k_on) and the dissociation rate constant (k_off).[16] The equilibrium dissociation constant (K_D), a measure of affinity, is calculated from these rates (K_D = k_off/k_on).[14]

  • Experimental Insight: The choice to use SPR is often driven by the need to understand the kinetics of the interaction. A compound with a slow k_off (a long residence time) may exhibit a more durable pharmacological effect in vivo, even if its K_D is modest. This kinetic profile is invisible to endpoint assays.

Isothermal Titration Calorimetry (ITC)
  • Principle of Causality: ITC is the "gold standard" for measuring binding thermodynamics. It directly quantifies the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[14][15] By titrating the azetidine compound into a sample cell containing the target protein, a binding isotherm is generated that allows for the precise determination of binding parameters.

  • Key Data Output: A single ITC experiment can determine the binding affinity (K_D), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[16] This provides a complete thermodynamic signature of the interaction. For example, researchers used ITC to confirm the high-affinity binding of novel azetidine-based STAT3 inhibitors directly to the STAT3 protein.[3][5]

  • Experimental Insight: Unlike SPR, ITC is a solution-based technique, eliminating potential artifacts from immobilizing the target protein. The choice to use ITC is justified when a precise, label-free measurement of affinity in solution is required and when understanding the thermodynamic drivers of binding (e.g., enthalpy- or entropy-driven) is crucial for optimizing the lead compound.

Considerations for Covalent Azetidine Inhibitors

Many azetidine-based compounds are designed as covalent inhibitors, containing a reactive "warhead" that forms a permanent bond with a specific residue on the target protein.[17] For these molecules, standard IC50 or K_D measurements are insufficient and can be misleading because the inhibition is time-dependent.[17][18]

  • Mechanism of Action: Covalent inhibition is typically a two-step process: an initial, reversible binding event (governed by K_I) followed by an irreversible inactivation step (governed by k_inact).[17][19]

  • Correct Metric of Potency: The true measure of potency for an irreversible covalent inhibitor is the second-order rate constant k_inact/K_I.[20] This value reflects both the initial binding affinity and the subsequent rate of covalent bond formation, providing a much more accurate parameter for SAR and compound ranking. This requires specific kinetic assays, such as progress-curve analysis, to determine.[18][20]

Method Principle Primary Data Output Throughput Key Advantage Key Limitation
SPR Change in refractive index upon bindingKinetics (k_on, k_off), Affinity (K_D)MediumReal-time kinetic data (residence time)Immobilization may alter protein function
ITC Measures heat of bindingAffinity (K_D), Thermodynamics (ΔH, ΔS), Stoichiometry (n)LowGold standard for affinity; solution-basedRequires large amounts of pure material
Biochemical Measures functional output (e.g., enzyme activity)Potency (IC50, K_i, k_inact/K_I)HighDirect measure of functional consequenceIndirect measure of binding; prone to artifacts

Part 2: Cellular Methods for In-Situ Target Validation

Confirming that a compound binds its target in a test tube is a necessary first step, but the ultimate proof of mechanism comes from demonstrating this interaction in a living cell.[6] Cellular assays account for critical factors like membrane permeability, target accessibility, and competition from endogenous ligands.[8][9]

Cellular Thermal Shift Assay (CETSA)

  • Principle of Causality: CETSA is founded on the biophysical principle of ligand-induced thermal stabilization.[21] When a compound like an azetidine derivative binds to its target protein, it typically stabilizes the protein's structure. This stabilized protein-ligand complex is more resistant to heat-induced denaturation and aggregation.[11] By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. An increase in the protein's melting temperature (T_m) in the presence of the compound is direct evidence of target engagement.[9]

G cluster_0 No Compound (Control) cluster_1 With Azetidine Compound p_unbound Target Protein (Unbound) p_heat_unbound Heat Applied p_unbound->p_heat_unbound Low T_m p_denatured Denatured & Aggregated Protein p_heat_unbound->p_denatured p_bound Target Protein + Cmpd (Bound Complex) p_heat_bound Heat Applied p_bound->p_heat_bound High T_m (Thermal Shift) p_soluble Soluble Protein (Stabilized) p_heat_bound->p_soluble G probe Azetidine Pharmacophore Photoreactive Group (e.g., Diazirine) Reporter Tag (e.g., Alkyne) desc Binds reversibly to target protein probe:f0->desc desc2 UV light activates, forming a covalent bond probe:f1->desc2 desc3 Used for enrichment and identification (e.g., via 'click' chemistry) probe:f2->desc3

References

A Senior Application Scientist's Guide to Orthogonal Assay Development for Validating Azetidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Primary Hit—The Imperative for Rigorous Validation

In modern drug discovery, the azetidine scaffold has emerged as a privileged structure.[1] Its unique three-dimensional geometry and strained four-membered ring offer a compelling blend of metabolic stability and conformational rigidity, enabling novel interactions with biological targets.[1][2][3] However, the journey from an initial high-throughput screening (HTS) "hit" to a viable lead candidate is fraught with peril. A significant percentage of initial hits are false positives arising from assay interference, compound aggregation, or non-specific activity.[4][5] Relying on a single assay is a recipe for the costly pursuit of artifacts.

This is where the principle of orthogonal validation becomes paramount. An orthogonal approach utilizes multiple, independent analytical techniques that measure the same biological endpoint through fundamentally different physical principles.[6][7] If distinct methods yield concordant results, confidence in the hit's authenticity and mechanism of action increases exponentially.[6] This guide eschews a simple checklist of assays. Instead, it presents a logical, multi-phased workflow designed to systematically de-risk an azetidine hit compound, building a comprehensive data package that substantiates its therapeutic potential.

The Validation Workflow: From Target Interaction to Cellular Consequence

A successful validation cascade follows a logical progression. We must first prove the compound binds its intended target in a biologically relevant environment. Then, we confirm this binding event translates to the desired cellular phenotype. Finally, we elucidate the precise mechanism connecting the target to the phenotype. This workflow ensures that each step validates the last, creating a self-reinforcing evidence trail.

Validation_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Phenotypic Confirmation cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Selectivity & Off-Target Profiling P1_CETSA Cellular Thermal Shift Assay (CETSA) (Biophysical - Stability) P2_Viability Orthogonal Viability Assays (Metabolic vs. Membrane Integrity) P1_CETSA->P2_Viability Does binding cause the expected cellular effect? P1_NanoBRET NanoBRET™ Assay (Proximity-Based - Energy Transfer) P1_NanoBRET->P2_Viability P2_Apoptosis Apoptosis Assays (Annexin V / Caspase Activity) P2_Viability->P2_Apoptosis P3_CellCycle Cell Cycle Analysis (DNA Content) P2_Apoptosis->P3_CellCycle How does the compound mediate this effect? P3_Signaling Target Pathway Analysis (e.g., Western Blot) P2_Apoptosis->P3_Signaling P4_Profiling Broad Kinase/Target Panels P3_CellCycle->P4_Profiling Is the effect specific to the intended target? P3_Signaling->P4_Profiling ValidatedLead Validated Lead Candidate P4_Profiling->ValidatedLead P4_Imaging High-Content Imaging P4_Imaging->ValidatedLead PrimaryHit Primary Screen Hit (e.g., Biochemical IC50) PrimaryHit->P1_CETSA Is the binding real in a cellular context? PrimaryHit->P1_NanoBRET

Caption: The Orthogonal Validation Workflow.

Phase 1: Confirming Target Engagement in a Cellular Milieu

Causality Check: An IC50 from a biochemical assay using purified, recombinant protein is a valuable starting point, but it doesn't guarantee the compound can penetrate the cell membrane, avoid efflux pumps, and engage its target within the crowded, complex intracellular environment.[8][9] Therefore, the first and most critical validation step is to confirm target engagement in intact cells.[4][10][11][12]

Orthogonal Assay 1: Cellular Thermal Shift Assay (CETSA)
  • Principle of Expertise: CETSA is a powerful biophysical method that operates on a simple premise: when a ligand binds to its target protein, it generally confers thermal stability.[13][14] By heating intact cells treated with the azetidine compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can directly observe this stabilization as a "shift" in the protein's melting curve.[10][14] This provides label-free, direct evidence of physical interaction in a native cellular context.[9]

  • Experimental Protocol: CETSA by Western Blot

    • Cell Treatment: Plate a cancer cell line known to express the target protein (e.g., HCT116) and grow to ~80% confluency. Treat cells with the azetidine compound (e.g., at 10x the biochemical IC50) and a vehicle control (e.g., 0.1% DMSO) for 2-4 hours.

    • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.

    • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Clarification: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Analysis: Collect the supernatant and analyze the protein levels of the specific target via Western Blot using a validated antibody. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.

  • Data Presentation: Hypothetical CETSA Results

Compound (10 µM)Target ProteinTagg (°C) (Vehicle)Tagg (°C) (Compound)Thermal Shift (ΔTagg)Interpretation
Azetidine-789Target Kinase X52.158.3+6.2°CStrong Target Engagement
Vehicle (DMSO)Target Kinase X52.2N/AN/ABaseline
Staurosporine (Control)Target Kinase X52.060.1+8.1°CPositive Control Engagement
Orthogonal Assay 2: NanoBRET™ Target Engagement Assay
  • Principle of Expertise: As a robust orthogonal counterpoint to CETSA, the NanoBRET™ assay provides a quantitative measure of target occupancy in living cells. This method relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein is fused to a bright NanoLuc® luciferase, and a fluorescent tracer that binds the target is added. When the tracer is bound, it is close enough to the luciferase to accept its energy, producing a BRET signal. A test compound that engages the target will displace the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the calculation of an intracellular IC50.

  • Experimental Protocol: NanoBRET™ Assay

    • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well white assay plate.

    • Compound Addition: Prepare serial dilutions of the azetidine compound in Opti-MEM. Add the compounds to the cells and incubate.

    • Tracer & Substrate Addition: Add the NanoBRET™ target-specific fluorescent tracer and the NanoLuc® substrate (furimazine) to all wells.

    • Signal Measurement: Incubate for 2 hours at 37°C. Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.

    • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Phase 2: Validating the Cellular Phenotype

Causality Check: With target engagement confirmed, we must now verify that this molecular event produces the intended biological outcome. For many oncology-focused azetidine compounds, the goal is to inhibit proliferation and induce cell death. It is crucial to use orthogonal methods to measure these effects, as different assays report on distinct cellular states (e.g., metabolic activity vs. cell number vs. membrane integrity).

Assay 1: Orthogonal Cell Viability/Cytotoxicity Assays
  • Principle of Expertise: A common pitfall is relying solely on a metabolic assay like MTT or MTS. These assays measure mitochondrial reductase activity, which is a proxy for viability but can be confounded by compounds that directly affect cellular metabolism without killing the cell. A superior, self-validating approach is to multiplex two assays with different readouts: one measuring metabolic health (ATP levels) and one measuring cell death (membrane integrity).

  • Experimental Protocol: Multiplexed Viability/Cytotoxicity

    • Cell Plating & Treatment: Seed a cancer cell line (e.g., A549) in a 96-well plate and allow cells to attach overnight. Treat with a serial dilution of the azetidine compound for 72 hours.

    • Cytotoxicity Measurement: Add a non-toxic, membrane-impermeable DNA dye (e.g., CellTox™ Green) to the wells along with a lysis control. This dye only fluoresces upon binding DNA released from cells with compromised membranes. Measure fluorescence to quantify cytotoxicity.

    • Viability Measurement: Subsequently, add an ATP-quantifying reagent (e.g., CellTiter-Glo®) to the same wells. This reagent lyses the remaining cells and generates a luminescent signal proportional to the amount of ATP present, indicating the number of metabolically active cells.

    • Analysis: Normalize both fluorescence (cytotoxicity) and luminescence (viability) data to vehicle-treated controls. Plot the dose-response curves to determine the IC50 (viability) and EC50 (cytotoxicity).

  • Data Presentation: Comparative IC50/EC50 Values

CompoundViability Assay (CellTiter-Glo®) IC50Cytotoxicity Assay (CellTox™ Green) EC50Primary Screen (Biochemical) IC50Interpretation
Azetidine-7891.2 µM1.5 µM0.3 µMPotent cell activity, concordant viability/cytotoxicity. The shift from biochemical to cellular potency is expected.
Negative Control> 50 µM> 50 µM> 50 µMNo activity.
Assay 2: Apoptosis Induction Assays

  • Principle of Expertise: If a compound reduces cell viability, the next logical question is how. Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs.[15] A robust validation strategy will measure markers from different stages of the apoptotic cascade to confirm the mechanism.[16] We can combine an early marker (phosphatidylserine externalization via Annexin V) with a key executioner event (caspase-3/7 activation).

Apoptosis_Pathway Compound Azetidine Compound Target Target Protein Compound->Target Mito Mitochondrial Pathway Target->Mito PS Phosphatidylserine (PS) Flipping Mito->PS Casp9 Caspase-9 Activation Mito->Casp9 AnnexinV Assay: Annexin V Staining (Flow Cytometry) PS->AnnexinV Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis CaspaseGlo Assay: Caspase-Glo® 3/7 (Luminescence) Casp37->CaspaseGlo

Caption: Key markers measured in the apoptosis cascade.
  • Experimental Protocol: Annexin V/7-AAD Staining by Flow Cytometry

    • Treatment & Harvest: Treat cells with the azetidine compound at 1x, 5x, and 10x its IC50 for 24-48 hours. Harvest both adherent and floating cells.

    • Staining: Wash cells and resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and 7-AAD (a DNA dye that stains necrotic or late apoptotic cells).[17]

    • Analysis: Analyze the stained cells using a flow cytometer. Quantify the cell populations: Live (Annexin V-/7-AAD-), Early Apoptotic (Annexin V+/7-AAD-), and Late Apoptotic/Necrotic (Annexin V+/7-AAD+).

  • Experimental Protocol: Caspase-3/7 Activity Assay

    • Setup: Plate cells and treat with a serial dilution of the compound for a relevant time point (e.g., 24 hours).

    • Reagent Addition: Add a reagent like Caspase-Glo® 3/7, which contains a proluminescent caspase-3/7 substrate. If caspases are active, the substrate is cleaved, releasing a substrate for luciferase that generates a luminescent signal.

    • Measurement: Incubate at room temperature and measure luminescence.

Phase 3: Elucidating the Mechanism of Action (MoA)

Causality Check: This phase connects the confirmed target engagement with the observed phenotype. If the azetidine compound targets a protein involved in cell cycle progression (e.g., a cyclin-dependent kinase), a logical consequence of its inhibition would be arrest at a specific phase of the cell cycle.[17]

Assay: Cell Cycle Analysis by DNA Content

  • Principle of Expertise: The progression of a cell through its life cycle (G1, S, G2, M phases) is tightly regulated. By staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity of a large population of cells via flow cytometry, we can determine the distribution of cells in each phase. A compound that blocks the G1/S transition, for example, will cause a build-up of cells with G1-phase DNA content.

Cell_Cycle cluster_legend G1 G1 S S (DNA Synthesis) G1->S G1/S Checkpoint Checkpoint1 X G2 G2 S->G2 M M (Mitosis) G2->M G2/M Checkpoint Checkpoint2 X M->G1 Arrest Compound-induced Arrest

Caption: The mammalian cell cycle with key checkpoints.
  • Experimental Protocol: PI Staining for Cell Cycle Analysis

    • Treatment: Treat cells with the azetidine compound (e.g., at its IC50) for 24 hours.

    • Harvest & Fixation: Harvest cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

    • Analysis: Analyze by flow cytometry. Use the pulse width/area signal to exclude cell doublets and debris. Quantify the percentage of cells in the G0/G1, S, and G2/M phases based on their fluorescence intensity.

  • Data Presentation: Cell Cycle Distribution

Treatment% Cells in G0/G1% Cells in S% Cells in G2/MInterpretation
Vehicle (DMSO)55%25%20%Normal Distribution
Azetidine-789 (1 µM)78%12%10%Strong G1 Arrest
Nocodazole (Control)8%10%82%G2/M Arrest Positive Control

Phase 4: Assessing Specificity and Off-Target Effects

Trustworthiness Check: A potent compound is only valuable if it is also selective. Off-target activity is a primary cause of toxicity and clinical trial failure.[18][19] Early assessment of selectivity is a critical de-risking step.

  • Principle of Expertise: The choice of assay depends on the target class. If the azetidine compound targets a kinase, it is standard practice to screen it against a large panel of other kinases (e.g., the Eurofins DiscoverX KINOMEscan® panel) to determine its selectivity profile. For other target classes, broader approaches may be necessary. In silico predictive models can flag potential off-target liabilities based on structural similarity to known ligands.[20][21] Furthermore, high-content imaging can provide an unbiased view of cellular morphology, revealing unexpected phenotypes that may hint at off-target effects.[22]

This comprehensive, multi-phased validation strategy provides a robust framework for assessing azetidine compounds. By systematically confirming target engagement, validating the cellular phenotype with orthogonal methods, elucidating the mechanism of action, and assessing selectivity, researchers can build a compelling, data-rich narrative that significantly increases the confidence in a hit compound and justifies its advancement into lead optimization.

References

A Senior Application Scientist's Guide to Protecting Groups in Azetidine Synthesis: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of azetidines represents both a significant opportunity and a considerable challenge. These four-membered nitrogen-containing heterocycles are prized scaffolds in medicinal chemistry, offering unique three-dimensional structures that can enhance potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2][3] However, the inherent ring strain of azetidines makes their synthesis and manipulation a delicate process, where the choice of a nitrogen protecting group is paramount to success.[2][4]

This guide provides an in-depth comparative analysis of the most commonly employed protecting groups in azetidine synthesis: the carbamates tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), and the sulfonamides p-Toluenesulfonyl (Tosyl) and 2-Nitrobenzenesulfonyl (Nosyl). We will delve into the mechanistic rationale behind their application, provide experimental data for comparison, and present detailed protocols to aid in your synthetic endeavors.

The Critical Role of the N-Protecting Group in Azetidine Chemistry

The nitrogen atom of the azetidine ring is a focal point of its reactivity. Unprotected azetidines can be prone to oligomerization and ring-opening reactions, especially in the presence of electrophiles or under acidic conditions.[4] A suitable protecting group mitigates these issues by:

  • Attenuating Nucleophilicity: Reducing the reactivity of the nitrogen lone pair, thus preventing unwanted side reactions.

  • Facilitating Purification: Often imparting crystallinity or favorable chromatographic properties to intermediates.

  • Directing Reactivity: In some cases, influencing the stereochemical outcome of reactions on the azetidine ring.

  • Enabling Orthogonal Strategies: Allowing for selective deprotection in the presence of other sensitive functional groups, a cornerstone of modern multi-step synthesis.[1][3][5]

The selection of an optimal protecting group is therefore a strategic decision that can significantly impact the overall efficiency and success of a synthetic route.

Comparative Analysis of Common Azetidine Protecting Groups

This section provides a head-to-head comparison of Boc, Cbz, Tosyl, and Nosyl protecting groups, focusing on their stability, ease of introduction and cleavage, and compatibility with various reaction conditions.

Carbamate Protecting Groups: Boc and Cbz

Carbamate-based protecting groups are widely utilized due to their general stability and well-established deprotection methods.

tert-Butoxycarbonyl (Boc) Group:

The Boc group is a cornerstone of modern organic synthesis, prized for its acid-lability.

  • Protection: Typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction is generally high-yielding and proceeds under mild conditions.

  • Stability: The Boc group is stable to a wide range of non-acidic conditions, including catalytic hydrogenation and basic hydrolysis, making it orthogonal to the Cbz group.[1]

  • Deprotection: Readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[6] This acid-catalyzed removal proceeds via the formation of a stable tert-butyl cation.[6]

  • Causality: The choice of the Boc group is often dictated by the need for a protecting group that can be removed under mild acidic conditions without affecting other acid-sensitive functionalities that might be present in the molecule. Its stability to hydrogenation makes it a valuable orthogonal partner to the Cbz group in complex syntheses.

Carboxybenzyl (Cbz) Group:

The Cbz group is another stalwart in amine protection, particularly in peptide chemistry, and is renowned for its removal by catalytic hydrogenolysis.

  • Protection: Introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often Schotten-Baumann conditions.[7][8]

  • Stability: The Cbz group is stable to acidic and basic conditions, providing orthogonality to the Boc group.[1][7]

  • Deprotection: Classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which generates the benign byproducts toluene and carbon dioxide.[7][9] It can also be cleaved by strong acids like HBr in acetic acid, although this is less common.[9][10]

  • Causality: The Cbz group is favored when hydrogenation is a viable deprotection strategy and when orthogonality to acid-labile groups like Boc is required. Its stability to a broad range of reagents makes it a robust choice for multi-step sequences.

Sulfonamide Protecting Groups: Tosyl and Nosyl

Sulfonamide-based protecting groups offer a different profile of stability and reactivity compared to carbamates.

p-Toluenesulfonyl (Tosyl) Group: *

The tosyl group is a robust protecting group, forming stable sulfonamides that are resistant to a wide array of reaction conditions.

  • Protection: Typically introduced by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or potassium carbonate.[11][12]

  • Stability: Tosylamides are exceptionally stable to both acidic and basic conditions, as well as many oxidizing and reducing agents.

  • Deprotection: The high stability of the tosyl group makes its removal challenging, often requiring harsh conditions such as sodium in liquid ammonia or strong acids at elevated temperatures.[13] This can limit its applicability in the synthesis of complex molecules with sensitive functional groups.

  • Causality: The tosyl group is often employed when a highly robust protecting group is necessary to withstand harsh reaction conditions in subsequent steps. Its electron-withdrawing nature can also be exploited to activate adjacent positions.

2-Nitrobenzenesulfonyl (Nosyl) Group:

The nosyl group shares the stability of the tosyl group but offers a significant advantage in its milder deprotection conditions.

  • Protection: Introduced using 2-nitrobenzenesulfonyl chloride (NsCl) in a similar manner to TsCl.

  • Stability: Nosylamides are stable to acidic conditions and various reagents.

  • Deprotection: The key feature of the nosyl group is its facile cleavage under mild, nucleophilic conditions, typically with a thiol and a base (e.g., thiophenol and potassium carbonate).[14] This deprotection proceeds via a Meisenheimer complex.

  • Causality: The nosyl group is an excellent choice when a robust, acid-stable protecting group is required, but where the harsh conditions for tosyl deprotection are not tolerated. Its orthogonality to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups makes it a valuable tool in complex synthetic strategies.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of these protecting groups to facilitate a direct comparison. The provided yield ranges are indicative and can vary depending on the specific azetidine substrate and reaction conditions.

Protecting GroupCommon Protection ReagentsTypical Protection YieldCommon Deprotection ReagentsTypical Deprotection YieldKey AdvantagesKey Disadvantages
Boc (Boc)₂O, Base>90%[15]TFA, HCl>90%[1][4]Mild acid cleavage, orthogonal to Cbz and NosylAcid sensitive
Cbz Cbz-Cl, Base>90%[7][16]H₂, Pd/C>90%[9][17]Cleavage by hydrogenation, orthogonal to Boc and NosylNot compatible with reducible functional groups
Tosyl TsCl, Base>85%[11][18]Na/NH₃, HBr/AcOH (harsh)Variable[13]Very stable to a wide range of conditionsHarsh deprotection conditions
Nosyl NsCl, Base>90%[19]Thiophenol, K₂CO₃>90%[14]Stable to acid, mild nucleophilic cleavage, orthogonal to Boc and CbzCan be sensitive to some reducing agents

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of a generic azetidine substrate.

Protocol 1: N-Boc Protection of Azetidine

Materials:

  • Azetidine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve azetidine in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate, followed by the dropwise addition of di-tert-butyl dicarbonate.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography if necessary.

Protocol 2: N-Boc Deprotection of Azetidine

Materials:

  • N-Boc azetidine (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-20 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc azetidine in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

  • The resulting azetidine TFA salt can be used directly or neutralized with a base.

Protocol 3: N-Cbz Protection of Azetidine

Materials:

  • Azetidine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve azetidine in a 1 M aqueous solution of sodium carbonate, cooled in an ice bath.

  • While stirring vigorously, add benzyl chloroformate dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Acidify the aqueous layer with cold 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

Protocol 4: N-Cbz Deprotection of Azetidine

Materials:

  • N-Cbz azetidine (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz azetidine in methanol in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C to the solution.

  • Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

  • Stir the reaction vigorously under a hydrogen atmosphere (1 atm or balloon) at room temperature.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.[9]

Protocol 5: N-Tosyl Protection of Azetidine

Materials:

  • Azetidine (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (MeCN)

  • Toluene

Procedure:

  • To a stirred mixture of azetidine and potassium carbonate in acetonitrile, add p-toluenesulfonyl chloride portionwise at room temperature.

  • Stir the reaction for 6-12 hours, monitoring by TLC.

  • Add toluene to the reaction mixture and filter off the solid inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization.[11]

Protocol 6: N-Nosyl Deprotection of Azetidine

Materials:

  • N-Nosyl azetidine (1.0 equiv)

  • Thiophenol (2.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve N-Nosyl azetidine in acetonitrile.

  • Add potassium carbonate and thiophenol to the solution.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Visualization of Synthetic Strategies

The following diagrams illustrate key concepts and workflows discussed in this guide.

Protection_Strategies cluster_carbamates Carbamate Protecting Groups cluster_sulfonamides Sulfonamide Protecting Groups Boc Boc (tert-Butoxycarbonyl) Cbz Cbz (Carboxybenzyl) Tosyl Tosyl (p-Toluenesulfonyl) Nosyl Nosyl (2-Nitrobenzenesulfonyl) Azetidine Azetidine Azetidine->Boc (Boc)₂O, Base Azetidine->Cbz Cbz-Cl, Base Azetidine->Tosyl TsCl, Base Azetidine->Nosyl NsCl, Base

Caption: Overview of common N-protection strategies for azetidines.

Deprotection_Orthogonality NBoc N-Boc Azetidine NCbz N-Cbz Azetidine FreeAzetidine Free Azetidine NBoc->FreeAzetidine  TFA or HCl (Acidic Cleavage) NNosyl N-Nosyl Azetidine NCbz->FreeAzetidine H₂/Pd-C (Hydrogenolysis) NNosyl->FreeAzetidine Thiophenol/Base (Nucleophilic Cleavage)

Caption: Orthogonal deprotection strategies for N-protected azetidines.

Conclusion

The judicious selection of a nitrogen protecting group is a critical parameter in the successful synthesis of azetidine-containing molecules. This guide has provided a comparative analysis of four widely used protecting groups—Boc, Cbz, Tosyl, and Nosyl—highlighting their respective strengths and weaknesses. The Boc and Cbz groups offer a powerful orthogonal pair for syntheses requiring mild deprotection conditions. The Tosyl group provides exceptional stability for harsh reaction sequences, while the Nosyl group presents a robust, acid-stable alternative with the advantage of mild, nucleophilic cleavage.

By understanding the mechanistic underpinnings and practical considerations for each protecting group, researchers can devise more efficient and robust synthetic routes to novel azetidine-containing compounds, thereby accelerating the pace of drug discovery and development.

References

Introduction: The Azetidine Scaffold - A Double-Edged Sword in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the comparative performance and experimental evaluation of azetidine-containing molecules against potential off-target liabilities.

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly popular motifs in modern drug discovery.[1][2] Their inherent ring strain (approx. 25.4 kcal/mol) and constrained geometry offer a unique three-dimensional framework that can enhance molecular rigidity, improve metabolic stability, and provide novel exit vectors for structure-activity relationship (SAR) exploration.[1][3] This has led to the successful incorporation of azetidine rings into approved drugs like the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, where the scaffold is credited with improving pharmacokinetic properties and receptor selectivity.[1][4]

However, the very features that make azetidines attractive also present potential liabilities. The ring strain can make them susceptible to metabolic ring-opening or decomposition, potentially forming reactive intermediates.[1][5] Furthermore, like any small molecule, azetidine-containing compounds can interact with unintended biological targets, leading to off-target toxicities that can derail a drug development program.[6] Therefore, a robust and systematic evaluation of off-target liabilities is not just a regulatory requirement but a critical step to mitigate risk and select drug candidates with the highest probability of clinical success.

This guide provides a comparative overview of the key experimental and computational methodologies for assessing the off-target profile of azetidine-containing molecules, grounded in the perspective of a senior application scientist. We will delve into the causality behind experimental choices, provide detailed protocols for cornerstone assays, and present an integrated strategy for a self-validating and efficient evaluation process.

Part 1: The Landscape of Off-Target Liabilities

Off-target interactions are broadly defined as any binding event of a drug candidate to a biological molecule other than its intended therapeutic target.[7] For azetidine-containing molecules, as with other chemical classes, these liabilities often fall into several key categories with well-understood clinical implications. Proactive screening against a panel of these targets is an industry-standard practice to identify and engineer out potential safety risks early in the discovery process.[8][9]

Common High-Risk Off-Target Classes:

  • G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors, involved in a vast array of physiological processes. Off-target activity at adrenergic, dopaminergic, or serotonergic receptors can lead to cardiovascular, CNS, and other systemic side effects.

  • Ion Channels: Particularly the hERG potassium channel, inhibition of which can prolong the QT interval and lead to a potentially fatal cardiac arrhythmia known as Torsade de Pointes.[10] This is a critical safety checkpoint for all new chemical entities.

  • Kinases: A large family of enzymes that are common drug targets, especially in oncology. Due to conserved ATP-binding sites, kinase inhibitors are often promiscuous, leading to off-target inhibition that can cause side effects like skin rash or gastrointestinal issues.[11]

  • Cytochrome P450 (CYP) Enzymes: These are the primary enzymes responsible for drug metabolism in the liver.[12] Inhibition of specific CYP isoforms (e.g., CYP3A4, CYP2D6) is a major cause of drug-drug interactions (DDIs), where one drug alters the metabolism and plasma concentration of a co-administered drug, potentially leading to toxicity or loss of efficacy.[13][14]

  • Nuclear Receptors: Such as the pregnane X receptor (PXR), which can be activated by drugs and lead to the induction of metabolic enzymes, another source of DDIs.[11]

Part 2: A Dichotomy of Evaluation: Computational vs. Experimental Approaches

Evaluating the off-target profile of a new molecule requires a multi-faceted approach. Modern drug discovery leverages a powerful combination of in silico (computational) prediction and in vitro (experimental) testing. These methods are not mutually exclusive but are best used in a tiered, complementary fashion to build a comprehensive safety profile efficiently.

FeatureComputational (In Silico) ScreeningExperimental (In Vitro) Screening
Principle Uses algorithms and models based on chemical structure and known bioactivity data to predict potential interactions.[15][16]Directly measures the interaction of a compound with a biological target (e.g., receptor, enzyme) in a controlled laboratory setting.[17]
Throughput Very High (thousands to millions of compounds against thousands of targets).[18]Low to High (depends on the assay; single-point screens are high, IC50s are lower).
Cost Low (primarily computational resources).High (reagents, instrumentation, personnel).
Stage of Use Early Discovery (Hit-finding, Hit-to-Lead) for initial filtering and hypothesis generation.[18]Lead Optimization and Preclinical Development for definitive data and regulatory submission.[8]
Data Output Predicted binding scores, probabilities, or similarity metrics.[19]Quantitative data (IC50, Ki, EC50), providing direct evidence of interaction and potency.[20][21]
Limitations Predictive, not definitive. Prone to false positives/negatives. Accuracy depends on the quality of training data.[19]Can miss interactions not included in the screening panel. May not fully replicate the in vivo environment.[22]

This table illustrates a fundamental principle: predict computationally, confirm experimentally. Early-stage computational screening can rapidly flag potential liabilities across a vast proteomic space, allowing chemists to prioritize which compounds to synthesize and which experimental assays to run, thereby saving significant time and resources.[6]

Part 3: Experimental Evaluation Strategies: The Gold Standard

While computational tools are invaluable for prediction, definitive assessment of off-target liability relies on robust, validated experimental assays.[23] A tiered approach is recommended, starting with broad screening panels and progressing to more detailed mechanistic studies for any identified "hits."

G T1_Decision T1_Decision T2_IC50 T2_IC50 T1_Decision->T2_IC50 Yes No_Liability Low Off-Target Risk Proceed with Program T1_Decision->No_Liability No T2_Decision T2_Decision T2_IC50->T2_Decision T3_Functional T3_Functional T2_Decision->T3_Functional Yes T2_Decision->No_Liability No T3_SAR T3_SAR T3_Functional->T3_SAR T1_Start T1_Start T3_SAR->T1_Start Re-evaluate New Analog

Caption: Tiered workflow for experimental off-target evaluation.

Radioligand Binding Assays: The Workhorse of Target Screening

Radioligand binding assays are the gold standard for determining a compound's affinity for a specific receptor.[23][24] They are robust, sensitive, and can be configured for high-throughput screening against large panels of targets.

Principle of Competitive Binding: These assays measure the ability of a test compound (unlabeled) to compete with a known, high-affinity radioligand (labeled with ³H or ¹²⁵I) for binding to a receptor.[25] The amount of radioligand displaced is proportional to the test compound's affinity for the receptor. The result is typically reported as an IC50 value (the concentration of test compound required to inhibit 50% of the radioligand binding), which can be converted to an affinity constant (Ki).[20]

Step-by-Step Protocol: Competitive Radioligand Binding Assay

  • Preparation of Reagents:

    • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the target receptor of interest (e.g., HEK293 cells expressing the adrenergic alpha-1A receptor).

    • Test Compound: Prepare a stock solution of the azetidine-containing test compound in 100% DMSO. Create a serial dilution series (e.g., 11 concentrations) in the appropriate assay buffer.

    • Radioligand: Dilute the radiolabeled ligand (e.g., [³H]-Prazosin) to a final concentration near its dissociation constant (Kd) in the assay buffer.

    • Non-specific Binding Control: Prepare a high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Phentolamine) to determine the amount of radioligand binding that is not specific to the receptor.

  • Assay Incubation:

    • In a 96-well plate, add in order: assay buffer, the test compound dilution series, the radioligand, and finally the cell membrane preparation.

    • Include control wells for "total binding" (no test compound) and "non-specific binding."

    • Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the cell membranes (with bound radioligand) on the filter while unbound radioligand passes through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Allow the filter plate to dry completely.

    • Add scintillation cocktail to each well, which emits light when it interacts with the radioisotope.

    • Count the radioactivity in each well using a scintillation counter (measured in counts per minute, CPM).

    • Calculate the percent inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percent inhibition against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[25]

Cytochrome P450 Inhibition Assays: Predicting Drug-Drug Interactions

Evaluating the potential for a new molecule to inhibit CYP enzymes is a critical safety assessment mandated by regulatory agencies.[12] These assays determine if an azetidine-containing compound is likely to cause adverse drug-drug interactions.

Principle: This assay measures the effect of a test compound on the ability of human liver microsomes (which contain a mixture of CYP enzymes) to metabolize a specific probe substrate for a given CYP isoform.[21] A decrease in the formation of the substrate's metabolite indicates inhibition of the enzyme.[26]

Step-by-Step Protocol: CYP Inhibition Assay (e.g., for CYP3A4)

  • Reagent Preparation:

    • Human Liver Microsomes (HLMs): Thaw pooled HLMs on ice. Dilute to the desired concentration in a phosphate buffer.

    • Test Compound: Prepare a serial dilution of the azetidine-containing compound in buffer.

    • Probe Substrate: Prepare a solution of a CYP3A4-specific substrate (e.g., midazolam) at a concentration near its Km value.

    • Cofactor (NADPH): Prepare a solution of the enzyme cofactor NADPH. This initiates the metabolic reaction.

    • Positive Control: Prepare a solution of a known CYP3A4 inhibitor (e.g., ketoconazole).

  • Incubation:

    • In a 96-well plate, pre-incubate the HLMs with the test compound dilutions (or positive control/vehicle) for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding the NADPH solution.

    • Allow the reaction to proceed for a specific time (e.g., 10 minutes) at 37°C. The timing should be within the linear range of metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding a "stop solution," typically ice-cold acetonitrile containing an internal standard (for analytical quantification).

    • The acetonitrile also serves to precipitate the microsomal proteins.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant (containing the metabolite) to a new plate.

    • Analyze the amount of metabolite formed (e.g., 1'-hydroxymidazolam) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the percentage of remaining enzyme activity at each test compound concentration compared to the vehicle control.

    • Plot the percent activity against the log of the test compound concentration and fit the data to determine the IC50 value.[21]

hERG Functional Assays: A Critical Cardiac Safety Check

While binding assays can indicate an affinity for the hERG channel, a functional assay is required to confirm actual inhibition of the channel's activity, which is the direct cause of QT prolongation.[10] Automated patch-clamp electrophysiology is the current industry standard.

Principle: This assay directly measures the flow of potassium ions through the hERG channel in a cell line engineered to express it (e.g., HEK293-hERG).[10] A whole-cell patch-clamp technique is used to control the voltage across the cell membrane and record the resulting ion current. The test compound is applied, and any reduction in the current is quantified.[27]

Step-by-Step Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the hERG channel under standard conditions.

    • On the day of the experiment, prepare a single-cell suspension.

  • Automated Patch-Clamp System Setup:

    • Use an automated system like the QPatch or SyncroPatch.

    • Prime the system with extracellular and intracellular solutions.

    • Load the cell suspension and test compound plates into the instrument.

  • Recording Protocol:

    • The instrument automatically captures individual cells and forms a high-resistance "gigaseal" between the cell membrane and the recording electrode.

    • A specific voltage protocol is applied to the cell to elicit the characteristic hERG tail current.[27]

    • Establish a stable baseline recording of the hERG current in the presence of vehicle (e.g., 0.1% DMSO).

  • Compound Application and Measurement:

    • The system perfuses the cell with increasing, cumulative concentrations of the azetidine-containing test compound (e.g., 0.1, 1, 10 µM).

    • Allow the compound effect to reach a steady state at each concentration (typically 3-5 minutes).

    • Record the hERG current at each concentration. A known hERG blocker (e.g., E-4031) is used as a positive control.[10]

  • Data Analysis:

    • Measure the amplitude of the peak tail current at each concentration.

    • Calculate the percent inhibition of the current relative to the baseline vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.[27]

Part 4: Computational Strategies for Early-Stage Triaging

Before committing to expensive and time-consuming in vitro assays, computational methods can provide a valuable early warning system for potential off-target liabilities.[6] These approaches use the two-dimensional or three-dimensional structure of a molecule to predict its biological activities.

G Predicted_Output Predicted Off-Target Interaction Profile L1 L1 L1->Predicted_Output L2 L2 L2->Predicted_Output Explanation Principle: 'Similar molecules have similar biological activities' L2->Explanation L3 L3 L3->Predicted_Output S1 S1 S1->Predicted_Output Explanation2 Principle: Predicts binding pose and score based on physical interactions S1->Explanation2

Caption: Key computational methods for off-target prediction.

  • Ligand-Based Approaches: These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.[16]

    • Chemical Similarity Searching: Compares the structure of a new azetidine molecule against large databases of compounds with known activities (e.g., ChEMBL). If the molecule is highly similar to known hERG blockers or CYP inhibitors, it is flagged for further investigation.[15]

    • Quantitative Structure-Activity Relationship (QSAR): Statistical models trained on datasets of molecules with known activity against a particular off-target. These models identify physicochemical properties and structural features that correlate with unwanted activity and can predict the liability of a new molecule.[16]

  • Structure-Based Approaches: These methods require the 3D structure of the off-target protein.

    • Molecular Docking: This technique computationally places the azetidine-containing molecule into the binding site of a potential off-target protein (e.g., the active site of a CYP enzyme or the pore of the hERG channel). It then calculates a score based on the predicted binding energy, indicating the likelihood of a stable interaction.[15]

Conclusion: An Integrated and Self-Validating Strategy

Effectively evaluating the off-target liabilities of azetidine-containing molecules is not about choosing one method over another, but about building an intelligent, integrated workflow. The process should begin broadly with in silico predictions and high-throughput in vitro screens to cast a wide net and identify potential risks early. Any hits from these initial screens must then be validated through more rigorous, quantitative, and functional assays to confirm the liability and understand its potency.

This tiered, data-driven approach ensures that resources are focused on the most critical issues. It allows project teams to make informed decisions: to terminate a compound with an intractable liability, to deprioritize a chemotype, or, ideally, to use the off-target data to guide SAR and rationally design safer, more selective molecules. By embracing this philosophy of proactive and comprehensive profiling, researchers can better harness the therapeutic potential of the azetidine scaffold while minimizing the risk of late-stage failures due to unforeseen off-target effects.

References

A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of Azetidine-3-carbonitrile Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a strained four-membered heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and favorable physicochemical properties often lead to improved metabolic stability, solubility, and target engagement compared to its larger alicyclic counterparts.[1][2] Azetidine-3-carbonitrile hydrochloride, as a key building block, presents a versatile starting point for the exploration of chemical space in drug discovery. The strategic modification of this core structure allows for systematic investigation of structure-activity relationships (SAR), providing crucial insights for the optimization of lead compounds.

This guide provides an in-depth comparison of structural analogs of this compound, focusing on modifications at the N1-position of the azetidine ring and bioisosteric replacement of the C3-carbonitrile group. We will delve into the rationale behind these modifications, present comparative biological data where available in the public domain, and provide detailed experimental protocols for key assays relevant to the evaluation of these analogs.

The Strategic Importance of the Azetidine-3-carbonitrile Scaffold

The Azetidine-3-carbonitrile scaffold offers two primary vectors for chemical modification to probe SAR:

  • The N1-position: The nitrogen atom of the azetidine ring is a key site for functionalization. Substituents at this position can significantly influence the molecule's basicity, lipophilicity, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic profile and target interactions.[1]

  • The C3-carbonitrile group: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and a bioisostere for other functional groups like carbonyls, hydroxyls, and carboxylates.[3] Its replacement with other functionalities such as carboxamides or tetrazoles can profoundly impact a compound's binding affinity and metabolic stability.

The following sections will explore the impact of these modifications on biological activity, supported by experimental data from relevant studies.

Comparative Analysis of Structural Analogs

For the purpose of this guide, we will explore hypothetical SAR trends based on established medicinal chemistry principles and data from structurally related azetidine derivatives, given the limited direct comparative studies on a series of Azetidine-3-carbonitrile analogs in the public literature. We will focus on two primary classes of analogs: N1-substituted derivatives and C3-bioisosteric replacements.

N1-Substitution: Modulating Physicochemical Properties and Target Engagement

The introduction of various substituents at the N1-position of the azetidine ring is a common strategy to fine-tune the pharmacological properties of a lead compound.

Rationale for N1-Substitution:

  • Alkyl and Aryl Groups: Small alkyl groups can increase lipophilicity, potentially improving membrane permeability. Aryl groups can introduce opportunities for π-π stacking interactions with the target protein and can be further substituted to probe specific binding pockets.

  • Amide and Sulfonamide Groups: These groups can act as hydrogen bond donors and acceptors, enhancing binding affinity through specific interactions with the target. They also influence the overall polarity and solubility of the compound.

Illustrative SAR of N-Substituted Azetidine Analogs

Below is a hypothetical SAR table illustrating potential trends based on general medicinal chemistry principles:

Analog N1-Substituent (R) Predicted Impact on Properties Potential for Biological Activity
Parent Compound -HBaseline polarity and basicityStarting point for SAR exploration
Analog 1a -CH₃Increased lipophilicity, slight increase in basicityMay improve cell permeability
Analog 1b -BenzylIncreased lipophilicity, potential for π-stackingMay enhance binding to aromatic pockets
Analog 1c -C(O)CH₃ (Acetyl)Decreased basicity, increased polarityPotential for H-bond acceptor interactions
Analog 1d -SO₂CH₃ (Mesyl)Decreased basicity, increased polarityCan act as a hydrogen bond acceptor
C3-Bioisosteric Replacement: Fine-Tuning Target Interactions

The nitrile group at the C3-position is a key pharmacophoric feature. Its replacement with bioisosteres can lead to significant changes in biological activity by altering electronic properties and hydrogen bonding capabilities.

Rationale for C3-Bioisosteric Replacement:

  • Carboxamide: The carboxamide group is a classic bioisostere of the nitrile group. It introduces both hydrogen bond donor and acceptor functionalities, which can lead to stronger and more specific interactions with the target.

  • Tetrazole: The tetrazole ring is another well-established bioisostere for a carboxylic acid, and by extension, can be considered for nitrile replacement. Its acidic nature and ability to participate in various non-covalent interactions can significantly alter the binding mode and potency of a compound.[6][7]

Illustrative SAR of C3-Bioisostere Analogs

Studies on various heterocyclic compounds have demonstrated the successful application of nitrile-to-carboxamide or nitrile-to-tetrazole bioisosteric replacement in optimizing drug candidates.[3][8] For example, in a series of STAT3 inhibitors, the replacement of a carboxylic acid (which can be considered a hydrated nitrile) with various bioisosteres led to compounds with improved cellular activity.[3]

Below is a hypothetical SAR table for C3-modified analogs of a generic N1-substituted azetidine:

Analog C3-Functional Group Predicted Impact on Properties Potential for Biological Activity
Analog 2a -CN (Nitrile)H-bond acceptor, moderate polarityBaseline activity
Analog 2b -C(O)NH₂ (Carboxamide)H-bond donor and acceptor, increased polarityPotential for enhanced binding affinity
Analog 2c -CN₄H (Tetrazole)Acidic proton, H-bond donor/acceptor, increased polarityMay introduce new binding interactions

Experimental Protocols for SAR Evaluation

To empirically determine the SAR of Azetidine-3-carbonitrile analogs, a series of well-defined biological assays are essential. The choice of assay will depend on the therapeutic target of interest. Below are detailed protocols for two common assay types relevant to the screening of novel small molecules.

GPCR Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific G-protein coupled receptor (GPCR) by measuring its ability to displace a radiolabeled ligand.[9][10]

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-ligand), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Wash the filters with ice-cold wash buffer, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a GPCR Radioligand Binding Assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells by measuring the metabolic activity of viable cells.[11][12]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀ value).

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treat Treat with Test Compounds start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze End: Calculate IC50 read->analyze

Caption: Step-by-step workflow of a cell viability MTT assay.

Conclusion

The systematic exploration of structural analogs of this compound through N1-substitution and C3-bioisosteric replacement is a powerful strategy in the hit-to-lead and lead optimization phases of drug discovery. While direct comparative data for a comprehensive series of such analogs is not extensively available in the public domain, the foundational principles of medicinal chemistry, coupled with data from structurally related compounds, provide a rational basis for the design and synthesis of novel derivatives. The application of robust and well-validated in vitro assays is paramount to elucidating the SAR of these compounds and guiding the development of new therapeutic agents. This guide serves as a foundational resource for researchers embarking on SAR studies with this versatile and promising chemical scaffold.

References

Safety Operating Guide

Navigating the Final Step: A Researcher's Guide to the Proper Disposal of Azetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the drug development professional, the lifecycle of a chemical intermediate extends far beyond its role in a synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. Azetidine-3-carbonitrile hydrochloride, a valuable heterocyclic building block, demands meticulous handling from procurement to the final waste stream due to its significant toxicological profile. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our focus is not just on the "how," but the "why," ensuring that every step is a self-validating system for laboratory safety and environmental stewardship.

Core Hazard Assessment: Understanding the "Why"

This compound is not a benign substance. Its proper handling and disposal are dictated by its inherent chemical properties and associated hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear picture of the risks involved.

The primary concerns are its high acute toxicity and environmental impact. According to safety data sheets (SDS), the compound is classified as:

  • Toxic if swallowed, in contact with skin, or if inhaled [1]

  • Causes serious eye irritation and skin irritation [1]

  • May cause respiratory irritation [1]

  • Toxic to aquatic life with long-lasting effects [2]

The nitrile functional group (-C≡N) is a key feature, contributing to its reactivity and toxicological profile. The azetidine ring, a strained four-membered heterocycle, also influences its chemical behavior. These structural elements necessitate a disposal strategy that either safely contains the intact molecule or chemically transforms it into a less hazardous form.

Regulatory Classification: Navigating the Waste Framework

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized as either "listed" or "characteristic" wastes.[3][4]

  • Listed Wastes: this compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes (40 CFR §261 Subpart D).[5][6][7][8]

  • Characteristic Wastes: A waste is considered hazardous if it exhibits ignitability, corrosivity, reactivity, or toxicity.[3][9] Given its high acute toxicity, this compound waste must be managed as a toxic characteristic hazardous waste .

While not on the P-list (which designates acutely hazardous commercial chemical products), its toxic profile is significant enough that its disposal should be handled with a comparable level of caution. For example, the related compound Chloropropionitrile is listed as P027.[10] Therefore, for practical purposes in a laboratory setting, it is best to manage this compound under the stringent guidelines for acutely toxic wastes.

Universal Handling & Personal Protective Equipment (PPE)

Before addressing specific disposal pathways, adherence to universal safety protocols is non-negotiable.

  • Waste Minimization: The most effective disposal strategy is to minimize waste generation. Procure and use the smallest quantities of the chemical necessary for your research.

  • Segregation: Never mix this compound waste with other chemical waste streams unless specifically instructed by a licensed disposal company or a validated neutralization protocol. It is incompatible with strong oxidizing agents and strong acids.[11][12][13]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. Based on the material's hazards, the following are mandatory when handling the compound or its waste:

    • Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice).[1]

    • Eye Protection: Snug-fitting safety goggles and a face shield.[1]

    • Body Protection: A long-sleeved lab coat.

    • Respiratory Protection: All handling of the solid material or solutions should be performed in a certified chemical fume hood to prevent inhalation.[1]

Disposal Pathways: A Decision-Based Workflow

The correct disposal procedure depends on the form and quantity of the waste. The following decision tree illustrates the appropriate pathways.

Disposal_Workflow start Start: Identify Waste Type waste_type What is the form of the waste? start->waste_type bulk Pathway A: Unused or Bulk Chemical waste_type->bulk Unused Product solid_waste Pathway B: Contaminated Labware, Spill Debris, Solid Residue waste_type->solid_waste Solid Waste aqueous_waste Pathway C: Small-Scale Aqueous Waste (<1g in <100mL) waste_type->aqueous_waste Aqueous Waste package_bulk 1. Ensure original, sealed, and properly labeled container. 2. Segregate from incompatible materials. 3. Contact licensed hazardous waste contractor. bulk->package_bulk package_solid 1. Collect in a dedicated, sealed, and clearly labeled hazardous waste container. 2. Label as 'Acutely Toxic Organic Waste'. 3. Store in a satellite accumulation area. solid_waste->package_solid neutralize Chemical Neutralization: Perform Alkaline Hydrolysis (See Protocol 4.1) aqueous_waste->neutralize final_disposal_A Final Disposal by Licensed Contractor package_bulk->final_disposal_A final_disposal_B Collection by EHS/ Licensed Contractor package_solid->final_disposal_B collect_neutralized Collect neutralized solution in a dedicated aqueous waste container. Label with all reaction products. neutralize->collect_neutralized collect_neutralized->final_disposal_B

Caption: Decision workflow for selecting the appropriate disposal pathway.

Pathway A: Unused or Bulk Material Disposal

For expired, off-specification, or surplus quantities of this compound in its original container, direct disposal via a certified vendor is the only acceptable method.

Procedure:

  • Do Not Open: Keep the container sealed in its original packaging.

  • Verify Labeling: Ensure the manufacturer's label is intact and legible.

  • Segregate: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Engage Professionals: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[14][15][16][17][18] They will provide the necessary documentation (e.g., hazardous waste profile) and arrange for professional transport and disposal, typically via high-temperature incineration.[11]

Pathway B: Contaminated Labware and Spill Debris

This pathway applies to items such as used weighing paper, contaminated gloves, pipette tips, and absorbent materials from spill cleanup.

Procedure:

  • Collect Waste: Immediately place all contaminated solid waste into a dedicated, robust, and sealable hazardous waste container (e.g., a poly drum or pail).

  • Label Container: The container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards: "Acutely Toxic, Irritant, Environmental Hazard"

  • Accumulate Safely: Keep the container sealed when not in use. Store it in a designated satellite accumulation area.

  • Schedule Pickup: Arrange for pickup and disposal through your institutional EHS office or a licensed waste contractor.

Pathway C: Chemical Neutralization for Small-Scale Aqueous Waste

For very small quantities of the material in an aqueous solution (e.g., from quenching a reaction), chemical neutralization can be employed to convert the toxic nitrile into a less hazardous carboxylic acid salt prior to collection. The standard method is alkaline hydrolysis.[19][20][21]

Causality: Alkaline hydrolysis attacks the electrophilic carbon of the nitrile group. The reaction proceeds through an amide intermediate to form a carboxylate salt (azetidine-3-carboxylate) and ammonia.[22] These products are significantly less toxic than the parent nitrile.

Protocol 4.1: Lab-Scale Alkaline Hydrolysis Warning: This procedure must be performed in a certified chemical fume hood with appropriate PPE. The reaction generates ammonia gas.

  • Prepare the System: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aqueous solution containing the this compound waste.

  • Add Base: For each 1 gram of the nitrile compound estimated to be in the solution, slowly add at least 2.5 molar equivalents of 10% aqueous sodium hydroxide (NaOH) solution while stirring.

  • Heat Reaction: Gently heat the mixture to reflux (approximately 100°C) using a heating mantle.

  • Monitor Reaction: Allow the reaction to proceed for a minimum of 4-6 hours. The hydrolysis of nitriles can be slow.[19]

  • Cool and Verify: Cool the reaction mixture to room temperature. The strong, characteristic odor of the nitrile should be absent, though the smell of ammonia may be present.

  • Final Collection: Transfer the cooled, neutralized solution to a properly labeled aqueous hazardous waste container. The label must list the contents, such as "Hydrolyzed this compound solution (contains Sodium azetidine-3-carboxylate and Ammonia in water)."

  • Final Disposal: This container of treated waste is then collected by your institutional EHS office for final disposal.

Summary of Key Disposal & Safety Data

ParameterGuideline / InformationSource(s)
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Serious Eye/Skin Irritant[1]
Environmental Hazard Toxic to aquatic life with long-lasting effects[2]
EPA RCRA Code Not a listed waste; manage as a characteristic Toxic waste.[3][5][6][7]
PPE Requirements Nitrile gloves, safety goggles, face shield, lab coat, chemical fume hood.[1]
Disposal Pathway A Bulk/Unused: Licensed hazardous waste contractor (incineration).[11][14][16]
Disposal Pathway B Solid Waste: Labeled, sealed container for EHS/contractor pickup.[1]
Disposal Pathway C Aqueous Waste: Alkaline hydrolysis followed by EHS/contractor pickup.[19][20][21]
Incompatibilities Strong oxidizing agents, strong acids.[11][12][13]

By understanding the hazards, regulatory context, and validated disposal methodologies, researchers can ensure that the final step in the lifecycle of this compound is managed with the same level of scientific rigor and safety as its application in the laboratory.

References

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Azetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of Azetidine-3-carbonitrile hydrochloride (CAS No. 345954-83-8). Developed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance, embedding a deep understanding of the causality behind each safety measure. Our objective is to foster a proactive safety culture, making your laboratory a benchmark for chemical handling excellence.

The Critical Imperative: Understanding the Hazard Profile

This compound is a compound that demands rigorous adherence to safety protocols due to its significant toxicological profile.[1][2] It is classified as acutely toxic through multiple exposure routes—oral, dermal, and inhalation.[1] Furthermore, it is a known irritant to the skin and eyes and may cause respiratory irritation.[1][3] The nitrile functional group (-CN) warrants particular caution, as related compounds can release hydrogen cyanide gas under certain conditions, although this specific risk is not highlighted in the primary safety data for this hydrochloride salt. The hydrochloride salt form itself suggests it is a solid material that can present an inhalation hazard as a dust.

A thorough understanding of these risks is not a procedural formality; it is the foundational logic that dictates every aspect of the personal protective equipment (PPE) and handling procedures that follow.

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, OralH301: Toxic if swallowed[1][2]
Acute Toxicity, DermalH311: Toxic in contact with skin[1]
Acute Toxicity, InhalationH331: Toxic if inhaled[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2][3]
STOT - Single ExposureH335: May cause respiratory irritation[1][3]
Hazardous to the Aquatic EnvironmentH411: Toxic to aquatic life with long lasting effects[2]

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is a direct response to the hazards identified above. It is the primary barrier between the researcher and chemical exposure.

Eye and Face Protection: A Non-Negotiable Barrier

Given the H319 classification ("Causes serious eye irritation"), robust eye and face protection is mandatory.[1][2][3]

  • Chemical Splash Goggles: These are essential and must provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect from splashes or airborne dust.

  • Face Shield: A face shield must be worn over the chemical splash goggles whenever handling the solid material, preparing solutions, or during any operation with a risk of splashing.[4] This provides a secondary layer of protection for the entire face.

Hand Protection: Mitigating Dermal Toxicity

The H311 ("Toxic in contact with skin") and H315 ("Causes skin irritation") classifications necessitate the use of chemical-resistant gloves.[1]

  • Glove Type: Disposable nitrile gloves are the standard recommendation for incidental contact.[4]

  • Protocol: Always inspect gloves for tears or punctures before use. For extended procedures or when handling larger quantities, consider double-gloving. Remove and replace gloves immediately if contamination is suspected. Never wear gloves outside the laboratory area.

Body Protection: Shielding Against Contamination

To prevent accidental skin contact, appropriate body protection is required.

  • Laboratory Coat: A clean, flame-retardant laboratory coat with long sleeves and a secure front closure is mandatory.[4] It should be laundered separately from personal clothing.[1][3]

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection: Preventing Inhalation Hazards

The H331 ("Toxic if inhaled") and H335 ("May cause respiratory irritation") warnings are critical.[1] All handling of this compound powder must be performed within certified engineering controls.

  • Primary Control: A chemical fume hood is the primary and most effective means of preventing inhalation exposure.

  • Secondary Control: If, for any reason, work cannot be conducted in a fume hood or during a major spill cleanup, a properly fitted respirator (e.g., an N95 dust mask for powders or a respirator with appropriate cartridges for vapors) is required.[3] All personnel requiring a respirator must be part of a formal respiratory protection program.

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed as a self-validating system to minimize exposure risk at every stage.

Step 1: Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[5]

  • Verify Equipment: Before starting, ensure that a safety shower and an eyewash station are accessible and have been recently tested.[4][5]

  • Assemble Spill Kit: Confirm that a chemical spill kit, containing absorbent materials like sand or vermiculite, is readily available.[1]

  • Pre-Labeling: Prepare all necessary labels for waste containers before beginning work.

Step 2: Weighing and Transferring the Solid Compound
  • Don PPE: Put on all required PPE (lab coat, double gloves, chemical splash goggles, and face shield).

  • Work Surface: Place a disposable, plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

  • Weighing: Use an analytical balance inside the fume hood if possible. If not, tare a sealed container, remove it from the balance, add the compound inside the fume hood, and then re-seal and weigh the container. This minimizes the risk of contaminating the balance.

  • Transfer: Use a spatula or powder funnel to transfer the solid. Avoid any actions that could generate dust.[1][3]

Step 3: Solution Preparation
  • Add Solid to Solvent: Always add the solid this compound slowly to the solvent. Never the other way around.

  • Container: Perform the dissolution in a sealed or covered vessel to prevent aerosolization.

  • Control Temperature: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[4]

Step 4: Post-Handling and Hygiene
  • Decontaminate: Wipe down the spatula and any other equipment with an appropriate solvent. Dispose of the wipe in the designated solid waste container.

  • Clean Work Area: Wipe down the liner on the work surface, then carefully fold and dispose of it in the solid hazardous waste container.

  • Remove PPE: Remove PPE in the correct order: outer gloves, face shield, goggles, lab coat, and finally inner gloves.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[1][3]

Emergency Response Protocol

Rapid and correct response to an exposure or spill is critical.

In Case of Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin CPR. Call for immediate medical assistance.[1][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a small amount of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

In Case of a Spill
  • Minor Spill (inside fume hood):

    • Ensure proper PPE is worn.

    • Cover the spill with a dry absorbent material such as sand, earth, or vermiculite.[1]

    • Carefully sweep or scoop the material into a labeled, sealable hazardous waste container.

    • Decontaminate the area with an appropriate solvent and wipe clean.

  • Major Spill (outside fume hood):

    • Alert all personnel in the immediate area and evacuate.[1]

    • Move upwind from the spill and notify your institution's environmental health and safety (EHS) department immediately.

    • Prevent entry into the area.

    • Only personnel trained in hazardous spill response with appropriate respiratory protection should attempt to clean up the spill.[1][3]

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect both personnel and the environment.

  • Personnel Decontamination: Follow the PPE removal and hand-washing procedures outlined in Step 4 of the handling protocol.

  • Waste Disposal:

    • Solid Waste: All contaminated disposables (gloves, absorbent pads, paper towels, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions containing this compound must be collected in a labeled, sealed hazardous waste container. Do not pour any amount down the drain.[6]

    • Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][7]

Safe Handling Workflow Diagram

The following diagram outlines the critical path for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste & PPE Disposal prep_ppe Don Full PPE (Goggles, Face Shield, Lab Coat, Double Gloves) prep_hood Verify Fume Hood & Safety Equipment prep_ppe->prep_hood handle_weigh Weigh Solid (Minimize Dust) prep_hood->handle_weigh Proceed to Handling handle_dissolve Prepare Solution (Solid to Solvent) handle_weigh->handle_dissolve cleanup_equip Decontaminate Equipment handle_dissolve->cleanup_equip Experiment Complete cleanup_area Clean Work Area & Dispose of Liner cleanup_equip->cleanup_area disp_waste Segregate & Seal Hazardous Waste cleanup_area->disp_waste Final Steps disp_ppe Remove PPE (Correct Sequence) disp_waste->disp_ppe disp_wash Wash Hands Thoroughly disp_ppe->disp_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.